molecular formula C14H28O2 B1602346 Myristic acid-d3 CAS No. 62217-71-4

Myristic acid-d3

Cat. No.: B1602346
CAS No.: 62217-71-4
M. Wt: 231.39 g/mol
InChI Key: TUNFSRHWOTWDNC-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myristic acid-d3 is a useful research compound. Its molecular formula is C14H28O2 and its molecular weight is 231.39 g/mol. The purity is usually 95%.
The exact mass of the compound Tetradecanoic-14,14,14-d3 acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

14,14,14-trideuteriotetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNFSRHWOTWDNC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584375
Record name (14,14,14-~2~H_3_)Tetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62217-71-4
Record name (14,14,14-~2~H_3_)Tetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecanoic-14,14,14-D3 acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Myristic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristic acid-d3 is a deuterated form of myristic acid (tetradecanoic acid), a common 14-carbon saturated fatty acid. The incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, makes it a powerful tool in metabolic research, quantitative bioanalysis, and drug development. Its chemical behavior is nearly identical to its natural counterpart, allowing it to be seamlessly integrated into biological systems, while its increased mass is easily distinguishable by mass spectrometry. This guide provides an in-depth overview of its chemical properties, biological significance, and key experimental applications.

Core Chemical and Physical Properties

The defining characteristic of this compound is the substitution of three hydrogen atoms with deuterium on the terminal methyl group. While this substitution minimally affects bulk physical properties like melting and boiling points, it results in a distinct molecular weight, which is fundamental to its utility as a tracer and internal standard. The properties of this compound (methyl-d3) are summarized below, with data for the unlabeled analogue provided for comparison.

PropertyThis compound (methyl-d3)Myristic Acid (Unlabeled)
CAS Number 62217-71-4544-63-8
Molecular Formula C₁₄H₂₅D₃O₂ (CD₃(CH₂)₁₂COOH)C₁₄H₂₈O₂ (CH₃(CH₂)₁₂COOH)[1][2][3]
Molecular Weight 231.40 g/mol 228.37 g/mol [2][3]
Appearance White to off-white solidWhite to yellowish-white crystalline solid or powder[2][4]
Melting Point Data not available¹52-58.5 °C[5][6][7]
Boiling Point Data not available¹326.2 °C (at 760 mmHg)[1][2][4][7] 250 °C (at 100 mmHg)[2][4][5][6]
Solubility Soluble in DMSO, DMF, Ethanol[8]Insoluble in water (<0.1 g/100 mL)[2]. Soluble in ethanol, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ether, and chloroform.[2][4][8][9]
Stability & Storage Store at -20°C for up to 1 month or -80°C for up to 6 months.[10]Stable. Incompatible with strong bases and strong oxidizing agents.[2][4][6]

¹The melting and boiling points of isotopically labeled compounds are generally very similar to their unlabeled counterparts.

Biological and Metabolic Significance

Myristic acid is not merely a metabolic fuel; it is a crucial substrate for post-translational modification and a modulator of complex lipid signaling pathways.

Protein N-Myristoylation

One of the most significant roles of myristic acid is in protein N-myristoylation. This is an irreversible lipid modification where the enzyme N-myristoyltransferase (NMT) attaches a myristoyl group (from myristoyl-CoA) to the N-terminal glycine (B1666218) residue of a wide range of eukaryotic and viral proteins.[4][11][12][13] This modification is critical for mediating protein-membrane interactions and protein-protein signaling, influencing protein localization, stability, and function.[12][14][15]

N_Myristoylation_Pathway MA This compound ACS Acyl-CoA Synthetase (ACS) MA->ACS + ATP, CoA-SH CoA Myristoyl-d3-CoA ACS->CoA NMT N-Myristoyltransferase (NMT) CoA->NMT MyrProtein Myristoylated-d3 Protein NMT->MyrProtein Protein Target Protein (with N-terminal Glycine) Protein->NMT Membrane Membrane Targeting & Signal Transduction MyrProtein->Membrane Sphingolipid_Metabolism cluster_input Myristic Acid Activation cluster_fates Metabolic Fates cluster_sphingo Sphingolipid Remodeling MA This compound CoA Myristoyl-d3-CoA MA->CoA ACS BetaOx β-Oxidation (Energy) CoA->BetaOx TGs Triglyceride / Phospholipid Synthesis CoA->TGs Canonical Canonical d18-Pathway (Incorporation into N-acyl chain) CoA->Canonical NonCanonical Non-Canonical d16-Pathway (Precursor for d16-sphingoid bases) CoA->NonCanonical Experimental_Workflow Start Cell Culture (e.g., HepG2 cells) Treatment Incubate with This compound Start->Treatment Harvest Harvest Cells (Scraping, Centrifugation) Treatment->Harvest Extraction Lipid / Protein Extraction Harvest->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing & Quantification Analysis->Data

References

A Technical Guide to the Synthesis and Purification of Deuterated Myristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of deuterated myristic acid. This document details experimental protocols for synthesis via catalytic hydrogen-deuterium exchange and subsequent purification methodologies. It also includes analytical techniques for assessing isotopic enrichment and chemical purity, alongside an exploration of its application in studying protein N-myristoylation.

Introduction

Deuterated myristic acid (myristic acid-d27) is a stable isotope-labeled form of myristic acid, a 14-carbon saturated fatty acid. It serves as a crucial tool in metabolic research, particularly in lipidomics and the study of protein modification.[1][2] The replacement of hydrogen with deuterium (B1214612) atoms creates a heavier, yet chemically similar, molecule that can be traced and quantified using mass spectrometry and nuclear magnetic resonance. This allows researchers to investigate the absorption, distribution, metabolism, and excretion (ADME) of myristic acid and its role in various biological pathways without the use of radioactive isotopes.[3] A primary application is in the study of protein N-myristoylation, a lipid modification where myristic acid is attached to the N-terminal glycine (B1666218) of proteins, influencing their localization and function.[4][5][6]

Synthesis of Deuterated Myristic Acid

The most common method for preparing perdeuterated fatty acids is through heterogeneous catalytic hydrogen-deuterium (H/D) exchange. This process involves the use of a metal catalyst, typically platinum on carbon (Pt/C), to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, most commonly heavy water (D₂O).[7]

Experimental Protocol: Platinum-Catalyzed H/D Exchange

This protocol describes a general procedure for the deuteration of myristic acid based on established methods for fatty acid deuteration.

Materials:

  • Myristic Acid (C₁₄H₂₈O₂)

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • 10% Platinum on activated carbon (Pt/C)

  • High-pressure reactor (e.g., Parr reactor)

  • Inert gas (Argon or Nitrogen)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Reactor Preparation: A high-pressure reactor is charged with myristic acid, 10% Pt/C catalyst (typically 10-20% by weight of the myristic acid), and an excess of deuterium oxide.

  • Inert Atmosphere: The reactor is sealed and purged with an inert gas, such as argon or nitrogen, to remove any air.

  • Reaction Conditions: The mixture is heated to a temperature range of 150-200°C under pressure (typically 10-20 bar) and stirred vigorously for 24-48 hours. The elevated temperature and pressure facilitate the H/D exchange process.

  • Cooling and Filtration: After the reaction period, the reactor is cooled to room temperature, and the pressure is carefully released. The reaction mixture is then diluted with an organic solvent like diethyl ether and filtered to remove the Pt/C catalyst.

  • Extraction and Drying: The filtrate is transferred to a separatory funnel. The organic layer containing the deuterated myristic acid is separated from the aqueous D₂O layer. The organic layer is then washed with brine and dried over anhydrous sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude deuterated myristic acid.

  • Repeated Cycles: To achieve high levels of deuteration (perdeuteration), the process may need to be repeated by subjecting the deuterated myristic acid to a second or third round of H/D exchange with fresh D₂O and catalyst.

Synthesis Workflow

Synthesis_Workflow Myristic_Acid Myristic Acid Reactor High-Pressure Reactor (150-200°C, 10-20 bar) Myristic_Acid->Reactor D2O D₂O D2O->Reactor PtC Pt/C Catalyst PtC->Reactor Reaction H/D Exchange Reactor->Reaction Heat & Pressure Filtration Filtration Reaction->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude Deuterated Myristic Acid Evaporation->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure Deuterated Myristic Acid Purification->Final_Product

Caption: General workflow for the synthesis of deuterated myristic acid.

Purification of Deuterated Myristic Acid

Purification of the crude deuterated myristic acid is essential to remove any unreacted starting material and other impurities. Common methods include urea (B33335) adduction and low-temperature crystallization.

Experimental Protocol: Urea Adduction

Urea adduction is a technique used to separate saturated fatty acids from unsaturated ones. Since deuterated myristic acid is saturated, it will form a crystalline complex with urea, which can be separated from unsaturated impurities.

Materials:

Procedure:

  • Dissolution: The crude deuterated myristic acid is dissolved in a minimal amount of hot methanol or ethanol.

  • Urea Addition: A saturated solution of urea in hot methanol or ethanol is added to the fatty acid solution. The typical ratio of urea to fatty acid is 3:1 by weight.

  • Crystallization: The mixture is stirred and allowed to cool slowly to room temperature, and then further cooled to 0-4°C to promote the formation of urea-fatty acid adduct crystals.

  • Filtration: The crystalline adduct is collected by vacuum filtration and washed with a small amount of cold heptane or hexane to remove any remaining non-adducted impurities.

  • Adduct Decomposition: The collected crystals are dissolved in warm water (around 60°C). This decomposes the adduct, releasing the fatty acid, which will form an oily layer on top of the aqueous urea solution.

  • Extraction and Drying: The fatty acid is extracted with heptane or hexane. The organic layer is washed with water to remove any residual urea and then dried over anhydrous sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the purified deuterated myristic acid.

Experimental Protocol: Low-Temperature Crystallization

This method relies on the differential solubility of fatty acids at low temperatures.

Materials:

  • Crude deuterated myristic acid

  • Acetone (B3395972) or other suitable organic solvent

  • Low-temperature bath (e.g., acetone-dry ice)

  • Filtration apparatus

Procedure:

  • Dissolution: The crude deuterated myristic acid is dissolved in a suitable solvent such as acetone at room temperature.

  • Cooling and Crystallization: The solution is slowly cooled to a low temperature (e.g., -20°C to -70°C). The deuterated myristic acid will crystallize out of the solution while more soluble impurities remain in the mother liquor.

  • Filtration: The crystals are quickly collected by vacuum filtration at low temperature.

  • Washing and Drying: The crystals are washed with a small amount of cold solvent and then dried under vacuum to remove any residual solvent.

Analytical Characterization

The purity and isotopic enrichment of the final product must be determined. This is typically achieved using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: GC-MS Analysis

GC-MS is used to determine both the chemical purity and the isotopic enrichment of the deuterated myristic acid.

Sample Preparation and Derivatization:

  • Esterification: Myristic acid is converted to its methyl ester (myristate) by reaction with a methylating agent such as methanol with an acid catalyst (e.g., acetyl chloride) or diazomethane. This increases its volatility for GC analysis.

  • Extraction: The fatty acid methyl ester is extracted into an organic solvent like hexane or iso-octane.

  • Internal Standard: A known amount of a deuterated internal standard of another fatty acid (e.g., deuterated palmitic acid) can be added for quantitative analysis.[8][9]

GC-MS Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., a polar column like a wax or a non-polar column like a DB-5).

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Splitless or split injection.

  • Oven Temperature Program: A temperature gradient is used to separate the fatty acid methyl esters. A typical program might start at 100°C, ramp up to 250°C, and hold for a few minutes.

  • Mass Spectrometer: Operated in either electron ionization (EI) or chemical ionization (CI) mode.

  • Data Analysis: The mass spectrum of the deuterated myristate peak is analyzed to determine the mass shift compared to unlabeled myristate, which allows for the calculation of the number of deuterium atoms incorporated. The relative peak areas in the chromatogram are used to assess chemical purity.

NMR Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H NMR, is a powerful tool for confirming the positions of deuterium incorporation and quantifying the isotopic enrichment.[10][11][12]

  • ¹H NMR: In a ¹H NMR spectrum of deuterated myristic acid, the signals corresponding to the protons on the alkyl chain will be significantly reduced or absent, confirming successful deuteration. The residual proton signals can be integrated to calculate the percentage of deuteration.[10]

  • ²H NMR: A ²H NMR spectrum will show signals corresponding to the deuterium atoms at different positions in the molecule, providing direct evidence of deuteration.

Quantitative Data Summary

The following tables summarize typical quantitative data for commercially available deuterated myristic acid and expected outcomes from the described purification methods.

Parameter Value Reference
Chemical Formula CD₃(CD₂)₁₂COOH[13][14]
Molecular Weight 255.54 g/mol [13][14]
Isotopic Purity ≥98 atom % D[13][14]
Chemical Purity ≥99%[14]
Table 1: Specifications of Commercially Available Deuterated Myristic Acid (Myristic-d27 Acid)
Purification Method Expected Purity Expected Yield
Urea Adduction >95%60-80%
Low-Temperature Crystallization >98%50-70%
Table 2: Expected Purity and Yield for Purification Methods

Application in Signaling Pathway Studies: Protein N-Myristoylation

Deuterated myristic acid is a valuable tracer for studying protein N-myristoylation, a crucial lipid modification that affects protein function and localization.[4][5][6]

Protein N-Myristoylation Pathway

Myristoylation_Pathway cluster_cytoplasm Cytoplasm Myristic_Acid Deuterated Myristic Acid Myristoyl_CoA_Synthetase Myristoyl-CoA Synthetase Myristic_Acid->Myristoyl_CoA_Synthetase Myristoyl_CoA Deuterated Myristoyl-CoA Myristoyl_CoA_Synthetase->Myristoyl_CoA + CoA + ATP NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Nascent_Polypeptide Nascent Polypeptide (with N-terminal Glycine) Nascent_Polypeptide->NMT Myristoylated_Protein Deuterated N-Myristoylated Protein NMT->Myristoylated_Protein Membrane_Targeting Membrane Targeting & Signal Transduction Myristoylated_Protein->Membrane_Targeting

Caption: The protein N-myristoylation pathway using deuterated myristic acid.

In this pathway, deuterated myristic acid is activated to deuterated myristoyl-CoA by myristoyl-CoA synthetase. N-myristoyltransferase (NMT) then catalyzes the covalent attachment of the deuterated myristoyl group to the N-terminal glycine of target proteins. The incorporation of the heavy isotope allows for the tracking and quantification of myristoylated proteins by mass spectrometry-based proteomic approaches, providing insights into the dynamics of this modification in various cellular processes and disease states.

References

The Biological Significance of Myristic Acid Isotopes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Myristic acid, a 14-carbon saturated fatty acid, plays a pivotal role in cellular biology, primarily through its covalent attachment to the N-terminal glycine (B1666218) of a wide array of eukaryotic and viral proteins—a process known as N-myristoylation. This lipid modification is critical for protein localization, signal transduction, and protein-protein interactions. The use of myristic acid isotopes, both stable and radioactive, has been instrumental in elucidating the mechanisms and functional consequences of myristoylation. This technical guide provides an in-depth overview of the biological significance of myristic acid and its isotopes, with a focus on their application in research and drug development. It details experimental protocols for studying N-myristoylation and presents key signaling pathways involving myristoylated proteins.

Introduction: The Central Role of Myristic Acid in Cellular Function

Myristic acid is a relatively low-abundance fatty acid that exerts significant biological influence through N-myristoylation.[1] This irreversible post-translational modification is catalyzed by the enzyme N-myristoyltransferase (NMT), which attaches a myristoyl group from myristoyl-CoA to the N-terminal glycine of target proteins.[2] This process enhances the hydrophobicity of the modified protein, facilitating its interaction with cellular membranes and the hydrophobic domains of other proteins.

The functional consequences of N-myristoylation are diverse and profound, impacting numerous cellular processes:

  • Membrane Targeting and Localization: Myristoylation acts as a crucial signal for directing proteins to specific subcellular locations, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus.[3][4] This localization is essential for the proper function of many signaling proteins.

  • Signal Transduction: A vast number of proteins involved in signal transduction cascades are myristoylated.[4][5] This includes key players like the Src family of tyrosine kinases and the alpha subunits of heterotrimeric G proteins, where myristoylation is a prerequisite for their signaling activities.[1][6]

  • Protein-Protein Interactions: The myristoyl group can mediate or stabilize protein-protein interactions, facilitating the formation of functional protein complexes.[1]

  • Viral Assembly and Pathogenesis: Many viral proteins are myristoylated by host cell NMTs, a process that is often essential for viral replication and assembly.[7] This has made NMT a promising target for antiviral therapies.

Given its central role in these fundamental processes, the study of N-myristoylation is of paramount importance in understanding both normal cellular physiology and the pathophysiology of diseases such as cancer and infectious diseases.[7][8]

Myristic Acid Isotopes as Research Tools

The study of myristic acid's biological roles has been greatly advanced by the use of its isotopic variants. These tracers, which can be either radioactive or stable, allow for the sensitive detection and quantification of myristoylated proteins and the analysis of their metabolic fate.

Types of Myristic Acid Isotopes

A variety of myristic acid isotopes are commercially available and have been employed in research:

  • Radioactive Isotopes:

    • [³H]Myristic Acid: A widely used radiolabel for detecting myristoylated proteins through autoradiography or scintillation counting.[9]

    • [¹⁴C]Myristic Acid: Another common radioisotope used for metabolic labeling studies.

  • Stable Isotopes:

    • ¹³C-Labeled Myristic Acid: Myristic acid containing one or more ¹³C atoms is used in mass spectrometry-based proteomics and metabolic flux analysis to trace the incorporation of myristate into proteins and other lipids.

    • Deuterium (B1214612) (²H)-Labeled Myristic Acid: Myristic acid with deuterium atoms substituted for hydrogen is another valuable tool for mass spectrometry-based analysis, offering a distinct mass shift for detection.

Applications of Myristic Acid Isotopes

Isotopically labeled myristic acid serves several key purposes in research:

  • Identification of Myristoylated Proteins: Metabolic labeling of cells with isotopic myristic acid allows for the selective tagging and subsequent identification of the myristoylated proteome using techniques like mass spectrometry.[10]

  • Quantification of Myristoylation: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) combined with isotopic myristic acid analogs can be used for the quantitative analysis of changes in protein myristoylation under different cellular conditions.[10]

  • Metabolic Tracing: Stable isotopes are used to trace the metabolic fate of myristic acid, including its incorporation into various lipid species and its role in metabolic pathways.

  • Enzyme Activity Assays: Radiolabeled myristoyl-CoA is a key reagent in in vitro assays for measuring the activity of N-myristoyltransferase.[11]

Quantitative Data on Myristic Acid Isotopes
Isotope TypeLabelDetection MethodKey ApplicationsAdvantagesLimitations
Radioactive [³H]Myristic AcidScintillation Counting, AutoradiographyProtein labeling, NMT activity assaysHigh sensitivityRequires handling of radioactive material, disposal concerns
[¹⁴C]Myristic AcidScintillation Counting, AutoradiographyMetabolic labeling, protein labelingHigh sensitivityRequires handling of radioactive material, disposal concerns
Stable ¹³C-Myristic AcidMass Spectrometry, NMRProteomics, metabolomics, metabolic flux analysisNon-radioactive, allows for multiplexed analysisLower sensitivity than radioisotopes, requires sophisticated equipment
Deuterated (²H) Myristic AcidMass Spectrometry, NMRProteomics, metabolomicsNon-radioactive, provides a significant mass shiftPotential for kinetic isotope effects that may alter metabolism
Analog Azido/Alkynyl Myristic AcidClick Chemistry followed by Fluorescence or Mass SpectrometryProteomics, identification of myristoylated proteinsBio-orthogonal, allows for specific tagging and enrichmentMay not perfectly mimic the natural substrate, potentially altering biological activity

Key Signaling Pathways Involving Myristoylated Proteins

N-myristoylation is a critical modification for numerous proteins involved in cellular signaling. Below are diagrams of two well-characterized signaling pathways where myristoylation plays an indispensable role.

Src_Activation_Pathway cluster_cytosol Cytosol inactive_Src Inactive c-Src (Myristoylated) active_Src Active c-Src (Myristoylated) inactive_Src->active_Src Dephosphorylation of Tyr527 by Phosphatase active_Src->active_Src Autophosphorylation of Tyr416 Downstream Downstream Signaling (e.g., Proliferation, Migration) active_Src->Downstream Phosphorylation of Substrate Proteins Receptor Receptor Tyrosine Kinase (e.g., PDGFR) Receptor->inactive_Src Ligand Binding & Receptor Dimerization Phosphatase Phosphatase (e.g., PTPα) Phosphatase->inactive_Src

Caption: Src Kinase Activation Pathway. Myristoylation anchors c-Src to the plasma membrane, a prerequisite for its activation.[1][12]

G_Protein_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR G_protein_inactive Inactive G-Protein (Gα-GDP-Gβγ) Myristoylated Gα GPCR->G_protein_inactive 2. GPCR Activation G_protein_active_alpha Active Gα-GTP (Myristoylated) G_protein_inactive->G_protein_active_alpha 3. GDP-GTP Exchange G_protein_active_betagamma Gβγ G_protein_inactive->G_protein_active_betagamma G_protein_active_alpha->G_protein_inactive 5. GTP Hydrolysis (GAP assisted) Effector Effector (e.g., Adenylyl Cyclase) G_protein_active_alpha->Effector 4. Effector Activation G_protein_active_betagamma->Effector Ligand Ligand Ligand->GPCR 1. Ligand Binding

Caption: G-Protein Signaling Cycle. Myristoylation of the Gα subunit is crucial for its membrane localization and interaction with the GPCR.[13][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study protein N-myristoylation.

Metabolic Labeling of Cultured Cells with Isotopic Myristic Acid

This protocol describes the general procedure for labeling cellular proteins with an isotopic myristic acid analog for subsequent analysis by mass spectrometry.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Isotopic myristic acid (e.g., ¹³C-myristic acid or deuterated myristic acid) or an analog (e.g., alkynyl-myristic acid)

  • Fatty acid-free bovine serum albumin (BSA)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Labeling Medium:

    • Prepare a stock solution of the isotopic myristic acid by dissolving it in ethanol (B145695) or DMSO.

    • Complex the isotopic myristic acid with fatty acid-free BSA in serum-free medium to enhance its solubility and cellular uptake. A typical molar ratio of fatty acid to BSA is 5:1.

    • Add the fatty acid-BSA complex to complete cell culture medium to the desired final concentration (typically 10-50 µM).

  • Cell Culture and Labeling:

    • Plate cells at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Remove the growth medium and replace it with the prepared labeling medium.

    • Incubate the cells for a period sufficient for protein turnover and incorporation of the label (typically 16-24 hours).

  • Cell Lysis and Protein Extraction:

    • Wash the cells twice with ice-cold PBS to remove residual labeling medium.

    • Lyse the cells directly on the plate with ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Sample Preparation for Mass Spectrometry (for alkyne analogs):

    • Perform a "click" reaction by adding a capture reagent (e.g., biotin-azide) to the protein lysate in the presence of a copper(I) catalyst.

    • Enrich the biotin-tagged proteins using streptavidin-coated beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the enriched proteins or perform on-bead digestion with trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled proteins.

In Vitro N-Myristoyltransferase (NMT) Assay using [³H]Myristoyl-CoA

This protocol outlines a standard radioactive assay to measure the enzymatic activity of NMT.

Materials:

  • Purified recombinant NMT enzyme

  • [³H]Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of a known myristoylated protein)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EGTA)

  • P81 phosphocellulose paper

  • Scintillation cocktail and scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer, purified NMT enzyme, and the peptide substrate in a microcentrifuge tube.

    • Initiate the reaction by adding [³H]myristoyl-CoA. The final reaction volume is typically 25-50 µL.

    • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Spotting:

    • Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper disc. The positively charged paper binds the peptide substrate and product, while the unreacted [³H]myristoyl-CoA does not bind efficiently.

  • Washing:

    • Wash the P81 paper discs three times for 5 minutes each in a large volume of wash buffer (e.g., 10 mM phosphoric acid) to remove unreacted [³H]myristoyl-CoA.

    • Perform a final wash with acetone (B3395972) to dry the discs.

  • Quantification:

    • Place the dried P81 discs into scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • The amount of incorporated radioactivity is proportional to the NMT activity.

Experimental and Logical Workflows

Visualizing the workflow of complex experiments and the logic of signaling pathways is crucial for understanding and planning research. The following diagrams, rendered in Graphviz DOT language, illustrate key workflows.

Experimental_Workflow_Proteomics cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture 1. Culture Cells Metabolic_Labeling 2. Metabolic Labeling with Isotopic Myristic Acid Analog (e.g., Alkynyl-Myristate) Cell_Culture->Metabolic_Labeling Cell_Lysis 3. Cell Lysis Metabolic_Labeling->Cell_Lysis Click_Chemistry 4. Click Chemistry with Biotin-Azide Cell_Lysis->Click_Chemistry Enrichment 5. Enrichment of Labeled Proteins (Streptavidin Beads) Click_Chemistry->Enrichment Digestion 6. On-Bead Tryptic Digestion Enrichment->Digestion LC_MSMS 7. LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis 8. Protein Identification & Quantification LC_MSMS->Data_Analysis

References

The Natural Abundance of Deuterium in Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural abundance of deuterium (B1214612) in fatty acids. It covers the metabolic pathways of deuterium incorporation, quantitative data on its distribution, detailed experimental protocols for its measurement, and the biological significance of its presence in lipid structures, with a focus on applications in research and drug development.

Introduction: Deuterium in Biological Systems

Deuterium (²H or D), a stable isotope of hydrogen, is naturally present in the environment and, consequently, in all living organisms. While its cosmic abundance is low, on Earth, it is found at a concentration of approximately 155.76 parts per million (ppm) in Vienna Standard Mean Ocean Water (VSMOW). This seemingly small concentration has profound biological implications due to the kinetic isotope effect (KIE). The near-doubling of mass compared to protium (B1232500) (¹H) causes deuterium to form stronger chemical bonds, leading to slower reaction rates when a C-H bond is replaced with a C-D bond. In the context of fatty acids, the natural distribution of deuterium is non-uniform and is influenced by the metabolic pathways involved in their synthesis and modification.

Metabolic Incorporation of Deuterium into Fatty Acids

The primary pathway for deuterium incorporation into fatty acids is de novo lipogenesis (DNL). During this process, hydrogen atoms (and their isotopes) from various sources are incorporated into the growing acyl chain. The key contributors of hydrogen are:

  • NADPH: Serves as the primary reductant, providing hydride ions during the two reduction steps in each cycle of fatty acid elongation.

  • Water (H₂O): Hydrogen atoms from body water can exchange with those on metabolic precursors.[1][2]

  • Acetyl-CoA: The two-carbon building block for fatty acid synthesis.

Deuterium from bodily water becomes incorporated into NADPH and Acetyl-CoA through metabolic exchange reactions.[1][2] These deuterated precursors then contribute to the deuterium content of the newly synthesized fatty acid, primarily palmitate (C16:0). This process results in a non-statistical distribution of deuterium along the fatty acid chain, creating a unique isotopic signature.[3]

cluster_cytosol Cytosol cluster_mito Mitochondrion acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) Complex acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas palmitate Palmitate (C16:0) fas->palmitate 7 cycles invis1->fas Incorporation of H/D invis2->fas Exchange with precursors nadph NADPH + H⁺ nadph->invis1 h2o H₂O / D₂O h2o->invis2 pyruvate Pyruvate acetyl_coa_mito Acetyl-CoA pyruvate->acetyl_coa_mito PDH citrate_mito Citrate citrate_cyto Citrate citrate_mito->citrate_cyto Citrate Shuttle acetyl_coa_mito->citrate_mito TCA Cycle citrate_cyto->acetyl_coa ACL

Caption: De novo fatty acid synthesis pathway showing H/D incorporation.

Quantitative Data on Deuterium Abundance

The deuterium content of fatty acids varies based on the dietary source, the organism's metabolism, and the specific fatty acid. Generally, lipids and fats have a lower deuterium content compared to carbohydrates.[4] This is because the metabolic oxidation of fats produces deuterium-depleted water (~118 ppm) compared to the oxidation of glucose (~155.75 ppm).[4]

Table 1: Natural Deuterium Abundance in Various Food Sources and Fats
Food Source / Fat TypeDeuterium (D) Content (ppm)Reference(s)
Pig Fat (Lard)111 - 116[5][6]
Cow Fat118[5]
Butter (from cow milk)124[5]
Grass-fed Beef Fat128[6]
Olive Oil130[5][6]
Sunflower Seed Oil130[5]
Peanut Butter131[5]
Curd Cottage Cheese136[6]
Pork Meat138 - 148[5][7]
Wheat Flour150[6]
Corn145[5][7]
Table 2: Site-Specific Deuterium Abundance in Fatty Acids

Studies using ²H NMR have revealed that the distribution of deuterium within a single fatty acid molecule is not random. This site-specific natural isotopic fractionation (SNIF) provides insights into the kinetic isotope effects of the enzymes involved in biosynthesis.

Fatty Acid (Source)Molecular PositionDeuterium (D) Content (ppm)Key ObservationReference(s)
Methyl Oleate (B1233923) (Peanut Oil)C9 + C10 (ethylenic)92.7 - 93.2Strong depletion at the site of desaturation.[8]
Methyl Oleate (Peanut Oil)Methylene groups125.4 - 125.8Higher D content in the saturated chain regions.[8]
Oleic & Linoleic AcidsSites of desaturationN/A (Depletion noted)Isotopic fractionation occurs during the desaturation of oleate to linoleate.[9][10][3][9][10]

This non-statistical distribution is a direct result of the kinetic isotope effects associated with the enzymes responsible for fatty acid synthesis and desaturation.[9][10]

Experimental Protocols for Measuring Deuterium Abundance

The two primary analytical techniques for quantifying deuterium in fatty acids are Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and Quantitative ²H Nuclear Magnetic Resonance (²H-NMR) Spectroscopy.

start Biological Sample (Tissue, Plasma, Oil) extraction 1. Lipid Extraction (e.g., Folch/Bligh-Dyer) start->extraction hydrolysis 2. Saponification/Hydrolysis to Free Fatty Acids (FFAs) extraction->hydrolysis derivatization 3. Derivatization to FAMEs (Fatty Acid Methyl Esters) hydrolysis->derivatization purification 3b. Purification (e.g., Argentation Chromatography) hydrolysis->purification For site-specific analysis gc_irms 4a. GC-IRMS Analysis derivatization->gc_irms For bulk analysis data_irms 5a. Bulk D/H Ratio gc_irms->data_irms nmr 4b. Quantitative ²H NMR purification->nmr data_nmr 5b. Site-Specific (D/H)i Ratios nmr->data_nmr

Caption: Experimental workflow for deuterium analysis in fatty acids.
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

This method is ideal for determining the bulk deuterium content of individual fatty acids within a mixture.

1. Sample Preparation:

  • Lipid Extraction: Total lipids are extracted from the biological matrix using methods like Folch or Bligh-Dyer.

  • Hydrolysis: The extracted lipids (triglycerides, phospholipids, etc.) are hydrolyzed (saponified) using a strong base (e.g., KOH in methanol) to release the free fatty acids (FFAs).

  • Derivatization: FFAs are converted to their volatile methyl ester derivatives (FAMEs) using a reagent like BF₃-methanol or acidic methanol. This step is crucial for compatibility with gas chromatography.[11]

2. Instrumental Analysis:

  • Gas Chromatography (GC): The FAMEs mixture is injected into a GC. A capillary column separates the individual FAMEs based on their chain length, degree of unsaturation, and boiling points.[11][12]

  • Combustion Interface: As each FAME elutes from the GC column, it passes through a high-temperature ( >1400°C) combustion reactor, where it is quantitatively converted into CO₂ and H₂ gas.

  • Isotope Ratio Mass Spectrometry (IRMS): The H₂ gas is introduced into the IRMS. The mass spectrometer separates the H₂ isotopologues (H₂, HD) and measures their respective ion beam intensities to calculate a precise D/H ratio.

Quantitative ²H Nuclear Magnetic Resonance (²H-NMR) Spectroscopy

This powerful technique is used to determine the deuterium abundance at specific positions within the fatty acid molecule without the need for combustion.[3][9][10]

1. Sample Preparation:

  • Lipid Extraction and Hydrolysis: Similar to the GC-IRMS protocol, lipids are extracted and hydrolyzed.

  • Purification: To obtain sufficient quantities of a single fatty acid for analysis, purification steps such as argentation column chromatography are employed. This technique separates fatty acids based on the number of double bonds.[9][10]

  • Sample Formulation: The purified fatty acid (or its ester) is dissolved in a deuterium-depleted solvent for analysis.

2. Instrumental Analysis:

  • High-Field NMR: The analysis is performed on a high-field NMR spectrometer equipped with a specific deuterium probe.

  • Quantitative Acquisition: A quantitative ²H NMR spectrum is acquired using a long relaxation delay and a calibrated reference standard to ensure the signal intensity is directly proportional to the number of deuterium nuclei.

  • Spectral Analysis: The chemical shifts in the ²H spectrum correspond to different positions on the fatty acid chain (e.g., methyl, methylene, ethylenic). By integrating the distinct signals, the relative deuterium concentration at each site, or the site-specific (D/H)i ratio, can be determined.[3] Advanced 2D-NMR techniques can further resolve overlapping signals.[13][14]

Biological Significance and Applications

The natural variation of deuterium in fatty acids has significant biological consequences and offers opportunities for therapeutic intervention.

Impact on Mitochondrial Function

The source of macronutrients significantly affects the deuterium level of metabolically produced water. The oxidation of deuterium-depleted fatty acids in mitochondria generates water with a lower D/H ratio (~118 ppm) compared to the oxidation of more deuterium-rich carbohydrates (~155 ppm).[4][15] This is important because the ATP synthase nano-motor in the inner mitochondrial membrane is sensitive to the D/H ratio. Elevated deuterium levels can physically impede the rotational catalysis of ATP synthase, potentially reducing ATP production efficiency.[4]

carbs Carbohydrates (Higher D content, ~150 ppm) mito Mitochondrial Oxidation carbs->mito fats Fatty Acids (Lower D content, ~110-130 ppm) fats->mito water_high_d Metabolic Water (Higher D/H Ratio) mito->water_high_d from carbs water_low_d Metabolic Water (Lower D/H Ratio) mito->water_low_d from fats atp_synthase ATP Synthase Function water_high_d->atp_synthase water_low_d->atp_synthase atp_impaired Potentially Impaired (Slower Rotation) atp_synthase->atp_impaired High D atp_optimal Optimal Function (Efficient Rotation) atp_synthase->atp_optimal Low D

Caption: Impact of dietary macronutrients on metabolic water D/H ratio.
Drug Development: Deuterium-Reinforced Lipids

A key area of interest for drug development is the strategic replacement of hydrogen with deuterium at specific, metabolically vulnerable positions in polyunsaturated fatty acids (PUFAs). The C-H bonds at bis-allylic positions of PUFAs are particularly susceptible to hydrogen abstraction, which initiates a chain reaction of lipid peroxidation that can damage cell membranes.

By replacing these vulnerable hydrogens with deuterium, the resulting C-D bond is significantly stronger and more resistant to abstraction due to the kinetic isotope effect.[16] This reinforcement can effectively inhibit non-enzymatic lipid peroxidation, protecting cells from oxidative damage. This approach is being explored for a range of diseases associated with oxidative stress, including neurodegenerative disorders and metabolic diseases.[16]

Conclusion

The study of the natural abundance of deuterium in fatty acids reveals a complex interplay between diet, metabolism, and enzymatic processes. The non-statistical distribution of deuterium serves as a fingerprint of a fatty acid's biological origin and history. Advanced analytical techniques like GC-IRMS and ²H-NMR allow for precise quantification of bulk and site-specific deuterium content, respectively. Understanding these isotopic variations is not merely an academic exercise; it provides critical insights into mitochondrial bioenergetics and has paved the way for innovative therapeutic strategies, such as deuterium-reinforced lipids, aimed at preventing oxidative damage and treating a host of debilitating diseases. Continued research in this area promises to further unravel the subtle yet significant role of stable isotopes in biology and medicine.

References

A Technical Guide to the Physical and Chemical Properties of Myristic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical state and solubility of Myristic acid-d3 (tetradecanoic-14,14,14-d3 acid). As a deuterated analog of myristic acid, it serves as a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantification of myristic acid.

Physical Properties

This compound is anticipated to be a white, crystalline solid at room temperature, similar to its non-deuterated counterpart.[1] It possesses a faint, waxy, or oily odor.[2][3]

Table 1: Physical Properties of Myristic Acid

PropertyValueReference
Molecular FormulaC₁₄H₂₅D₃O₂N/A
Molecular Weight231.4 g/mol N/A
Melting Point52-54 °C[2][4]
Boiling Point250 °C at 100 mmHg[2]
Density0.862 g/cm³ at 60 °CN/A
pKa~4.9N/A

Solubility Profile

The solubility of this compound is dictated by its long hydrophobic carbon chain and the polar carboxylic acid head group. It is practically insoluble in water but demonstrates good solubility in a range of organic solvents.[5][6]

Table 2: Solubility of Myristic Acid

SolventSolubilityReference
Water<0.1 g/100 mL at 18 °C[2]
EthanolSoluble[2][5]
Dimethylformamide (DMF)~15 mg/mL[7]
Dimethyl sulfoxide (B87167) (DMSO)~12 mg/mL[7]
ChloroformSoluble[2][5]
EtherSoluble[2][5]

Experimental Protocols

The following outlines a general methodology for determining the solubility of a compound like this compound.

Protocol: Determination of Solubility by the Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed container (e.g., a screw-cap vial).

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. A shaker or rotator is typically used for this purpose.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), often using a calibration curve prepared with known concentrations of the compound.

  • Calculation: The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

Visualization of Solubility

The following diagram illustrates the general solubility characteristics of this compound in different classes of solvents.

G Solubility Profile of this compound cluster_solvents Solvent Classes Polar_Protic Polar Protic (e.g., Water) Polar_Aprotic Polar Aprotic (e.g., DMSO, DMF) Non_Polar Non-Polar (e.g., Chloroform, Ether) Myristic_Acid_d3 This compound Myristic_Acid_d3->Polar_Protic Insoluble Myristic_Acid_d3->Polar_Aprotic Soluble Myristic_Acid_d3->Non_Polar Soluble

Caption: Solubility of this compound in different solvent classes.

References

An In-Depth Technical Guide to Myristic Acid-d3: Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Myristic acid-d3, a deuterated analog of myristic acid. It is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental protocols, and visual representations of key biological and analytical processes. This compound is a crucial tool in lipidomics and metabolic research, primarily utilized as an internal standard for the accurate quantification of fatty acids in complex biological samples. Its stability and mass shift make it an ideal tracer for metabolic flux analysis and for elucidating the role of myristoylation in cellular signaling.

Core Data Presentation

Quantitative data for this compound and its common isotopologues, alongside the unlabeled parent compound, are summarized in the table below for easy reference and comparison. This information is critical for mass spectrometry-based applications, enabling accurate mass resolution and quantification.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Degree of Deuteration
Myristic Acid544-63-8C₁₄H₂₈O₂228.370
This compound 62217-71-4 C₁₄H₂₅D₃O₂ 231.40 3
Myristic acid-d230719-21-2C₁₄H₂₆D₂O₂230.392
Myristic acid-d2760658-41-5C₁₄HD₂₇O₂255.5427

Experimental Protocols

Protocol 1: Quantification of Free Fatty Acids in Biological Samples using GC-MS with this compound as an Internal Standard

This protocol outlines the standard method for the extraction and quantification of free fatty acids from various biological matrices such as plasma, cells, or tissues using gas chromatography-mass spectrometry (GC-MS). This compound serves as an internal standard to correct for sample loss during extraction and derivatization, and to normalize for variations in instrument response.

Materials:

  • Biological sample (e.g., 200 µL of plasma)

  • This compound internal standard solution (e.g., 10 µg/mL in ethanol)

  • Methanol (B129727), HPLC grade

  • Iso-octane, HPLC grade

  • Hydrochloric acid (HCl), concentrated

  • Pentafluorobenzyl bromide (PFBBr) derivatizing agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile, HPLC grade

  • Standard solutions of unlabeled fatty acids for calibration curve

Procedure:

  • Sample Preparation and Spiking:

    • To a glass tube, add the biological sample.

    • Add a known amount of this compound internal standard solution.

    • Add 2 volumes of methanol to precipitate proteins and lyse cells.

    • Acidify the mixture with HCl to a final concentration of approximately 0.1 M to ensure fatty acids are in their protonated form.

  • Liquid-Liquid Extraction:

    • Add 2 volumes of iso-octane to the sample mixture.

    • Vortex vigorously for 2 minutes to extract the fatty acids into the organic layer.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer (iso-octane) to a clean glass tube.

    • Repeat the extraction step with another 2 volumes of iso-octane and pool the organic layers.

  • Derivatization:

    • Evaporate the pooled iso-octane extract to dryness under a gentle stream of nitrogen.

    • To the dried residue, add 50 µL of a freshly prepared derivatization solution containing 1% PFBBr and 1% DIPEA in acetonitrile.

    • Incubate at 60°C for 30 minutes.

    • Evaporate the derivatization reagent under nitrogen.

  • Sample Reconstitution and GC-MS Analysis:

    • Reconstitute the dried derivatized sample in 100 µL of iso-octane.

    • Inject 1-2 µL of the sample onto the GC-MS system.

    • Analyze using a suitable GC temperature program and MS parameters for the detection of fatty acid pentafluorobenzyl esters in negative ion chemical ionization (NICI) mode.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the unlabeled fatty acid standard to the peak area of the this compound internal standard against the concentration of the standard.

    • Determine the concentration of each fatty acid in the biological sample by using the peak area ratio of the endogenous fatty acid to the this compound internal standard and interpolating from the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

N-Myristoylation Signaling Pathway

Myristoylation is a lipid modification where myristic acid is covalently attached to the N-terminal glycine (B1666218) of a protein. This modification is critical for membrane targeting and signal transduction.[1][2] N-myristoyltransferase (NMT) is the enzyme responsible for this modification.[2][3] Myristoylated proteins, such as the Src family of kinases, play crucial roles in various signaling pathways, including cell growth, differentiation, and oncogenesis.[4][5]

N_Myristoylation_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane MyristicAcid Myristic Acid MyristoylCoA Myristoyl-CoA MyristicAcid->MyristoylCoA Activation NMT N-Myristoyl Transferase (NMT) MyristoylCoA->NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Catalysis NascentProtein Nascent Protein (with N-terminal Glycine) NascentProtein->NMT MembraneReceptor Membrane Receptor MyristoylatedProtein->MembraneReceptor Membrane Targeting & Protein-Protein Interaction DownstreamSignaling Downstream Signaling (e.g., Src Kinase Activation) MembraneReceptor->DownstreamSignaling Signal Transduction

Caption: N-Myristoylation signaling pathway.

Experimental Workflow for Lipidomics using Stable Isotope Labeling

Stable isotope labeling is a powerful technique in lipidomics to trace the metabolic fate of lipids and to accurately quantify lipid species.[6] This workflow illustrates the general steps involved in a lipidomics experiment using a deuterated internal standard like this compound.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Plasma, Cells) Spiking Spike with This compound (Internal Standard) BiologicalSample->Spiking Extraction Lipid Extraction (e.g., LLE) Spiking->Extraction Derivatization Derivatization (e.g., PFBBr) Extraction->Derivatization LCMS LC-MS or GC-MS Analysis Derivatization->LCMS DataProcessing Data Processing (Peak Integration, Alignment) LCMS->DataProcessing Quantification Quantification (using Internal Standard) DataProcessing->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: Lipidomics experimental workflow.

References

Understanding Protein N-Myristoylation with Isotopic Labels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of protein N-myristoylation, a critical lipid modification, with a focus on modern isotopic and bioorthogonal labeling techniques used for its study. We will delve into the biochemical basis of this modification, its role in pivotal cellular signaling pathways, quantitative proteomic data, detailed experimental protocols, and its emergence as a promising therapeutic target.

The Core of Protein N-Myristoylation

Protein N-myristoylation is the irreversible, covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a target protein.[1] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and can occur either co-translationally on nascent polypeptide chains or post-translationally following proteolytic cleavage that exposes an internal glycine residue.[2][3] In vertebrates, two isozymes, NMT1 and NMT2, carry out this modification.[4]

This lipid modification is crucial for mediating weak protein-protein and protein-lipid interactions, thereby playing an essential role in membrane targeting, signal transduction, and protein stability.[3] A wide array of proteins, including kinases, phosphatases, and G-proteins, are N-myristoylated, highlighting its importance in diverse cellular processes.

Investigating N-Myristoylation: Isotopic and Bioorthogonal Labeling Strategies

The study of N-myristoylation has been revolutionized by the development of metabolic labeling techniques that utilize isotopic or bioorthogonal analogs of myristic acid. These approaches allow for the sensitive and specific detection, identification, and quantification of N-myristoylated proteins in complex biological systems.

A common strategy involves the use of myristic acid analogs containing an alkyne or azide (B81097) tag.[5][6] These "clickable" tags are incorporated into proteins by NMTs in living cells.[7] Following cell lysis, the tagged proteins can be selectively conjugated to reporter molecules, such as biotin (B1667282) or fluorescent dyes, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[8] This enables the enrichment and subsequent identification of N-myristoylated proteins by mass spectrometry.

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful quantitative proteomic technique that can be combined with bioorthogonal labeling to compare the abundance of N-myristoylated proteins across different experimental conditions.[5][9] In a typical SILAC experiment, two cell populations are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).[9] This results in the incorporation of the respective isotopes into the entire proteome. By combining lysates from "light" and "heavy" labeled cells and analyzing them by mass spectrometry, the relative abundance of thousands of proteins can be accurately quantified.[10] When used in conjunction with alkyne-tagged myristic acid and NMT inhibitors, SILAC allows for the precise quantification of changes in the N-myristoylated proteome.[2]

Src_Abl_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Src_mem Myr-Src (Active) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Src_mem->Downstream Abl_mem Myr-Abl (Active) Abl_mem->Downstream Receptor Growth Factor Receptor Receptor->Src_mem Activation Receptor->Abl_mem Activation NMT NMT Src_cyto Src (Inactive) NMT->Src_cyto Myristoylation Abl_cyto Abl (Inactive) NMT->Abl_cyto Myristoylation MyrCoA Myristoyl-CoA MyrCoA->NMT Src_cyto->Src_mem Translocation Abl_cyto->Abl_mem Translocation G_alpha_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_alpha_myr Myr-Gα-GDP GPCR->G_alpha_myr GDP/GTP Exchange G_beta_gamma Gβγ G_alpha_myr->G_beta_gamma Inactive State G_alpha_GTP Myr-Gα-GTP G_alpha_myr->G_alpha_GTP Activation Effector Effector (e.g., Adenylyl Cyclase) G_beta_gamma->Effector NMT NMT G_alpha NMT->G_alpha Myristoylation MyrCoA Myristoyl-CoA MyrCoA->NMT G_alpha->G_alpha_myr Membrane Targeting Ligand Ligand Ligand->GPCR G_alpha_GTP->G_alpha_myr GTP Hydrolysis G_alpha_GTP->Effector Signal Transduction HIV_Gag_Assembly cluster_cytosol Cytosol cluster_membrane Plasma Membrane NMT Host NMT Gag_poly Gag Polyprotein NMT->Gag_poly Myristoylation MyrCoA Myristoyl-CoA MyrCoA->NMT Myr_Gag Myr-Gag Gag_poly->Myr_Gag Gag_multi Gag Multimerization Myr_Gag->Gag_multi Membrane Targeting Budding Virus Budding Gag_multi->Budding Virion Immature Virion Budding->Virion

References

The Metabolic Journey of Deuterated Fatty Acids In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the in vivo metabolic fate of deuterated fatty acids, powerful tools in metabolic research. By leveraging the subtle mass difference imparted by deuterium (B1214612), a stable isotope of hydrogen, researchers can trace the intricate pathways of fatty acid absorption, distribution, metabolism, and excretion with high precision. This guide provides a comprehensive overview of the core methodologies, quantitative data, and metabolic pathways involved in the use of deuterated fatty acids as metabolic tracers.

Introduction: The Power of Deuterium Labeling

Deuterated fatty acids serve as invaluable stable isotope tracers in metabolic studies, offering a safe and effective alternative to radioactive isotopes. Their increased mass allows for clear differentiation from their endogenous counterparts using mass spectrometry-based techniques. This enables the meticulous tracking of their journey through complex biological systems.[1] The core applications of deuterated fatty acids in metabolic research include:

  • Tracing Metabolic Pathways: Quantifying the flux of fatty acids through various metabolic routes such as absorption, storage in lipid droplets, incorporation into complex lipids like phospholipids (B1166683) and triglycerides, catabolism via β-oxidation, and conversion through elongation and desaturation.[1][2]

  • Investigating Lipid Disposition: Understanding how lipids are transported, stored, and utilized in different tissues and organs is crucial for elucidating the mechanisms of metabolic diseases.[2][3]

  • Therapeutic Potential: Strategic deuteration of polyunsaturated fatty acids (PUFAs) can enhance their resistance to oxidative damage by strengthening the carbon-deuterium (C-D) bond, a concept known as the kinetic isotope effect. This has opened avenues for developing novel therapies for diseases associated with oxidative stress.[1]

Experimental Protocols

The successful application of deuterated fatty acids in vivo hinges on robust and well-defined experimental protocols. The following sections detail key methodologies for administration, sample collection, and analysis.

Administration of Deuterated Tracers

The choice of deuterated tracer and administration route depends on the specific research question. Common tracers include deuterated water (D₂O) for studying de novo lipogenesis and specific deuterated fatty acids (e.g., deuterated palmitic, stearic, oleic, or linolenic acid) for tracing the fate of individual fatty acids.[4][5][6][7][8][9][10]

Protocol 1: Administration of Deuterated Water (D₂O) for De Novo Lipogenesis Studies

This protocol is adapted from studies measuring fatty acid synthesis in vivo.[4][8][9][11][12]

  • Animal Model: Sprague-Dawley rats or C57BL/6 mice are commonly used.[3][4][8][9][11]

  • Acclimatization: Animals are acclimatized to their housing conditions for a specified period before the experiment.

  • Priming Dose: An intraperitoneal (IP) injection of 99.9% D₂O is administered to rapidly enrich the body water.[8][11]

  • Drinking Water Enrichment: Following the priming dose, animals are provided with drinking water enriched with a specific percentage of D₂O (e.g., 4-10%).[4][8][9][11] This dual-dosing approach helps to quickly achieve and maintain a steady-state enrichment of deuterium in the body water.[12]

  • Study Duration: The duration of D₂O administration can range from days to several weeks, depending on the turnover rate of the lipids being studied.[8][9][11]

Protocol 2: Oral Administration of Deuterated Fatty Acids

This protocol is based on studies tracing the metabolism of specific dietary fatty acids.[6][10][13]

  • Human Subjects or Animal Models: Studies have been conducted in both humans and animal models like rats.[6][10][13]

  • Tracer Formulation: Deuterated fatty acids (e.g., elaidate-d2, oleate-d4, stearic acid-d7) are often incorporated into a fat mixture, such as trielaidin-d6 and triolein-d12, or mixed with a carrier oil like corn oil.[2][3][13]

  • Administration: The deuterated fat mixture is administered orally, often after an overnight fast.

  • Dosage: The amount of deuterated fat administered is carefully controlled to act as a tracer without significantly perturbing the overall lipid metabolism.[2]

Sample Collection and Processing
  • Blood Sampling: Blood samples are collected periodically from a suitable site (e.g., tail vein in rodents, antecubital vein in humans).[2][3][13] Plasma is separated from red blood cells by centrifugation.

  • Tissue Harvesting: At the end of the study, animals are euthanized, and various tissues of interest (e.g., liver, adipose tissue, brain, spinal cord) are collected.[8][9][11]

  • Lipid Extraction: Lipids are extracted from plasma and tissues using established methods, such as the Folch or Bligh-Dyer procedures.

  • Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), fatty acids are often converted to their more volatile fatty acid methyl esters (FAMEs).[12][14]

Analytical Techniques

Mass spectrometry is the cornerstone for analyzing deuterated fatty acids and their metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and quantifying FAMEs. The mass spectrometer allows for the clear distinction between endogenous (unlabeled) and deuterated fatty acids based on their mass-to-charge ratio.[1][12][15][16][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing intact, non-volatile complex lipids, such as phospholipids and triglycerides. This allows for the determination of which complex lipid classes have incorporated the deuterated fatty acyl chains.[1][6][18][19]

Quantitative Data on the Metabolic Fate of Deuterated Fatty Acids

The following tables summarize key quantitative findings from various in vivo studies using deuterated fatty acids.

Table 1: Plasma Kinetics of Deuterated Fatty Acids in Rats [6]

Deuterated Fatty Acid MetaboliteMaximal Concentration (µM)Time to Max Concentration (hours)Duration of Detection (hours)
d7-Stearic Acid (C18:0)~2.2~8Up to 72
d7-Oleic Acid (C18:1)~1.5~8Up to 72
d7-Palmitic Acid (C16:0)~0.6~8Up to 72
Data from a study involving oral dosing of d7-stearic acid in rats.

Table 2: Desaturation of Deuterated Palmitic and Stearic Acids in Humans [10]

Deuterated Fatty AcidPercent DesaturatedProduct
Palmitic Acid (16:0)3.9%9c-Palmitoleic Acid (16:1)
Stearic Acid (18:0)9.2%9c-Oleic Acid (18:1)

Table 3: Incorporation of Deuterium from D₂O into Fatty Acids in Rat Tissues [4][8][11]

TissueFatty AcidMaximum Incorporation Number (N)Half-life (t₁/₂)
LiverPalmitate21-22≤ 4 days
LiverStearate24≤ 4 days
LiverCholesterol27-30≤ 4 days
BrainPalmitateVaries5-28 days
BrainStearateVaries5-28 days
BrainCholesterolVaries5-28 days
N represents the maximum number of deuterium atoms that can be incorporated into the molecule.

Metabolic Pathways and Visualizations

Deuterated fatty acids are metabolized through the same pathways as their endogenous counterparts. The following diagrams, generated using the DOT language, illustrate key metabolic processes.

Fatty Acid Activation and Incorporation into Complex Lipids

Upon entering the cell, fatty acids are activated to fatty acyl-CoA, a crucial intermediate for various metabolic fates.

Fatty_Acid_Activation_and_Incorporation DFA Deuterated Fatty Acid AcylCoA Deuterated Fatty Acyl-CoA DFA->AcylCoA Acyl-CoA Synthetase PL Phospholipids AcylCoA->PL Esterification TG Triglycerides AcylCoA->TG Esterification CE Cholesteryl Esters AcylCoA->CE Esterification

Fatty acid activation and incorporation into complex lipids.
Beta-Oxidation of Deuterated Fatty Acids

Fatty acyl-CoAs can be transported into the mitochondria for β-oxidation, a process that generates acetyl-CoA for the TCA cycle and energy production.

Beta_Oxidation_Pathway AcylCoA Deuterated Fatty Acyl-CoA (Cn) Cycle1 β-Oxidation Cycle 1 AcylCoA->Cycle1 AcylCoA_n2 Deuterated Fatty Acyl-CoA (Cn-2) Cycle1->AcylCoA_n2 AcetylCoA Deuterated Acetyl-CoA Cycle1->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Mitochondrial beta-oxidation of a deuterated fatty acid.
Desaturation and Elongation of Deuterated Fatty Acids

Deuterated fatty acids can be modified by desaturase and elongase enzymes to produce a variety of other fatty acids.

Desaturation_Elongation d_SFA Deuterated Saturated FA (e.g., C18:0) d_MUFA Deuterated Monounsaturated FA (e.g., C18:1) d_SFA->d_MUFA Δ9-Desaturase d_Elongated Deuterated Elongated FA (e.g., C20:0) d_SFA->d_Elongated Elongase d_PUFA Deuterated Polyunsaturated FA d_MUFA->d_PUFA Further Desaturation Experimental_Workflow Start Start: Experimental Design Admin Administration of Deuterated Tracer (Oral or IP) Start->Admin Sample Time-course Sample Collection (Blood, Tissues) Admin->Sample Extraction Lipid Extraction and Derivatization Sample->Extraction Analysis Mass Spectrometry Analysis (GC-MS or LC-MS) Extraction->Analysis Data Data Analysis and Metabolic Modeling Analysis->Data End End: Interpretation of Results Data->End

References

An In-depth Technical Guide to Stable Isotope Labeling in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly expanding field crucial for understanding cellular processes and the pathophysiology of numerous diseases, including metabolic disorders, cancer, and neurodegenerative diseases. While traditional lipidomics provides a static snapshot of lipid abundance, stable isotope labeling offers a dynamic view, enabling researchers to trace the metabolic fate of lipids and quantify their synthesis, turnover, and flux through various pathways. This technical guide provides a comprehensive overview of stable isotope labeling in lipidomics, from experimental design and execution to data analysis and interpretation.

Stable isotope labeling involves the introduction of non-radioactive, heavy isotopes (most commonly 13C and 2H) into lipid molecules. These labeled lipids are chemically identical to their endogenous counterparts but can be distinguished by their increased mass using mass spectrometry. This allows for precise tracking of their metabolic transformations within a complex biological system.

Core Concepts in Stable Isotope Labeling for Lipidomics

Common Stable Isotopes and Tracers

The choice of stable isotope and the labeled precursor molecule (tracer) is critical and depends on the specific metabolic pathway under investigation.

Stable IsotopeCommon Precursor (Tracer)Primary Metabolic Target
Carbon-13 (13C) [U-13C]-GlucoseDe novo fatty acid synthesis, glycerol (B35011) backbone synthesis
[13C]-Fatty Acids (e.g., Palmitate, Oleate)Fatty acid uptake, elongation, desaturation, and incorporation into complex lipids
[13C, 15N]-Amino Acids (e.g., Serine, Glutamine)Sphingolipid backbone synthesis, contribution to TCA cycle and fatty acid synthesis
Deuterium (B1214612) (2H) Deuterated Water (D2O)General labeling of newly synthesized lipids through incorporation of deuterium from body water
Deuterated Fatty AcidsSimilar to 13C-labeled fatty acids, used to trace fatty acid metabolism
Deuterated Choline/EthanolamineDe novo synthesis of phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE)
Labeling Strategies

Two primary strategies are employed in stable isotope labeling experiments:

  • Steady-State Labeling: Cells or organisms are cultured with a labeled precursor for an extended period, allowing the isotopic enrichment in lipids to reach a steady state. This approach is useful for determining the relative contributions of different pathways to the synthesis of a particular lipid.

  • Pulse-Chase Labeling: Cells or organisms are exposed to a labeled precursor for a short period (the "pulse"), followed by a return to an unlabeled medium (the "chase"). This method allows for the determination of lipid turnover rates, including both synthesis and degradation.

Experimental Workflows and Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for a stable isotope labeling experiment in lipidomics.

G cluster_0 Experimental Design cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis A Select Stable Isotope Tracer B Choose Labeling Strategy (Steady-State vs. Pulse-Chase) A->B C Determine Labeling Time Course B->C D In Vitro (Cell Culture) or In Vivo (Animal Model) Labeling C->D E Sample Collection (Cells, Tissues, Biofluids) D->E F Lipid Extraction E->F G Mass Spectrometry Analysis (LC-MS/MS, HRMS) F->G H Data Processing & Isotopologue Analysis G->H I Quantification of Label Incorporation & Flux H->I

General workflow for stable isotope labeling in lipidomics.
In Vitro Experimental Protocol: Labeling of Cultured Adherent Cells

This protocol provides a step-by-step guide for stable isotope labeling of lipids in cultured mammalian cells.

1. Cell Culture and Labeling:

  • 1.1. Plate cells in a suitable culture dish (e.g., 10 cm dish) and grow to the desired confluency (typically 70-80%).

  • 1.2. Prepare the labeling medium by supplementing dialyzed fetal bovine serum (FBS) with the chosen stable isotope tracer (e.g., [U-13C]-glucose). Dialyzed FBS is used to minimize interference from unlabeled metabolites present in standard FBS.

  • 1.3. For steady-state labeling , replace the standard culture medium with the labeling medium and incubate for a predetermined period (e.g., 24-72 hours) to allow for maximal incorporation of the label.

  • 1.4. For pulse-chase labeling , replace the standard medium with the labeling medium for a short pulse period (e.g., 1-4 hours). Afterward, remove the labeling medium, wash the cells with phosphate-buffered saline (PBS), and add fresh standard medium for the chase period. Collect samples at various time points during the chase.

2. Sample Collection and Quenching:

  • 2.1. At the end of the labeling or chase period, place the culture dish on ice and aspirate the medium.

  • 2.2. Wash the cells twice with ice-cold PBS to remove any residual labeling medium.

  • 2.3. Quench metabolic activity by adding a cold solvent, such as liquid nitrogen or ice-cold methanol, directly to the plate.

  • 2.4. Scrape the cells from the plate into a collection tube.

3. Lipid Extraction:

  • 3.1. Perform a biphasic lipid extraction using a modified Bligh-Dyer or Folch method. A common solvent system is chloroform (B151607):methanol:water.

  • 3.2. Add the extraction solvent to the cell pellet, vortex thoroughly, and incubate on ice.

  • 3.3. Induce phase separation by adding chloroform and water, then centrifuge to separate the aqueous (upper) and organic (lower) phases.

  • 3.4. Carefully collect the lower organic phase containing the lipids into a new tube.

  • 3.5. Dry the lipid extract under a stream of nitrogen gas.

4. Mass Spectrometry Analysis:

  • 4.1. Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., isopropanol:acetonitrile:water).

  • 4.2. Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC-MS) to separate and detect the labeled lipid species.

In Vivo Experimental Protocol: Labeling in a Mouse Model via Oral Gavage

This protocol outlines the procedure for in vivo stable isotope labeling in mice.

1. Animal Preparation and Tracer Administration:

  • 1.1. Acclimate mice to the experimental conditions and fast them for a short period (e.g., 4-6 hours) before tracer administration to ensure consistent metabolic states.

  • 1.2. Prepare the stable isotope tracer solution (e.g., [U-13C]-glucose in saline) at a physiological dose (e.g., 2 g/kg body weight).[1]

  • 1.3. Administer the tracer solution to the mice via oral gavage using a blunt-ended needle.[1] Alternatively, for specific applications, intravenous injection via the tail vein can be used.

2. Sample Collection:

  • 2.1. At predetermined time points after tracer administration (e.g., 15, 30, 60, 120 minutes), euthanize the mice according to approved animal care protocols.[1]

  • 2.2. Promptly collect blood via cardiac puncture and tissues of interest (e.g., liver, adipose tissue, brain).[1]

  • 2.3. Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity.[1] Process the blood to obtain plasma or serum.

3. Tissue Processing and Lipid Extraction:

  • 3.1. Homogenize the frozen tissues in a suitable buffer on ice.

  • 3.2. Perform lipid extraction from the tissue homogenates and plasma/serum samples using the methods described in the in vitro protocol.

4. Mass Spectrometry Analysis:

  • 4.1. Analyze the lipid extracts by LC-MS as described in the in vitro protocol.

Application in Signaling Pathway Analysis

Stable isotope labeling is a powerful tool for dissecting the role of signaling pathways in regulating lipid metabolism.

Sphingolipid De Novo Synthesis Pathway

The de novo synthesis of sphingolipids is a fundamental cellular process that can be traced using stable isotope-labeled precursors like serine and palmitate.[2][3][4]

G cluster_0 De Novo Sphingolipid Synthesis A Serine + Palmitoyl-CoA (Labeled Precursors) B 3-Ketosphinganine A->B SPT C Sphinganine B->C KDSR D Dihydroceramide C->D CerS E Ceramide D->E DEGS1 F Complex Sphingolipids (e.g., Sphingomyelin) E->F

Tracing the de novo sphingolipid synthesis pathway.

By providing cells with labeled serine or palmitate, the incorporation of the stable isotope can be tracked through each intermediate of the pathway, allowing for the quantification of flux through this critical metabolic route.[2][3][4]

mTOR Signaling and Lipid Metabolism

The mechanistic target of rapamycin (B549165) (mTOR) is a key regulator of cell growth and metabolism, including lipid synthesis.[5] Stable isotope tracing can elucidate how mTOR signaling influences lipid metabolic fluxes.

G cluster_0 mTOR Regulation of Lipid Synthesis A Growth Factors, Nutrients B mTORC1 Activation A->B C SREBP1c Activation B->C D Lipogenic Gene Expression (FASN, ACC) C->D E De Novo Lipogenesis (Traced with Labeled Glucose) D->E F Triglyceride & Phospholipid Synthesis E->F

mTORC1 signaling pathway regulating lipid synthesis.

Using a tracer like [U-13C]-glucose, researchers can quantify the rate of de novo lipogenesis under conditions of mTOR activation or inhibition, providing insights into the mechanisms by which this pathway controls lipid homeostasis.[5]

Data Presentation and Quantitative Analysis

Clear and concise presentation of quantitative data is essential for interpreting the results of stable isotope labeling experiments. The following tables provide examples of how to summarize key findings.

Table 1: Isotopic Enrichment of Key Lipid Species Following Steady-State Labeling with [U-13C]-Glucose
Lipid SpeciesControl (% 13C Enrichment)Treatment A (% 13C Enrichment)p-value
Palmitate (16:0)35.2 ± 3.155.8 ± 4.5<0.01
Stearate (18:0)28.9 ± 2.548.2 ± 3.9<0.01
Phosphatidylcholine (PC) 34:115.6 ± 1.825.1 ± 2.2<0.05
Triglyceride (TG) 52:242.1 ± 4.065.7 ± 5.1<0.001

Data are presented as mean ± standard deviation.

Table 2: Turnover Rate of Ceramide Species Determined by Pulse-Chase Labeling with [13C]-Serine
Ceramide SpeciesHalf-life (hours) - ControlHalf-life (hours) - Treatment BFold Change
Cer(d18:1/16:0)8.2 ± 0.712.5 ± 1.11.52
Cer(d18:1/24:0)15.4 ± 1.322.1 ± 1.91.44
Cer(d18:1/24:1)13.1 ± 1.119.8 ± 1.61.51

Half-life is calculated from the decay of the labeled species during the chase period.

Conclusion

Stable isotope labeling has become an indispensable tool in modern lipidomics research. It provides a dynamic perspective on lipid metabolism that is unattainable with traditional analytical methods. By enabling the quantification of lipid synthesis, turnover, and flux, this powerful technique offers invaluable insights into the complex roles of lipids in health and disease. The detailed protocols and conceptual frameworks presented in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively design, execute, and interpret stable isotope labeling experiments in their own lipidomics studies. The continued application and refinement of these methods will undoubtedly accelerate our understanding of lipid biology and pave the way for novel therapeutic interventions.

References

An In-depth Technical Guide to Myristic Acid-d3: Structural Formula and Isotopic Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Myristic acid-d3, a stable isotope-labeled fatty acid crucial for a variety of research applications. This document details its structural formula, isotopic purity, and the experimental protocols for its analysis. Furthermore, it visualizes key biological and experimental workflows involving this compound.

Structural Formula and Isotopic Purity

This compound is a deuterated form of myristic acid, a common 14-carbon saturated fatty acid. In this compound, the three hydrogen atoms of the terminal methyl group are replaced with deuterium (B1214612) atoms.

Chemical Formula: CD₃(CH₂)₁₂COOH

IUPAC Name: Tetradecanoic-14,14,14-d3 acid

The isotopic purity of commercially available this compound is a critical parameter for its use in quantitative and tracer studies. The data presented in the table below is a summary from various suppliers.

ParameterValueSource
Isotopic Purity≥ 98%Commercial Suppliers
Chemical Purity≥ 98%Commercial Suppliers

Experimental Protocols

The determination of isotopic purity is essential for the accurate interpretation of experimental results. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust method for this purpose.

Determination of Isotopic Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the derivatization of this compound to its fatty acid methyl ester (FAME) and subsequent analysis by GC-MS.

Objective: To determine the isotopic purity of this compound by quantifying the relative abundance of its deuterated and non-deuterated isotopologues.

Materials:

  • This compound sample

  • Anhydrous Methanol (B129727) (CH₃OH)

  • Acetyl Chloride (CH₃COCl) or Boron Trifluoride-Methanol (BF₃-MeOH) solution (14%)

  • Hexane (B92381)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • GC-MS system with a suitable capillary column (e.g., polar cyano-column)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample into a clean glass reaction vial.

    • Add 1 mL of anhydrous methanol to the vial.

  • Derivatization to Fatty Acid Methyl Ester (FAME):

    • Using Acetyl Chloride: Slowly add 200 µL of acetyl chloride to the methanolic solution of the fatty acid. The reaction is exothermic and should be performed in a fume hood.

    • Using BF₃-Methanol: Alternatively, add 1 mL of 14% BF₃-Methanol solution.

    • Cap the vial tightly and heat at 60-80°C for 1-2 hours to ensure complete methylation.

  • Extraction of FAMEs:

    • Allow the reaction mixture to cool to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

    • Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge the vial to facilitate phase separation.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the final hexane extract into the GC-MS system.

    • GC Conditions (example):

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-350.

      • Acquire data in full scan mode to identify the molecular ions of the FAMEs.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to myristate methyl ester.

    • Obtain the mass spectrum for this peak. The molecular ion (M⁺) for non-deuterated myristate methyl ester is m/z 242.4. For this compound methyl ester, the molecular ion will be at m/z 245.4.

    • Extract the ion chromatograms for the molecular ions of the d0, d1, d2, and d3 isotopologues.

    • Integrate the peak areas for each isotopologue.

    • Correct the peak areas for the natural abundance of ¹³C.

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100

Visualizations

The following diagrams illustrate the key biological pathway in which myristic acid participates and the experimental workflow for determining the isotopic purity of this compound.

Protein_N_Myristoylation_Pathway cluster_activation Activation of Myristic Acid cluster_transfer Transfer to Protein MA This compound ACS Acyl-CoA Synthetase MA->ACS ATP ATP ATP->ACS CoA Coenzyme A CoA->ACS MyrCoA Myristoyl-CoA-d3 MyrCoA_transfer Myristoyl-CoA-d3 ACS->MyrCoA AMP_PPi AMP + PPi ACS->AMP_PPi NMT N-Myristoyltransferase (NMT) MyrCoA_transfer->NMT Protein N-terminal Glycine Protein Protein->NMT MyrProtein N-Myristoylated Protein-d3 NMT->MyrProtein CoA_out Coenzyme A NMT->CoA_out

Caption: Protein N-Myristoylation Pathway.

Isotopic_Purity_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing A This compound Sample B Derivatization (Methylation to FAME) A->B C Liquid-Liquid Extraction B->C D Concentration & Reconstitution C->D E Injection into GC-MS D->E F Chromatographic Separation E->F G Mass Spectrometry Detection F->G H Extract Ion Chromatograms (d0, d1, d2, d3) G->H I Peak Integration H->I J Correction for Natural Isotope Abundance I->J K Calculate Isotopic Purity J->K

A Technical Guide to Commercially Available Myristic Acid-d3 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available deuterated myristic acid (Myristic acid-d3), a critical tool for researchers in various scientific disciplines. This document outlines the sources, specifications, and key applications of this stable isotope-labeled fatty acid, with a focus on its use in metabolic research and as an internal standard in mass spectrometry.

Commercial Sources and Specifications of this compound

This compound is available from several reputable suppliers of stable isotopes and research chemicals. The following table summarizes the key quantitative data for this compound (specifically, myristic acid with three deuterium (B1214612) atoms on the terminal methyl group, also referred to as tetradecanoic-14,14,14-d3 acid) from prominent vendors.

SupplierProduct NameCAS NumberMolecular Weight ( g/mol )Chemical PurityIsotopic Enrichment (Atom % D)Available Sizes
Cambridge Isotope Laboratories, Inc. Myristic acid (methyl-D3, 98%)62217-71-4231.39≥98%98%100 mg, 1 g
MedchemExpress This compound62217-71-4231.3998.62%99.5%5 mg, 10 mg, 50 mg, 100 mg
Cayman Chemical This compound62217-71-4231.4≥98%Not specified1 mg, 5 mg, 10 mg
Santa Cruz Biotechnology, Inc. This compound62217-71-4231.39Not specifiedNot specified10 mg, 25 mg

Note: Product specifications and availability are subject to change. Please refer to the respective supplier's website for the most current information.

Experimental Protocols

This compound is a versatile tool in biological research. Below are detailed methodologies for its two primary applications: as a tracer in metabolic labeling experiments and as an internal standard for mass spectrometry-based quantification.

Metabolic Labeling of Cells with this compound for Proteomic Analysis

This protocol describes the labeling of cultured mammalian cells with this compound to study protein N-myristoylation, a crucial lipid modification involved in protein trafficking and signaling.

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • Bradford assay reagent

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the protein of interest (if applicable)

  • LC-MS/MS system for proteomic analysis

Methodology:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in ethanol (B145695) or DMSO to create a concentrated stock solution (e.g., 10-50 mM).

    • To enhance its solubility and delivery to cells, the this compound can be complexed with fatty acid-free BSA. Prepare a 10% (w/v) BSA solution in serum-free medium. Add the this compound stock solution to the BSA solution while vortexing to achieve the desired final concentration (e.g., 100 µM).

  • Cell Culture and Labeling:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Remove the growth medium and replace it with fresh medium containing the this compound/BSA complex. The final concentration of this compound typically ranges from 25 to 100 µM.

    • Incubate the cells for a desired period (e.g., 16-24 hours) to allow for the incorporation of the deuterated fatty acid into newly synthesized proteins.

  • Cell Lysis and Protein Extraction:

    • After the labeling period, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer containing a protease inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the lysate using a Bradford assay.

    • For analysis of a specific protein, proceed with immunoprecipitation followed by SDS-PAGE and Western blotting or directly analyze the whole-cell lysate by LC-MS/MS.

    • For global N-myristoylation analysis, the protein extract can be subjected to tryptic digestion followed by enrichment of myristoylated peptides and subsequent LC-MS/MS analysis. The mass shift of 3 Da in myristoylated peptides will indicate the incorporation of this compound.

Quantification of Endogenous Myristic Acid using this compound as an Internal Standard

This protocol outlines the use of this compound as an internal standard for the accurate quantification of unlabeled myristic acid in a biological sample (e.g., plasma, cell lysate) by LC-MS/MS.

Materials:

  • This compound

  • Biological sample (e.g., plasma, cell pellet)

  • Lipid extraction solvent (e.g., Folch solution: chloroform/methanol 2:1, v/v)

  • Internal standard stock solution of this compound of a known concentration.

  • LC-MS/MS system with a suitable column (e.g., C18)

Methodology:

  • Sample Preparation and Lipid Extraction:

    • Thaw the biological sample on ice.

    • To a known amount of the sample (e.g., 50 µL of plasma or 1x10^6 cells), add a precise amount of the this compound internal standard stock solution.

    • Add the lipid extraction solvent (e.g., 1 mL of Folch solution).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

    • Dry the extracted lipids under a gentle stream of nitrogen.

  • Sample Derivatization (Optional but Recommended for Improved Sensitivity):

    • For enhanced detection by LC-MS, the fatty acids can be derivatized. A common method is esterification to form methyl esters (FAMEs) or other derivatives.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/isopropanol 1:1, v/v).

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

    • Separate the fatty acids using a suitable chromatographic gradient.

    • Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both endogenous myristic acid and this compound in multiple reaction monitoring (MRM) mode.

      • Myristic acid (unlabeled): e.g., m/z 227.2 -> 227.2 (parent ion)

      • This compound: e.g., m/z 230.2 -> 230.2 (parent ion)

  • Data Analysis and Quantification:

    • Integrate the peak areas for both the endogenous myristic acid and the this compound internal standard.

    • Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

    • Generate a standard curve using known concentrations of unlabeled myristic acid spiked with the same constant amount of this compound internal standard.

    • Determine the concentration of myristic acid in the biological sample by interpolating the peak area ratio from the standard curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to the application of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture labeling Metabolic Labeling with this compound cell_culture->labeling lysis Cell Lysis & Protein Extraction labeling->lysis digestion Tryptic Digestion lysis->digestion enrichment Enrichment of Myristoylated Peptides digestion->enrichment lcms LC-MS/MS Analysis enrichment->lcms identification Identification of Labeled Proteins lcms->identification quantification Quantification of Myristoylation identification->quantification

Caption: Experimental workflow for metabolic labeling with this compound.

n_myristoylation_pathway cluster_cytosol Cytosol cluster_membrane Cell Membrane MyristicAcid Myristic Acid MyristoylCoA Myristoyl-CoA MyristicAcid->MyristoylCoA ACSL NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Catalyzes myristoylation UnmyristoylatedProtein Unmyristoylated Protein (e.g., Src) UnmyristoylatedProtein->NMT MembraneLocalization Membrane Localization & Signaling MyristoylatedProtein->MembraneLocalization

Navigating the Safe Handling of Myristic Acid-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Myristic acid-d3, a deuterated form of the saturated fatty acid myristic acid. While specific safety data for the deuterated form is limited, the safety profile is generally considered analogous to that of its non-deuterated counterpart. This document compiles essential information from various safety data sheets (SDS) to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

Myristic acid is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).[1][2] It is important to handle this compound with appropriate care to avoid exposure.

Quantitative Safety Data

The following table summarizes the key quantitative safety data for Myristic acid. Researchers should use this information to inform their risk assessments and handling procedures.

PropertyValueReference
Molecular Formula C₁₄H₂₇D₃O₂[1]
Molecular Weight 231.42 g/mol [1]
Appearance White solid/scales[3][4]
Melting Point 50 - 57 °C / 122 - 134.6 °F[4]
Boiling Point 326 °C / 618.8 °F @ 760 mmHg[4]
Flash Point > 110 °C / > 230 °F[4][5]
Oral LD50 (rat) >10 g/kg[2][5]
Draize test (rabbit, eye) 100 mg Mild[5]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, the following personal protective equipment and engineering controls are recommended when handling this compound.

Engineering Controls
  • Ventilation: Use in a well-ventilated area.[5][6] Facilities should be equipped with an eyewash station and a safety shower.[5]

Personal Protective Equipment
  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4][5]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][4][5] Handle with gloves, which must be inspected prior to use.[7]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5]

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Handling
  • Avoid contact with skin and eyes.[3][4]

  • Do not breathe dust.[4]

  • Minimize dust generation and accumulation.[5]

  • Wash hands thoroughly after handling.[3][5]

  • Do not eat, drink, or smoke when using this product.[3][6]

Storage
  • Store in a cool, dry, well-ventilated area.[5][6]

  • Keep the container tightly closed.[3][4][5]

  • Store away from incompatible materials such as oxidizing agents, bases, and reducing agents.[4][5]

  • Recommended storage temperature is -20°C for long-term stability.[7][8]

First Aid Measures

In the event of exposure, follow these first aid measures:

  • After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen.[1][3] Seek medical attention if you feel unwell.[3]

  • After Skin Contact: Wash the skin with plenty of water.[3] Remove all contaminated clothing.[6] If skin irritation occurs, get medical advice/attention.[3]

  • After Eye Contact: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical advice/attention.[3][4]

  • After Ingestion: Rinse mouth.[3] Do NOT induce vomiting. Call a physician.[1]

Accidental Release Measures

For spills, follow these procedures:

  • Minor Spills: Clean up spills immediately.[5] Use dry clean-up procedures and avoid generating dust.[6] Sweep up or vacuum the material and place it in a suitable, labeled container for disposal.[5][6]

  • Major Spills: Evacuate unnecessary personnel.[3] Alert emergency responders and advise them of the location and nature of the hazard.[6] Wear appropriate protective equipment.[6] Prevent spillage from entering drains or water courses.[6]

Experimental Workflow for Safe Handling

The following diagram illustrates a general workflow for safely handling this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures A Review SDS and Conduct Risk Assessment B Prepare Engineering Controls (Ventilation) A->B C Don Personal Protective Equipment (PPE) B->C D Weigh and Handle this compound in Ventilated Area C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F J In Case of Spill, Follow Accidental Release Measures E->J Spill K In Case of Exposure, Follow First Aid Measures E->K Exposure G Dispose of Waste According to Regulations F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Safe Handling Workflow for this compound

This technical guide provides a comprehensive framework for the safe handling and use of this compound. Adherence to these guidelines is essential for protecting researchers and maintaining a safe laboratory environment. Always consult the specific Safety Data Sheet provided by the supplier for the most accurate and up-to-date information.

References

The Dynamic State of Body Constituents: A Technical Guide to the Discovery and History of Fatty Acid Isotope Tracing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The early 20th century marked a paradigm shift in our understanding of metabolic processes. Prior to the pioneering work of Rudolf Schoenheimer and David Rittenberg, the prevailing view was that of a static metabolism, where body constituents were largely stable unless undergoing growth or starvation. This "wear and tear" theory posited that ingested food was primarily catabolized for energy, with minimal interaction with the body's existing structures. However, a series of groundbreaking experiments in the 1930s, utilizing the then-novel technique of isotope tracing, shattered this dogma and revealed a remarkably dynamic state of constant flux. This technical guide delves into the discovery and history of fatty acid isotope tracing, focusing on the seminal experiments that laid the foundation for modern metabolic research. We will explore the core methodologies, present the key quantitative data, and visualize the experimental workflows and nascent understanding of fatty acid metabolism of that era.

The Dawn of a New Era: Stable Isotopes as Metabolic Tracers

The discovery of deuterium (B1214612), a stable isotope of hydrogen, by Harold Urey in 1931, provided a powerful new tool for biochemists. Unlike radioactive isotopes, stable isotopes do not decay and emit radiation, making them safer for in vivo studies. Rudolf Schoenheimer, a German-American biochemist, recognized the immense potential of using deuterium as a "label" to trace the fate of molecules within a living organism. In collaboration with David Rittenberg, an expert in isotope chemistry, he embarked on a series of experiments that would revolutionize biochemistry.[1] Their fundamental insight was that by introducing a subtle, non-disruptive label into a molecule, they could follow its metabolic journey, a feat previously impossible.

Core Experimental Principles of Early Fatty Acid Isotope Tracing

The foundational experiments of Schoenheimer and Rittenberg involved the synthesis of fatty acids containing deuterium and their administration to laboratory animals, typically mice. The general workflow of these early studies can be summarized as follows:

  • Synthesis of Labeled Fatty Acids: Fatty acids were chemically synthesized to incorporate deuterium atoms. A common method was the catalytic hydrogenation of unsaturated fatty acids using deuterium gas (D₂). For instance, linoleic acid could be deuterated to produce a partially saturated fatty acid with a known deuterium content.

  • Animal Feeding Studies: The deuterated fatty acids were then incorporated into the diet of mice. The animals were maintained on controlled diets for specific periods.

  • Tissue Collection and Lipid Extraction: After the experimental period, the animals were euthanized, and various tissues, particularly adipose tissue and the liver, were collected. The lipids were then extracted from these tissues using established methods of the time, typically involving saponification with alkali to hydrolyze triglycerides into glycerol (B35011) and free fatty acids.

  • Isolation and Purification of Fatty Acids: The mixture of fatty acids was then separated and purified. Methods such as fractional distillation or crystallization were employed to isolate specific fatty acids.

  • Deuterium Analysis: The crucial final step was the determination of the deuterium content in the isolated fatty acids. In the absence of modern mass spectrometers, this was a challenging task. The primary method used was the "falling drop" method, which measured the density of water produced by the combustion of the fatty acid sample. The density of water containing deuterium is slightly higher than that of normal water, and this difference could be precisely measured to calculate the deuterium concentration.

Key Experiments and Their Revelations

Schoenheimer and Rittenberg published a series of seminal papers in the Journal of Biological Chemistry under the title "Deuterium as an Indicator in the Study of Intermediary Metabolism." These papers detailed their findings and laid the groundwork for our modern understanding of fatty acid dynamics.

The Dynamic State of Depot Fat

One of the most profound discoveries was the rapid turnover of fatty acids in adipose tissue, the body's primary fat storage depot.[2] Prior to these experiments, depot fat was considered an inert energy reserve, only mobilized during periods of fasting.

  • Experimental Protocol: In a landmark experiment published in 1936, mice were fed a diet containing deuterated linseed oil for a short period.[2] The deuterated fatty acids were incorporated into their depot fat. The diet was then switched to a normal, unlabeled diet, and the deuterium content of the depot fat was monitored over time.

  • Key Findings: Schoenheimer and Rittenberg observed a surprisingly rapid decline in the deuterium content of the depot fat, even though the total amount of fat remained constant. This indicated that the fatty acids in adipose tissue were in a constant state of flux, being continuously released and replaced by newly synthesized or dietary fatty acids. They calculated the "half-life" of these depot fatty acids to be only a few days, a stark contradiction to the prevailing static view.

Interconversion of Fatty Acids

Another critical set of experiments demonstrated the body's ability to modify and interconvert fatty acids.

  • Experimental Protocol: In a 1937 study, mice were fed deuterated stearic acid (a saturated C18 fatty acid). After a period, the fatty acids from their tissues were isolated, and the different fatty acid species were separated.

  • Key Findings: Not only was the administered deuterated stearic acid found in the tissues, but a significant amount of deuterium was also recovered in palmitic acid (a saturated C16 fatty acid). This provided direct evidence for the biological conversion of stearic acid to palmitic acid, a process of chain shortening. Conversely, when deuterated palmitic acid was fed, deuterated stearic acid was isolated, demonstrating chain elongation. These findings illuminated the dynamic nature of fatty acid chains themselves.

Data Presentation

The quantitative data from these pioneering studies, while not as extensive as in modern metabolomics experiments, were crucial in establishing the dynamic nature of fat metabolism. The following tables summarize some of the key findings from Schoenheimer and Rittenberg's work, compiled from their publications.

ExperimentAnimal ModelLabeled Compound AdministeredDuration of ExperimentKey Finding
Fatty Acid Turnover in Depot Fat (1936) MiceDeuterated Linseed Oil5 days feeding, then up to 6 days on normal dietThe deuterium content of depot fat decreased by approximately half in about 3 days, indicating rapid turnover.[2]
Conversion of Stearic to Palmitic Acid (1937) MiceDeuterated Stearic AcidSeveral daysA significant fraction of the administered deuterium was recovered in palmitic acid isolated from the tissues.
Fatty Acid Synthesis from Carbohydrates (1937) MiceHeavy Water (D₂O)Several daysDeuterium was incorporated into newly synthesized fatty acids, demonstrating de novo lipogenesis.
Isotope Concentration in Depot Fat After Deuterated Linseed Oil Feeding (Atoms % Deuterium)
Time on Normal Diet (days) Deuterium Concentration
05.1
2~3.5
4~2.5
6~1.5

Table 1: Illustrative data showing the rapid turnover of fatty acids in the depot fat of mice. The deuterium concentration decreases as labeled fatty acids are replaced by unlabeled ones.[2]

Distribution of Deuterium After Administration of Deuterated Stearic Acid
Isolated Fatty Acid Relative Deuterium Content (%)
Stearic Acid100
Palmitic Acid~30
Other Saturated Fatty Acids<5
Unsaturated Fatty Acids<5

Table 2: Representative data demonstrating the conversion of stearic acid to palmitic acid. A significant portion of the deuterium label is found in the shorter-chain palmitic acid.

Experimental Protocols

The following are detailed methodologies for key experiments, reconstructed from the descriptions in Schoenheimer and Rittenberg's publications. It is important to note that these protocols reflect the techniques and instrumentation available in the 1930s.

Protocol 1: Determination of Fatty Acid Turnover in Depot Fat

Objective: To measure the rate of replacement of fatty acids in the adipose tissue of mice.

Materials:

  • Adult mice

  • Standard laboratory diet (e.g., bread and milk)

  • Deuterated linseed oil (prepared by catalytic hydrogenation of linseed oil with deuterium gas)

  • Diethyl ether for anesthesia and euthanasia

  • Potassium hydroxide (B78521) (for saponification)

  • Hydrochloric acid (for acidification)

  • Petroleum ether (for extraction)

  • Apparatus for combustion of organic samples to water

  • Falling drop apparatus for deuterium analysis

Procedure:

  • Preparation of Labeled Diet: Mix the deuterated linseed oil with the standard laboratory diet to achieve a final concentration of approximately 10% fat by weight.

  • Animal Feeding: House a group of mice in individual cages and provide them with the deuterated diet for 5 days. Ensure ad libitum access to food and water.

  • Baseline Sample Collection: At the end of the 5-day feeding period, euthanize a subset of the mice via ether anesthesia.

  • Tissue Collection and Lipid Extraction (Baseline):

    • Dissect the adipose tissue from the euthanized mice.

    • Saponify the fat by boiling with an excess of alcoholic potassium hydroxide solution for several hours.

    • After saponification, acidify the solution with hydrochloric acid to liberate the free fatty acids.

    • Extract the fatty acids with petroleum ether.

    • Evaporate the petroleum ether to obtain the total fatty acid fraction.

  • Dietary Switch and Time-Course Sampling: Switch the remaining mice to a standard, unlabeled diet. Euthanize subgroups of mice at subsequent time points (e.g., 2, 4, and 6 days).

  • Tissue Collection and Lipid Extraction (Time-Course): Repeat the tissue collection and lipid extraction procedure (Step 4) for each time-point group.

  • Deuterium Analysis:

    • Take a small, accurately weighed amount of the isolated fatty acids from each sample.

    • Combust the sample in a specialized apparatus to produce water.

    • Carefully collect the resulting water.

    • Determine the density of the water sample using the falling drop method. This involves timing the fall of a small, precisely calibrated drop of the sample water through a column of a non-miscible organic liquid of known temperature and density.

    • Compare the falling time to that of standard water samples with known deuterium concentrations to calculate the deuterium content of the original fatty acid sample.

Protocol 2: Tracing the Conversion of Stearic Acid to Palmitic Acid

Objective: To determine if stearic acid can be converted to palmitic acid in vivo.

Materials:

  • Adult mice

  • Standard laboratory diet

  • Deuterated stearic acid (prepared by deuteration of a suitable precursor)

  • Reagents for lipid extraction and saponification as in Protocol 1

  • Apparatus for fractional distillation or crystallization of fatty acid methyl esters

Procedure:

  • Preparation of Labeled Diet: Incorporate the deuterated stearic acid into the standard diet.

  • Animal Feeding: Feed the mice the labeled diet for a period of 4-5 days.

  • Tissue Collection and Lipid Extraction: Euthanize the mice and extract the total fatty acids from their tissues as described in Protocol 1.

  • Esterification: Convert the mixture of free fatty acids to their methyl esters by refluxing with methanol (B129727) and a catalytic amount of sulfuric acid.

  • Fractional Separation of Fatty Acid Methyl Esters:

    • Separate the mixture of fatty acid methyl esters based on their chain length and degree of saturation. In that era, this was a painstaking process that could involve fractional distillation under reduced pressure or low-temperature crystallization.

    • Collect the fractions corresponding to stearic acid methyl ester and palmitic acid methyl ester.

  • Deuterium Analysis:

    • Perform deuterium analysis on the purified stearic acid and palmitic acid fractions using the combustion and falling drop method as described in Protocol 1.

    • The presence of deuterium in the palmitic acid fraction would provide direct evidence of its formation from the administered deuterated stearic acid.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows and the understanding of fatty acid metabolism informed by these early isotope tracing studies.

Fatty_Acid_Turnover_Workflow cluster_experiment Experimental Workflow: Fatty Acid Turnover Diet Deuterated Fatty Acid Diet Mouse Mouse Model Diet->Mouse Feeding Adipose Adipose Tissue (Depot Fat) Mouse->Adipose Tissue Collection Extraction Lipid Extraction & Saponification Adipose->Extraction FA Fatty Acid Isolates Extraction->FA Analysis Deuterium Analysis FA->Analysis Turnover Calculation of Turnover Rate Analysis->Turnover

Experimental workflow for determining fatty acid turnover.

Fatty_Acid_Interconversion cluster_pathway Early Concept of Fatty Acid Interconversion Stearic Stearic Acid (C18) (Deuterium Labeled) Shortening Chain Shortening (Beta-Oxidation Precursor) Stearic->Shortening Metabolic Process Palmitic Palmitic Acid (C16) (Deuterium Detected) Elongation Chain Elongation Palmitic->Elongation Elongation->Stearic Metabolic Process Shortening->Palmitic

Simplified pathway of fatty acid interconversion.

Dynamic_State_Model cluster_model The Dynamic State of Body Fat DietaryFat Dietary Fat (Labeled) BodyFat Body Fat Pool (Adipose Tissue) DietaryFat->BodyFat Incorporation BodyFat->BodyFat Energy Energy Production (Oxidation) BodyFat->Energy Mobilization DeNovo De Novo Synthesis (from Carbohydrates) DeNovo->BodyFat Synthesis

Conceptual model of the dynamic state of body fat.

Conclusion

The discovery and application of fatty acid isotope tracing by Rudolf Schoenheimer and David Rittenberg fundamentally reshaped our understanding of metabolism. Their elegant and meticulous experiments definitively demonstrated that the body's fat stores are not static reserves but are in a constant state of flux, with fatty acids being continuously synthesized, stored, mobilized, and interconverted. This concept of the "dynamic state of body constituents" became a cornerstone of modern biochemistry and paved the way for the development of more sophisticated isotope tracing techniques that are now indispensable in metabolic research and drug development. The principles established in these early studies continue to underpin our investigations into metabolic diseases such as obesity, diabetes, and cardiovascular disease, highlighting the enduring legacy of this pioneering work.

References

The Bedrock of Precision: A Technical Guide to the Theoretical Basis of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and clinical research, the pursuit of precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards, the gold standard for robust and reliable quantitative analysis by mass spectrometry.[1]

Core Principles: The "Why" Behind Deuterated Internal Standards

The utility of a deuterated internal standard is rooted in its near-identical physicochemical properties to the analyte of interest.[2] By replacing one or more hydrogen atoms with its stable, heavier isotope, deuterium (B1214612), the resulting molecule behaves almost identically to the parent compound throughout the analytical process.[3] This includes extraction, chromatographic separation, and ionization.[4] The mass spectrometer, however, can readily distinguish between the analyte and the deuterated internal standard due to the mass difference.[3] This fundamental principle allows for the correction of various sources of analytical variability.

Mitigating Matrix Effects

The "matrix effect" is a notorious challenge in liquid chromatography-mass spectrometry (LC-MS) and is defined as the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[5] This can lead to ion suppression or enhancement, ultimately compromising the accuracy and precision of quantitative results. A deuterated internal standard, ideally co-eluting with the analyte, experiences the same degree of ion suppression or enhancement.[6] By calculating the ratio of the analyte signal to the internal standard signal, this variability can be normalized, leading to more accurate quantification.[2]

Correcting for Sample Preparation and Recovery Variability

The journey of a sample from collection to analysis often involves multiple steps, including extraction, evaporation, and reconstitution, where analyte loss can occur. Since a deuterated internal standard has virtually identical chemical properties to the analyte, it will be lost to the same extent during sample processing. The use of the analyte-to-internal standard peak area ratio effectively compensates for this variability, ensuring that the calculated concentration accurately reflects the amount of analyte present in the original sample.[7]

Quantitative Data Presentation

The superiority of deuterated internal standards over other approaches, such as using a structural analogue, is evident in the improved accuracy and precision of the analytical data. The following tables summarize comparative data from method validation experiments.

Table 1: Comparison of Accuracy and Precision with Deuterated vs. Non-Deuterated Internal Standards

QC LevelMethod with Deuterated ISMethod with Non-Deuterated ISAcceptance Criteria
Low
Mean Conc. (ng/mL)9.811.2
Accuracy (% Bias)-2.0%+12.0%Within ±15%
Precision (%RSD)3.5%8.9%≤15%
Medium
Mean Conc. (ng/mL)49.556.5
Accuracy (% Bias)-1.0%+13.0%Within ±15%
Precision (%RSD)2.8%7.5%≤15%
High
Mean Conc. (ng/mL)80.891.2
Accuracy (% Bias)+1.0%+14.0%Within ±15%
Precision (%RSD)2.1%6.8%≤15%

Data synthesized from publicly available information.

Table 2: Matrix Effect and Recovery Data

ParameterMethod with Deuterated ISMethod with Non-Deuterated ISAcceptance Criteria
Matrix Effect
Lot 11.020.85IS-Normalized MF close to 1
Lot 20.991.15IS-Normalized MF close to 1
Lot 31.050.90IS-Normalized MF close to 1
Recovery
Low QC92%85%Consistent and reproducible
High QC95%88%Consistent and reproducible

Data synthesized from publicly available information.

Experimental Protocols

The effective implementation and validation of a deuterated internal standard require rigorous experimental design. The following are detailed methodologies for key experiments.

Protocol for Quantitative Evaluation of Matrix Effects

This experiment quantifies the degree of ion suppression or enhancement and assesses the effectiveness of the deuterated internal standard in compensating for it.[8]

Methodology:

  • Prepare Three Sets of Samples: [8]

    • Set A (Neat Solution): Prepare standards of the analyte and internal standard at various concentrations in a clean solvent (e.g., mobile phase).[8]

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as in Set A.[8]

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as in Set A.[8]

  • Analysis: Analyze all samples using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): Calculate as the peak area of the analyte in Set B divided by the peak area of the analyte in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • IS-Normalized MF: Calculate as the MF of the analyte divided by the MF of the internal standard. A value close to 1 indicates effective compensation by the internal standard.

    • Recovery (RE): Calculate as the peak area of the analyte in Set C divided by the peak area of the analyte in Set B.

General Bioanalytical Workflow Using a Deuterated Internal Standard

This protocol outlines a typical workflow for the quantitative analysis of a small molecule in a biological matrix like plasma.

Methodology:

  • Sample Preparation (Protein Precipitation): [1][9]

    • To 100 µL of the plasma sample, calibration standard, or quality control sample, add a precise volume of the deuterated internal standard working solution.[5]

    • Add 200 µL of acetonitrile (B52724) to precipitate proteins.[9]

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.[9]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto an appropriate LC column (e.g., C18).[1]

    • Use a gradient elution with suitable mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[1]

    • Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for the analyte and its deuterated internal standard.[1]

  • Data Processing:

    • Integrate the peak areas for both the analyte and the internal standard.[5]

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).[5]

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.[5]

    • Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.[5]

Visualizing Core Concepts and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows related to the use of deuterated internal standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Add IS Add Deuterated Internal Standard Sample->Add IS Extraction Extraction (e.g., Protein Precipitation) Add IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation Chromatographic Separation Reconstitution->LC Separation MS Detection Mass Spectrometric Detection LC Separation->MS Detection Integration Peak Area Integration MS Detection->Integration Ratio Calculation Analyte/IS Ratio Calculation Integration->Ratio Calculation Quantification Quantification Ratio Calculation->Quantification

Caption: A typical experimental workflow for quantitative analysis.

G Analyte Analyte Ion Source Ion Source Analyte->Ion Source Deuterated IS Deuterated Internal Standard Deuterated IS->Ion Source Matrix Components Matrix Components Matrix Components->Ion Source Co-elution MS Analyzer Mass Analyzer Ion Source->MS Analyzer Ionization (Suppression/ Enhancement) Detector Detector MS Analyzer->Detector

Caption: Mechanism of matrix effect compensation.

G Ideal Ideal Co-elution Analyte1 Analyte IS1 Deuterated IS Analyte1->IS1 Perfect Overlap IsotopeEffect Deuterium Isotope Effect Analyte2 Analyte IS2 Deuterated IS Analyte2->IS2 Slight Separation

Caption: Impact of the deuterium isotope effect on co-elution.

The Deuterium Isotope Effect: A Critical Consideration

While deuterated internal standards are powerful tools, it is crucial to be aware of the "deuterium isotope effect."[1] The substitution of hydrogen with the heavier deuterium atom can sometimes lead to a slight difference in chromatographic retention time, with the deuterated compound often eluting slightly earlier in reversed-phase chromatography.[10][11] If this separation causes the analyte and internal standard to elute into regions with different levels of matrix effects, it can lead to inaccurate quantification.[10] Therefore, meticulous method development to ensure co-elution is essential.[1] In cases where a significant isotope effect cannot be overcome, the use of ¹³C or ¹⁵N-labeled internal standards, which are less prone to chromatographic shifts, may be considered.[4]

Conclusion

Deuterated internal standards are an indispensable tool in modern LC-MS for achieving the highest levels of accuracy and precision in quantitative bioanalysis.[12] Their ability to co-elute with the analyte and exhibit nearly identical chemical behavior provides a robust means of correcting for matrix effects and other sources of analytical variability.[3] However, a thorough understanding of the underlying principles, including the potential for the deuterium isotope effect, coupled with rigorous experimental validation, is paramount for the successful implementation of this gold-standard technique. By adhering to the principles and protocols outlined in this guide, researchers and scientists can harness the full potential of deuterated internal standards to generate high-quality, reliable, and defensible data.

References

Methodological & Application

Application Note: High-Precision Quantification of Fatty Acids in Biological Matrices Using Myristic Acid-d3 as an Internal Standard for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of fatty acids in biological samples is crucial for understanding their roles in various physiological and pathological processes, including metabolic disorders, cardiovascular diseases, and cancer. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids due to its high sensitivity and selectivity.[1][2][3] However, the complexity of biological matrices and the multi-step sample preparation required can introduce significant variability, affecting the accuracy and precision of the results.[1][4]

To overcome these challenges, the stable isotope dilution technique is employed, utilizing a deuterated internal standard that is chemically identical to the analyte of interest.[3][5] Myristic acid-d3, a deuterated form of myristic acid, serves as an excellent internal standard for the quantification of a range of fatty acids. It mimics the behavior of native fatty acids throughout the extraction, derivatization, and GC-MS analysis processes, effectively correcting for sample loss and variations in ionization.[3][5] This application note provides a detailed protocol for the quantification of fatty acids in biological samples using this compound as an internal standard, complete with experimental procedures, data presentation, and workflow diagrams.

Principle of the Method

The quantitative analysis is based on the principle of stable isotope dilution. A known amount of this compound is added to the sample at the beginning of the sample preparation process.[4] The endogenous (unlabeled) fatty acids and the deuterated internal standard are co-extracted, derivatized, and analyzed by GC-MS. By measuring the ratio of the peak area of the analyte to the peak area of the internal standard, precise quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.[4] A calibration curve is generated using known concentrations of unlabeled fatty acid standards and a constant concentration of the internal standard to determine the concentration of the analyte in the sample.

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Spike with This compound (IS) Sample->Add_IS Step 1 Extraction Lipid Extraction Add_IS->Extraction Step 2 Saponification Saponification (optional, for total FAs) Extraction->Saponification Step 3 Derivatization Derivatization Saponification->Derivatization Step 4 GC_Separation GC Separation Derivatization->GC_Separation Step 5 MS_Detection MS Detection GC_Separation->MS_Detection Step 6 Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Step 7 Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Step 8 Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Step 9

Caption: General workflow for fatty acid quantification using an internal standard.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of fatty acids in plasma.

Materials and Reagents
  • This compound (Internal Standard)

  • Fatty acid standards (for calibration curve)

  • Solvents: Methanol (B129727), Chloroform, Hexane (B92381), Iso-octane, Acetonitrile (HPLC or GC grade)

  • Reagents for derivatization:

    • For Fatty Acid Methyl Esters (FAMEs): Boron trifluoride (BF3)-methanol solution (12-14%) or Methanolic HCl.[2]

    • For Pentafluorobenzyl (PFB) esters: Pentafluorobenzyl bromide (PFB-Br) and N,N-Diisopropylethylamine (DIPEA).[5][6]

    • For Trimethylsilyl (TMS) esters: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7][8]

  • Potassium hydroxide (B78521) (KOH) for saponification

  • Hydrochloric acid (HCl)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Glassware: Screw-capped glass tubes with PTFE liners, volumetric flasks, pipettes, GC vials with inserts.

Equipment
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen evaporator or SpeedVac

  • Analytical balance

Sample Preparation: Fatty Acid Analysis in Plasma
  • Aliquoting and Spiking:

    • Pipette 200 µL of plasma into a clean glass tube.[6]

    • Add 100 µL of the this compound internal standard solution (concentration should be optimized based on expected analyte levels).[6]

    • Add 300 µL of phosphate-buffered saline (dPBS).[6]

  • Lipid Extraction:

    • Add 1 volume of methanol and vortex to precipitate proteins.[6]

    • Acidify the mixture with HCl to a final concentration of 25 mM.[6]

    • Perform lipid extraction by adding a suitable organic solvent such as a chloroform:methanol mixture (e.g., 2:1, v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.[4]

    • Dry the extracted lipids under a gentle stream of nitrogen or using a SpeedVac.[4]

  • Saponification (for total fatty acid analysis):

    • Reconstitute the dried lipid extract in a methanolic potassium hydroxide solution.[4]

    • Incubate at 37°C for 30 minutes to hydrolyze ester bonds and release free fatty acids.[4][5]

    • Neutralize the solution with HCl.[4]

    • Extract the free fatty acids with hexane.[4]

    • Dry the hexane extract under nitrogen.[4]

  • Derivatization (choose one method):

    • Method A: Esterification to Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol [2][8]

      • Add 2 mL of 12-14% BF3-methanol to the dried extract.[2]

      • Cap the tube tightly and heat at 60°C for 60 minutes.[2][8]

      • After cooling, add 0.5 mL of saturated NaCl solution.[8]

      • Extract the FAMEs by adding 0.6 mL of hexane and vortexing.[8]

      • Collect the upper hexane layer and transfer it to a new tube containing anhydrous sodium sulfate.[8]

      • The sample is now ready for GC-MS analysis.

    • Method B: Derivatization to Pentafluorobenzyl (PFB) Esters [5][6]

      • Dissolve the dried extract in 25 µL of 1% diisopropylethylamine in acetonitrile.[5]

      • Add 25 µL of 1% PFB-Br in acetonitrile.[5][6]

      • Incubate at room temperature for 20 minutes.[5][6]

      • Dry the sample under nitrogen or in a SpeedVac.[6]

      • Reconstitute the derivatized sample in 50 µL of iso-octane for GC-MS analysis.[5][6]

G Plasma Plasma Sample Spike_IS Spike with This compound Plasma->Spike_IS Extract Lipid Extraction (e.g., Chloroform/Methanol) Spike_IS->Extract Dry_1 Dry Extract Extract->Dry_1 Derivatize Derivatization (e.g., with BF3-Methanol) Dry_1->Derivatize Analyze GC-MS Analysis Derivatize->Analyze

Caption: Experimental workflow for plasma fatty acid analysis.

GC-MS Analysis
  • GC Column: A non-polar or medium-polarity capillary column is typically used, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm).[9]

  • Injection: 1 µL of the derivatized sample is injected in splitless mode.[6][9]

  • Oven Temperature Program:

    • Initial temperature: 150°C.

    • Ramp to 270°C at 10°C/min.[5]

    • Increase to 310°C at 40°C/min and hold for 1 minute for column bake-out.[5]

  • Carrier Gas: Helium.

  • MS Detection: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity. The appropriate ions for the analyte and the internal standard are monitored.

Calibration Curve Preparation

A calibration curve is prepared by derivatizing a series of standard solutions containing known concentrations of the fatty acids of interest and a constant concentration of this compound.[6] The peak area ratio of each analyte to the internal standard is plotted against the concentration of the analyte.

Data Presentation

The quantitative performance of the method should be evaluated and presented clearly. The following tables summarize typical parameters.

Table 1: GC-MS Parameters for Quantitative Analysis

ParameterTypical Setting
GC System Agilent or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar
Injection Volume 1 µL
Inlet Temperature 250°C - 280°C[5][9]
Injection Mode Splitless
Oven Program 150°C, ramp at 10°C/min to 270°C, then at 40°C/min to 310°C, hold for 1 min[5]
Carrier Gas Helium
MS System Quadrupole or Triple Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI) for PFB derivatives[5][6]
Acquisition Mode Selected Ion Monitoring (SIM)
Transfer Line Temp. 280°C[5]

Table 2: Typical Quantitative Performance Data

AnalyteLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
Myristic Acid>0.995 - 100 nM[10]15 - 300 nM85 - 115%
Palmitic Acid>0.995 - 100 nM[10]15 - 300 nM85 - 115%
Stearic Acid>0.995 - 100 nM[10]15 - 300 nM85 - 115%
Oleic Acid>0.995 - 100 nM[10]15 - 300 nM85 - 115%
Linoleic Acid>0.995 - 100 nM[10]15 - 300 nM85 - 115%

Note: The performance data are representative and should be determined for each specific assay and matrix.

Conclusion

The use of this compound as an internal standard in GC-MS analysis provides a robust, accurate, and precise method for the quantification of fatty acids in complex biological matrices. The stable isotope dilution approach effectively compensates for variations in sample preparation and analysis, leading to reliable data essential for research and development in the pharmaceutical and life sciences industries. The detailed protocols and workflows presented in this application note serve as a comprehensive guide for implementing this methodology in the laboratory.

References

Application Note & Protocol: LC-MS/MS Quantification of Fatty Acids in Human Plasma Using Myristic Acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids (FAs) are fundamental lipids that serve as essential energy sources, integral components of cellular membranes, and precursors for signaling molecules.[1][2] The accurate quantification of fatty acid profiles in biological matrices is crucial for understanding metabolic states and the development of various diseases, including cardiovascular disease, diabetes, and cancer.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the sensitive and specific quantification of fatty acids.[4][5]

However, the analysis of free fatty acids by LC-MS/MS can be challenging due to their poor ionization efficiency in electrospray ionization (ESI).[1][6] To overcome this limitation, derivatization of the carboxylic acid group is often employed to enhance ionization efficiency and improve chromatographic separation.[1][4][6][7][8] This application note provides a detailed protocol for the quantification of a panel of biologically relevant fatty acids in human plasma using LC-MS/MS. The method incorporates a derivatization step using N-(4-aminomethylphenyl)pyridinium (AMPP) to improve sensitivity and utilizes Myristic acid-d3 as an internal standard (IS) for accurate and precise quantification.[2][3]

Experimental

Materials and Reagents
  • Fatty Acid Standards: Myristic acid, Palmitic acid, Stearic acid, Oleic acid, Linoleic acid, Arachidonic acid (Sigma-Aldrich)

  • Internal Standard: this compound (Cayman Chemical)

  • Derivatization Reagent: N-(4-aminomethylphenyl)pyridinium (AMPP) (Sigma-Aldrich)

  • Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS) (Sigma-Aldrich)

  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Isopropanol (IPA), Water (LC-MS grade, Fisher Scientific), Chloroform, Hexane (B92381) (HPLC grade, Sigma-Aldrich)

  • Other Reagents: Formic acid, Ammonium formate, Potassium hydroxide (B78521) (KOH) (Sigma-Aldrich)

  • Human Plasma (BioIVT)

Sample Preparation: Liquid-Liquid Extraction

This protocol outlines a liquid-liquid extraction (LLE) method for the isolation of total fatty acids from human plasma.[9][10][11]

  • Thaw Plasma: Thaw frozen human plasma samples on ice.

  • Aliquoting: To a 2 mL microcentrifuge tube, add 50 µL of human plasma.

  • Internal Standard Spiking: Add 10 µL of 10 µg/mL this compound in methanol to each plasma sample.

  • Protein Precipitation & Lysis: Add 200 µL of ice-cold methanol, vortex for 30 seconds.

  • Lipid Extraction: Add 1 mL of a chloroform:methanol (2:1, v/v) solvent mixture. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Three layers will be observed: an upper aqueous layer, a protein disk, and a lower organic layer containing lipids.

  • Collection: Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer to a clean 1.5 mL microcentrifuge tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Saponification (for total fatty acids):

    • To the dried lipid extract, add 500 µL of 0.5 M KOH in methanol.

    • Incubate at 60°C for 30 minutes to hydrolyze esterified fatty acids.[2]

    • Cool the sample to room temperature.

    • Acidify the mixture by adding 50 µL of formic acid.

  • Fatty Acid Extraction:

    • Add 500 µL of hexane to the saponified mixture.

    • Vortex for 1 minute and centrifuge at 5,000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the free fatty acids to a new tube.

    • Repeat the hexane extraction and combine the organic layers.

  • Final Drying: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

Derivatization Protocol

The dried fatty acid extract is derivatized with AMPP to enhance ionization efficiency.[2][3]

  • Reagent Preparation:

    • Prepare a 20 mM solution of AMPP in acetonitrile.

    • Prepare a 640 mM solution of EDC in water.

    • Prepare a 20 mM solution of N-hydroxybenzotriazole (HOBt) in 99:1 ACN/DMF.[2]

  • Derivatization Reaction:

    • Reconstitute the dried fatty acid extract in 10 µL of 4:1 ACN/DMF.[2]

    • Add 10 µL of the EDC solution, 5 µL of the HOBt solution, and 15 µL of the AMPP solution.[2]

    • Incubate the mixture at 60°C for 30 minutes.[2]

  • Extraction of Derivatized Fatty Acids:

    • After incubation, cool the reaction mixture to room temperature.

    • Add 600 µL of water.

    • Extract the AMPP-derivatized fatty acids twice with 600 µL of methyl tert-butyl ether (MTBE).[2]

    • Combine the MTBE layers and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried derivatized sample in 100 µL of the initial mobile phase (e.g., 60:40 ACN:Water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography System: Shimadzu LC-20AD or equivalent.[2]

  • Mass Spectrometer: Sciex X500R QTOF or equivalent triple quadrupole mass spectrometer.[2]

  • Column: C18 column (150 mm × 3.0 mm, 2.7 µm).[2]

  • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% Formic Acid.

  • Flow Rate: 0.45 mL/min.[2]

  • Injection Volume: 2 µL.[2]

  • Gradient Elution: A suitable gradient must be optimized to ensure separation of the fatty acids of interest. A representative gradient is provided in the table below.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions for the precursor and product ions of the AMPP-derivatized fatty acids and the internal standard need to be optimized.[12][13]

Table 1: Representative LC Gradient Program

Time (min)% Mobile Phase B
0.030
2.050
10.095
13.095
13.130
15.030

Data Presentation

The quantitative data for the analyzed fatty acids should be summarized in a clear and structured table for easy comparison.

Table 2: Optimized MRM Transitions and Quantitative Parameters for AMPP-Derivatized Fatty Acids

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Retention Time (min)
This compound (IS)398.3184.150257.2
Myristic acid395.3184.150257.2
Palmitic acid423.4184.150288.5
Stearic acid451.4184.150309.7
Oleic acid449.4184.150289.5
Linoleic acid447.4184.150289.2
Arachidonic acid471.4184.150328.9

Note: The specific m/z values for precursor and product ions are for the AMPP derivatives and should be experimentally confirmed and optimized.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Human Plasma (50 µL) is_spike Spike with This compound plasma->is_spike lle Liquid-Liquid Extraction (Chloroform:Methanol) is_spike->lle drying1 Dry Down lle->drying1 saponification Saponification (KOH in Methanol) fa_extraction Fatty Acid Extraction (Hexane) saponification->fa_extraction fa_extraction->drying1 drying1->saponification derivatize Derivatization with AMPP drying1->derivatize extract_deriv Extract Derivatized FAs (MTBE) derivatize->extract_deriv drying2 Dry Down extract_deriv->drying2 reconstitute Reconstitute drying2->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

Caption: Experimental workflow for fatty acid quantification.

Fatty Acid Derivatization with AMPP

derivatization_pathway FA Fatty Acid (R-COOH) Deriv_FA AMPP-Derivatized Fatty Acid FA->Deriv_FA AMPP AMPP Reagent AMPP->Deriv_FA EDC_NHS EDC / NHS (Coupling Agents) EDC_NHS->Deriv_FA

Caption: Derivatization of fatty acids with AMPP.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of fatty acids in human plasma using LC-MS/MS with this compound as an internal standard. The inclusion of a derivatization step with AMPP significantly enhances the sensitivity of the assay, allowing for the accurate measurement of a panel of biologically important fatty acids. The detailed experimental procedures and data presentation guidelines provided herein are intended to assist researchers, scientists, and drug development professionals in implementing this robust and reliable method in their laboratories.

References

Application Notes and Protocols for Myristic Acid-d3 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Myristic acid-d3 as a stable isotope tracer in metabolic flux analysis (MFA). This powerful technique allows for the quantitative tracking of myristic acid's metabolic fate within cellular systems, offering insights into fatty acid metabolism and its role in various physiological and pathological processes.

Introduction

Myristic acid (C14:0) is a saturated fatty acid implicated in various cellular processes, including energy storage, membrane structure, and protein modification through N-myristoylation.[1][2] Dysregulation of myristic acid metabolism has been linked to cardiovascular diseases and other metabolic disorders.[1] Stable isotope tracing with deuterated myristic acid (this compound) allows researchers to follow the dynamic conversion of this fatty acid into other metabolites, providing a quantitative measure of the flux through key metabolic pathways such as fatty acid elongation, β-oxidation, and incorporation into complex lipids.[3][4][5]

Principle of the Method

Cells are cultured in the presence of this compound. The deuterium-labeled myristic acid is taken up by the cells and enters various metabolic pathways. Downstream metabolites, such as palmitic acid, stearic acid, and complex lipids, will incorporate the deuterium (B1214612) label. Gas Chromatography-Mass Spectrometry (GC-MS) is then used to separate and quantify the different fatty acid species and their isotopologues (molecules that differ only in their isotopic composition). By analyzing the mass isotopomer distribution, the contribution of exogenous this compound to the synthesis of these downstream metabolites can be determined, providing a measure of the metabolic flux.[3][6][7]

Data Presentation

The following tables summarize representative quantitative data from a study investigating the metabolism of labeled myristic acid in cultured rat hepatocytes. While this particular study utilized 14C-labeled myristic acid, the principles of metabolic flux are analogous to studies using deuterated tracers. The data illustrates the rapid metabolism of myristic acid through various pathways.[5]

Table 1: Cellular Uptake and Incorporation of Labeled Myristic Acid vs. Palmitic Acid [5]

Time PointLabeled Fatty Acid% Cleared from Medium% Incorporated into Cellular Lipids
4 hours[1-14C]Myristic acid86.9 ± 0.933.4 ± 2.8
4 hours[1-14C]Palmitic acid68.3 ± 5.734.9 ± 9.3

Table 2: Metabolic Fate of Labeled Myristic Acid in Cultured Hepatocytes [5]

Time PointMetabolic PathwayProduct% of Initial Radioactivity
30 minTriglyceride SynthesisCellular Triglycerides7.4 ± 0.9
4 hoursβ-Oxidationβ-Oxidation Products14.9 ± 2.2
12 hoursFatty Acid ElongationRadiolabeled Palmitic Acid12.2 ± 0.8

Experimental Protocols

This section provides a detailed methodology for a typical metabolic flux analysis experiment using this compound.

Cell Culture and Labeling
  • Cell Seeding: Plate cells (e.g., HepG2, primary hepatocytes, or other relevant cell lines) in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the cell culture medium containing this compound.

    • Dissolve this compound (e.g., Myristic acid-methyl-d3) in a suitable solvent like ethanol.

    • Complex the dissolved this compound with fatty acid-free bovine serum albumin (BSA) to enhance its solubility and cellular uptake. A typical molar ratio of fatty acid to BSA is 5:1.

    • Add the this compound-BSA complex to the culture medium to a final concentration typically ranging from 50 to 200 µM. The exact concentration should be optimized for the specific cell type and experimental goals.

  • Labeling: Remove the standard culture medium from the cells, wash once with phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for a defined period (e.g., 4, 12, or 24 hours) to allow for the uptake and metabolism of the labeled fatty acid. Time-course experiments are recommended to capture the dynamics of metabolic flux.

Sample Preparation for GC-MS Analysis

This protocol is adapted from established methods for fatty acid analysis.

  • Cell Harvesting and Lipid Extraction:

    • After the labeling period, place the culture plates on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add a suitable solvent system for lipid extraction, such as a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).

    • Scrape the cells and collect the cell lysate/solvent mixture into a glass tube.

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Saponification (Optional, for total fatty acid analysis):

    • To analyze the fatty acid composition of complex lipids, the extracted lipids can be saponified.

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add a solution of methanolic potassium hydroxide (B78521) (KOH) and incubate at 60°C for 1 hour to hydrolyze the ester bonds.

    • Neutralize the reaction with an acid (e.g., HCl).

  • Derivatization for GC-MS Analysis:

    • Fatty acids need to be derivatized to increase their volatility for GC-MS analysis. A common method is methylation to form fatty acid methyl esters (FAMEs).

    • Evaporate the solvent from the lipid extract (or the acidified saponified sample).

    • Add a derivatization agent such as 14% boron trifluoride in methanol (BF3-methanol) and heat at 100°C for 30 minutes.

    • Alternatively, use a milder agent like (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% trimethylchlorosilane (BSTFA + 1% TMCS).

  • Extraction of FAMEs:

    • After cooling, add water and a non-polar solvent like hexane (B92381) or iso-octane to the derivatized sample.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper organic phase containing the FAMEs for GC-MS analysis.

GC-MS Analysis
  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for FAMEs analysis (e.g., a DB-23 or similar polar column).

  • GC Program:

    • Injector Temperature: 250°C

    • Oven Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a rate of 3-5°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Scan mode to identify all fatty acid species and selected ion monitoring (SIM) mode for accurate quantification of specific isotopologues.

    • Mass Range: Scan a mass range appropriate for the expected FAMEs (e.g., m/z 50-500).

Data Analysis
  • Peak Identification: Identify the peaks corresponding to the methyl esters of myristic acid, palmitic acid, stearic acid, and other fatty acids by comparing their retention times and mass spectra to known standards.

  • Isotopologue Analysis: Determine the relative abundance of the different isotopologues for each fatty acid. For example, for palmitic acid, you would measure the abundance of the unlabeled M+0 isotopologue and the M+3 isotopologue (containing the three deuterium atoms from this compound).

  • Calculation of Fractional Contribution: Calculate the fractional contribution (FC) of this compound to the synthesis of downstream fatty acids using the following formula: FC = (Abundance of labeled product) / (Abundance of labeled precursor)

  • Metabolic Flux Calculation: The absolute flux can be calculated by multiplying the fractional contribution by the total production rate of the downstream metabolite.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells B Prepare Labeling Medium with this compound A->B C Incubate Cells B->C D Lipid Extraction C->D E Derivatization (FAMEs) D->E F GC-MS Analysis E->F G Data Analysis (Isotopologue Distribution) F->G H Metabolic Flux Calculation G->H

Caption: Experimental workflow for this compound metabolic flux analysis.

Metabolic Pathways of Myristic Acid

metabolic_pathways cluster_elongation Fatty Acid Elongation cluster_beta_oxidation β-Oxidation cluster_complex_lipids Complex Lipid Synthesis MA This compound (C14:0-d3) MA_CoA Myristoyl-CoA-d3 MA->MA_CoA ACSL PA_CoA Palmitoyl-CoA-d3 (C16:0-d3) MA_CoA->PA_CoA Elongase Acetyl_CoA Acetyl-CoA-d_n MA_CoA->Acetyl_CoA TAG Triglycerides-d3 MA_CoA->TAG PL Phospholipids-d3 MA_CoA->PL SA_CoA Stearoyl-CoA-d3 (C18:0-d3) PA_CoA->SA_CoA Elongase

Caption: Key metabolic fates of this compound within the cell.

Myristic Acid Signaling and Cellular Processes

signaling_pathways cluster_myristoylation Protein N-Myristoylation cluster_signaling Cellular Signaling cluster_cellular_processes Cellular Processes MA Myristic Acid NMT N-Myristoyltransferase MA->NMT TG_Synthesis Triglyceride Synthesis MA->TG_Synthesis ER_Stress ER Stress MA->ER_Stress Ubiquitination Ubiquitination Pathway MA->Ubiquitination Proteins Target Proteins (e.g., G-proteins, kinases) Myr_Proteins Myristoylated Proteins Proteins->Myr_Proteins Localization Protein Localization to Membranes Myr_Proteins->Localization Protein_Function Modulation of Protein Function Localization->Protein_Function Signal_Transduction Signal Transduction Cascades Protein_Function->Signal_Transduction

Caption: Signaling roles and cellular processes influenced by Myristic acid.

References

Application Note: Derivatization of Myristic Acid-d3 for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of fatty acids. However, the inherent properties of free fatty acids, such as myristic acid-d3, present challenges for direct GC analysis. Their low volatility and the polar nature of the carboxylic acid group can lead to poor peak shape, inaccurate quantification, and interactions with the GC column's stationary phase.[1] To overcome these limitations, derivatization is a critical sample preparation step that converts fatty acids into more volatile and less polar derivatives, making them suitable for GC analysis.[1] This process neutralizes the polar carboxyl group, enabling separation based on boiling point, degree of unsaturation, and molecular geometry.[1]

This application note provides detailed protocols for the two most common derivatization methods for this compound: esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters. The use of a stable isotope-labeled internal standard like this compound is crucial in quantitative studies, such as metabolic flux analysis, to accurately determine the concentration of endogenous myristic acid.

Derivatization Methods

Two primary methods are widely employed for the derivatization of fatty acids for GC analysis:

  • Acid-Catalyzed Esterification: This is the most common technique, converting fatty acids into FAMEs.[1] Boron trifluoride (BF₃)-methanol is a widely used reagent for this purpose, offering mild reaction conditions.[2][3]

  • Silylation: This method replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group, creating a TMS ester. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used, often with a catalyst like trimethylchlorosilane (TMCS).[2]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This protocol is a widely used method for the esterification of free fatty acids.

Materials:

  • This compound standard or sample containing this compound

  • 12-14% Boron Trifluoride in methanol (B129727) (BF₃-methanol)

  • Hexane (B92381) or Heptane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liners

  • Heating block or oven

  • Vortex mixer

  • Autosampler vials

Methodology:

  • Sample Preparation: Weigh 1-25 mg of the lipid sample or a dried lipid extract into a screw-capped glass tube.[1][4] If the sample is in an aqueous solution, it must first be evaporated to dryness.[1][4]

  • Reagent Addition: Add 2 mL of 12-14% BF₃-methanol solution to the sample tube.[4]

  • Reaction: Cap the tube tightly and heat at 60-100°C for 5-60 minutes.[1] A common practice is heating at 80°C for 1 hour.[1] The optimal time and temperature may need to be determined empirically for specific sample types.[1]

  • Extraction: After cooling to room temperature, add 1 mL of saturated NaCl solution and 1-2 mL of hexane or heptane.[2][4]

  • Phase Separation: Vortex the tube vigorously for 30 seconds to extract the FAMEs into the organic layer. Centrifuge briefly to ensure clean separation of the layers.[1]

  • Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a clean tube containing anhydrous Na₂SO₄ to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS.

Protocol 2: Silylation using BSTFA + 1% TMCS

This method is effective for creating volatile TMS derivatives and can also derivatize other functional groups like hydroxyls.[2]

Materials:

  • This compound standard or sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Dichloromethane (B109758) (DCM) or other suitable aprotic solvent (optional, for dilution)

  • Autosampler vials with inserts

  • Heating block or oven

  • Vortex mixer

Methodology:

  • Sample Preparation: If the sample is not already in an aprotic solvent, ensure it is completely dry. A typical sample size is around 100 µL of a 1 mg/mL solution.[1]

  • Reagent Addition: In a clean, dry autosampler vial, add the dried sample. Add 10 µl of pyridine, followed by 80 µl of BSTFA + 1% TMCS.[5]

  • Reaction: Cap the vial tightly and vortex for 10 seconds. Heat the vial at 60°C for 30-60 minutes.[1][2][5]

  • Cooling and Dilution: After cooling to room temperature, the sample can be directly analyzed or diluted with a suitable solvent like dichloromethane if necessary.[2]

  • Analysis: The derivatized sample should be analyzed by GC-MS, preferably within 24 hours as TMS derivatives have limited stability.[2][5]

Data Presentation

Table 1: Comparison of Derivatization Methods for this compound

ParameterAcid-Catalyzed Esterification (BF₃-Methanol)Silylation (BSTFA + 1% TMCS)
Derivative Fatty Acid Methyl Ester (FAME)Trimethylsilyl (TMS) Ester
Typical Sample Size 1-25 mg[1][4]~100 µL of 1 mg/mL solution[1]
Reaction Temperature 60-100°C[1]60°C[1][2]
Reaction Time 5-60 minutes[1]30-60 minutes[1][2][5]
Extraction Solvent Hexane or Heptane[1]Dichloromethane (optional dilution)[2]
Key Advantage Robust for both free fatty acids and glycerolipids.[1]Derivatizes multiple functional groups.[1]
Key Disadvantage Requires an extraction step.Derivatives have limited stability.[2]

Visualizations

G cluster_0 Protocol 1: Acid-Catalyzed Esterification A 1. Sample Preparation (1-25 mg lipid sample) B 2. Add BF3-Methanol (2 mL) A->B C 3. Heat (60-100°C, 5-60 min) B->C D 4. Cool & Add NaCl and Hexane C->D E 5. Vortex & Centrifuge D->E F 6. Collect Organic Layer E->F G 7. Dry with Na2SO4 F->G H 8. Analyze by GC-MS G->H

Caption: Workflow for FAME preparation.

G cluster_1 Protocol 2: Silylation S1 1. Sample Preparation (Dried Sample) S2 2. Add Pyridine & BSTFA + 1% TMCS S1->S2 S3 3. Heat (60°C, 30-60 min) S2->S3 S4 4. Cool S3->S4 S5 5. Optional Dilution with DCM S4->S5 S6 6. Analyze by GC-MS S5->S6

Caption: Workflow for TMS ester preparation.

Conclusion

The derivatization of this compound is an essential step for accurate and reproducible analysis by gas chromatography. Both acid-catalyzed esterification and silylation are effective methods, and the choice between them will depend on the specific requirements of the experiment, including the sample matrix and the presence of other analytes. The detailed protocols and comparative data provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully derivatize this compound for their analytical needs.

References

Myristic Acid-d3 in Lipidomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myristic acid-d3, a stable isotope-labeled form of the 14-carbon saturated fatty acid, serves as a powerful tool in lipidomics research. Its unique properties make it invaluable for precise and accurate quantification of lipids, as well as for tracing the metabolic fate of myristic acid in complex biological systems. This document provides detailed application notes and protocols for the use of this compound in various lipidomics workflows.

Applications of this compound in Lipidomics

This compound has three primary applications in the field of lipidomics:

  • Internal Standard for Quantitative Analysis: Due to its chemical similarity to endogenous myristic acid and its distinct mass, this compound is an ideal internal standard for mass spectrometry (MS)-based quantification of fatty acids.[1] It is introduced into a sample at a known concentration at the beginning of the sample preparation process, allowing for the correction of sample loss during extraction and derivatization, as well as variations in ionization efficiency during MS analysis. This stable isotope dilution method provides high accuracy and precision in determining the absolute or relative abundance of myristic acid and other fatty acids in a sample.[2]

  • Metabolic Labeling and Tracer Studies: this compound can be used as a metabolic tracer to follow the incorporation and turnover of myristic acid into various lipid species within cells or organisms. By introducing this compound into a biological system, researchers can track its metabolic conversion and incorporation into more complex lipids such as triglycerides, phospholipids, and sphingolipids. This provides valuable insights into the dynamics of lipid metabolism and the activity of specific metabolic pathways.

  • Metabolic Flux Analysis: In conjunction with other stable isotope tracers, this compound can be employed in metabolic flux analysis (MFA) to quantify the rates of metabolic reactions. By measuring the rate of incorporation of the deuterium (B1214612) label from this compound into downstream metabolites, researchers can build models of metabolic networks and determine the flux through various pathways. This is particularly useful for understanding how metabolism is altered in disease states or in response to therapeutic interventions.

Data Presentation: Quantitative Analysis of Fatty Acids

The use of this compound as an internal standard allows for the generation of precise quantitative data on the fatty acid composition of a biological sample. The following table provides an example of how such data can be presented. The concentrations of various fatty acids are determined by comparing the peak area of the endogenous analyte to the peak area of the corresponding deuterated internal standard.

Fatty AcidAbbreviationRetention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)Concentration (µg/mL plasma) ± SDDeuterated Internal Standard Used
Myristic Acid14:06.06227.2228.28.5 ± 1.1This compound
Palmitic Acid16:07.89255.2256.2125.6 ± 15.2Palmitic Acid-d31
Stearic Acid18:09.65283.3284.385.3 ± 9.8Stearic Acid-d35
Oleic Acid18:19.45281.3282.3250.1 ± 25.4Oleic Acid-d17
Linoleic Acid18:29.21279.2280.2180.7 ± 20.1Linoleic Acid-d4
Arachidonic Acid20:410.55303.2304.295.2 ± 11.5Arachidonic Acid-d8

This table is a representative example and the specific values will vary depending on the sample type and experimental conditions.

Experimental Protocols

Protocol for Quantitative Analysis of Fatty Acids using this compound as an Internal Standard by GC-MS

This protocol is adapted from the LIPID MAPS standard method for the extraction and quantification of free fatty acids.[3]

Materials:

  • This compound and other deuterated fatty acid internal standards

  • Solvents: Methanol (B129727), Iso-octane, Acetonitrile (B52724) (HPLC grade)

  • Reagents: Hydrochloric acid (HCl), Diisopropylethylamine, Pentafluorobenzyl bromide (PFBBr)

  • Biological sample (e.g., plasma, cell pellet, tissue homogenate)

  • Glass tubes, vortex mixer, centrifuge, speedvac or nitrogen evaporator

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • For plasma: To 200 µL of plasma, add 300 µL of dPBS.

    • For cells: Use approximately 0.5 million cells suspended in PBS.

    • Add 100 µL of the internal standard mixture containing a known concentration of this compound and other deuterated fatty acids to each sample.

  • Lipid Extraction:

    • Add 1 volume of methanol to the sample and vortex to lyse cells and precipitate proteins.

    • Acidify the mixture with HCl to a final concentration of 25 mM.

    • Add 1.5 mL of iso-octane, vortex vigorously for 30 seconds, and centrifuge at 3000 x g for 2 minutes to separate the phases.

    • Carefully transfer the upper organic phase (containing the lipids) to a new glass tube.

    • Repeat the extraction with another 1.5 mL of iso-octane and combine the organic phases.

  • Derivatization:

    • Dry the combined organic extracts under a stream of nitrogen or using a speedvac.

    • Reconstitute the dried lipid extract in 25 µL of 1% diisopropylethylamine in acetonitrile.

    • Add 25 µL of 1% PFBBr in acetonitrile to derivatize the fatty acids to their pentafluorobenzyl esters.

    • Incubate at room temperature for 20 minutes.

    • Dry the derivatized sample under nitrogen or in a speedvac.

    • Reconstitute the sample in 50 µL of iso-octane for GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable GC column (e.g., Zebron ZB-1) and a temperature gradient program to separate the fatty acid methyl esters. A typical program might be: start at 150°C, ramp to 270°C at 10°C/min, then ramp to 310°C at 40°C/min and hold for 1 minute.[2]

    • Operate the mass spectrometer in negative chemical ionization (NCI) mode and use selected ion monitoring (SIM) for the specific m/z values of the endogenous fatty acids and their corresponding deuterated internal standards.

  • Data Analysis:

    • Create a standard curve by analyzing known concentrations of non-labeled fatty acid standards spiked with the same amount of internal standard mixture.

    • Calculate the ratio of the peak area of the endogenous fatty acid to the peak area of its corresponding deuterated internal standard for both the samples and the standards.

    • Determine the concentration of each fatty acid in the samples by comparing their peak area ratios to the standard curve.

Protocol for Metabolic Labeling of Cultured Mammalian Cells with this compound

Materials:

  • This compound

  • Mammalian cell line of interest

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Fatty acid-free bovine serum albumin (BSA)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

Procedure:

  • Preparation of this compound Labeling Medium:

    • Prepare a stock solution of this compound complexed to fatty acid-free BSA. The final concentration of this compound in the culture medium will typically be in the range of 10-100 µM.

    • Supplement the cell culture medium with the this compound-BSA complex.

  • Cell Culture and Labeling:

    • Seed the mammalian cells in culture plates and allow them to adhere and grow to the desired confluency (typically 70-80%).

    • Remove the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) to allow for the uptake and incorporation of the labeled myristic acid.

  • Metabolite Quenching and Extraction:

    • At the end of the labeling period, quickly aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity.

    • Extract the lipids from the cells using a standard lipid extraction method, such as the Bligh-Dyer or Folch method.

  • LC-MS/MS Analysis:

    • Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the lipid species that have incorporated the deuterium label from this compound.

    • Monitor for the expected mass shift in lipid species containing myristic acid.

  • Data Analysis:

    • Calculate the isotopic enrichment in different lipid classes over time to determine the rate of myristic acid incorporation and turnover.

Visualization of Signaling Pathways and Experimental Workflows

N-Myristoylation Signaling Pathway

The following diagram illustrates the general process of N-myristoylation, a crucial post-translational modification where myristic acid is attached to the N-terminal glycine (B1666218) of a protein, often targeting it to cellular membranes to participate in signaling cascades.

N_Myristoylation_Pathway MyristicAcid Myristic Acid MyristoylCoA Myristoyl-CoA MyristicAcid->MyristoylCoA Acyl-CoA Synthetase NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Catalyzes Myristoylation NascentProtein Nascent Protein (with N-terminal Glycine) NascentProtein->NMT Membrane Cell Membrane MyristoylatedProtein->Membrane Membrane Targeting Signaling Downstream Signaling Membrane->Signaling Initiates

Caption: The N-Myristoylation pathway, a key post-translational modification.

Experimental Workflow for Quantitative Lipidomics

The diagram below outlines the key steps in a typical quantitative lipidomics experiment using this compound as an internal standard.

Lipidomics_Workflow Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) Spike->Extraction Derivatization Derivatization (e.g., PFBBr for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis DataProcessing Data Processing (Peak Integration, Ratio Calculation) Analysis->DataProcessing Quantification Quantification (Comparison to Standard Curve) DataProcessing->Quantification Result Quantitative Lipid Profile Quantification->Result Src_Kinase_Activation cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane Src_inactive Inactive c-Src (Cytosolic) NMT_Src N-Myristoyltransferase (NMT) Src_inactive->NMT_Src Myristoylated_Src Myristoylated c-Src NMT_Src->Myristoylated_Src Myristoylation MyristoylCoA_Src Myristoyl-CoA MyristoylCoA_Src->NMT_Src Src_active Active c-Src (Membrane-Bound) Myristoylated_Src->Src_active Membrane Targeting & Activation Downstream Downstream Signaling (e.g., Proliferation, Survival) Src_active->Downstream

References

Application Notes and Protocols for Cell Culture Labeling with Deuterated Myristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine (B1666218) of a protein, is a critical lipid modification that governs protein function and localization.[1][2] This process, catalyzed by N-myristoyltransferase (NMT), plays a pivotal role in a multitude of cellular signaling pathways.[3] Dysregulation of myristoylation has been implicated in various diseases, including cancer and inflammatory disorders.

The use of deuterated myristic acid in cell culture provides a powerful tool for tracing the metabolic fate of this fatty acid and for quantitative analysis of myristoylated proteins and myristate-containing lipids. By introducing a stable isotope label, researchers can differentiate between endogenous and newly synthesized molecules, enabling precise measurements of protein acylation and lipid metabolism through mass spectrometry-based techniques.[4]

These application notes provide detailed protocols for labeling cultured mammalian cells with deuterated myristic acid, followed by sample preparation for downstream lipidomic and proteomic analyses.

Data Presentation

Table 1: Representative Incorporation of Deuterated Myristic Acid in Cultured Cells
Cell LineDeuterated Myristic Acid Concentration (µM)Labeling Time (hours)Incorporation into Total Lipids (%)*Incorporation into a Model Myristoylated Protein (e.g., c-Src) (%)**
HEK293T5024~15-25>50
Jurkat5024~10-20>40
BC3H1 Myocytes256Not specified, but readily incorporatedNot specified, but readily incorporated
Bovine Mammary Epithelial Cells (MAC-T)20024Significant increase in lipid dropletsNot specified, but increased protein ubiquitination
Rat Hepatocytes1004~33Not specified

*Incorporation into total lipids is an estimation based on the percentage of labeled myristic acid recovered in the total lipid fraction relative to the total cellular fatty acid pool. **Incorporation into a model myristoylated protein represents the percentage of the protein pool that is labeled with deuterated myristic acid. This can vary significantly depending on the protein's turnover rate.

Note: The data presented are compiled from various studies and are intended to be representative. Actual incorporation rates will vary depending on the specific experimental conditions, cell type, and the metabolic state of the cells.[1][5][6][7]

Signaling Pathways Involving Myristoylation

Myristoylation is a key regulatory modification in several critical signaling pathways. The attached myristoyl group can act as a hydrophobic anchor, facilitating membrane association and protein-protein interactions.

Myristoyl-Electrostatic Switch of MARCKS Protein

The Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein is a prominent substrate of protein kinase C (PKC) and plays a crucial role in regulating cytoskeletal organization and membrane-cytosol exchange.[8][9] Its localization is controlled by a "myristoyl-electrostatic switch".[9] In its unphosphorylated state, the myristoylated N-terminus and a polybasic domain anchor MARCKS to the plasma membrane.[10] Upon phosphorylation by PKC or binding of Ca2+/calmodulin, the electrostatic interaction is disrupted, leading to the translocation of MARCKS to the cytosol.[3][8]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol MARCKS_mem MARCKS (Myristoylated & Unphosphorylated) PIP2 PIP2 MARCKS_mem->PIP2 Sequesters MARCKS_cyto MARCKS (Phosphorylated) MARCKS_mem->MARCKS_cyto Translocation MARCKS_cyto->MARCKS_mem Dephosphorylation (by Protein Phosphatase) PKC PKC PKC->MARCKS_mem Phosphorylation CaM Ca2+/Calmodulin CaM->MARCKS_mem Binding

Caption: Myristoyl-electrostatic switch of the MARCKS protein.

Toll-like Receptor 4 (TLR4) Signaling Pathway

Toll-like receptor 4 (TLR4) is a key component of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.[11][12] Several proteins involved in the TLR4 signaling cascade are myristoylated, which is essential for their localization to the plasma membrane or endosomes and for subsequent signal transduction.[13][14][15] Myristoylation of adaptor proteins like TRIF-related adaptor molecule (TRAM) and TIR-domain-containing adapter-inducing interferon-β (TRIF) is crucial for the activation of downstream signaling pathways, leading to the production of pro-inflammatory cytokines and type I interferons.

LPS LPS TLR4_MD2_CD14 TLR4/MD2/CD14 Complex LPS->TLR4_MD2_CD14 MAL MAL (Myristoylated) TLR4_MD2_CD14->MAL TRAM TRAM (Myristoylated) TLR4_MD2_CD14->TRAM MyD88 MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAL->MyD88 TRIF TRIF TRAM->TRIF TRIF->TRAF6 IRF3 IRF3 Activation TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines IFNs Type I Interferons IRF3->IFNs

Caption: Role of myristoylation in the TLR4 signaling pathway.

Experimental Protocols

Protocol 1: Cell Culture Labeling with Deuterated Myristic Acid

This protocol describes the metabolic labeling of cultured mammalian cells with deuterated myristic acid.

Materials:

  • Deuterated myristic acid (e.g., Myristic acid-d27)

  • Ethanol (B145695), sterile

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Mammalian cell line of interest

Procedure:

  • Preparation of Deuterated Myristic Acid Stock Solution:

    • Dissolve deuterated myristic acid powder in sterile ethanol to a stock concentration of 10-50 mM.

    • For complexing with BSA, prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.

    • Warm the BSA solution to 37°C.

    • Slowly add the ethanolic deuterated myristic acid stock solution to the BSA solution while stirring to achieve a final molar ratio of 4:1 (myristic acid:BSA).

    • Sterile-filter the solution through a 0.22 µm filter.

    • Store aliquots at -20°C.

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere and grow for 24 hours in complete culture medium.

  • Labeling:

    • Remove the culture medium and wash the cells once with sterile PBS.

    • Add fresh culture medium containing the desired final concentration of deuterated myristic acid (typically 25-200 µM).[6]

    • Incubate the cells for the desired labeling period (typically 6-24 hours). The optimal time should be determined empirically for each cell line and experimental goal.[5]

  • Cell Harvest:

    • After the labeling period, place the culture dish on ice.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • For lipidomic analysis, proceed immediately to Protocol 2.

    • For proteomic analysis, proceed immediately to Protocol 3. For dual analysis from the same sample, the cell lysate from the initial steps of the proteomics protocol can be split, with one portion for protein analysis and the other for lipid extraction.

A Prepare Deuterated Myristic Acid Stock C Label Cells with Deuterated Myristic Acid A->C B Seed Cells B->C D Harvest Cells C->D E Lipidomic Analysis (Protocol 2) D->E F Proteomic Analysis (Protocol 3) D->F

Caption: Workflow for cell labeling with deuterated myristic acid.

Protocol 2: Lipid Extraction for Lipidomic Analysis

This protocol describes the extraction of total lipids from deuterated myristic acid-labeled cells for subsequent analysis by GC-MS or LC-MS.

Materials:

  • Labeled cell pellet

  • Methanol (B129727), HPLC grade

  • Chloroform (B151607), HPLC grade

  • 0.9% NaCl solution, ice-cold

  • Internal standards (e.g., deuterated fatty acids not being analyzed)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream

Procedure:

  • Cell Lysis and Lipid Extraction (Folch Method):

    • To the cell pellet, add 1 mL of ice-cold methanol and vortex thoroughly.

    • Add 2 mL of ice-cold chloroform and vortex for 1 minute.

    • Add the internal standards at this stage.

    • Incubate on a shaker at 4°C for 30 minutes.

    • Add 0.8 mL of ice-cold 0.9% NaCl solution and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Lipid Phase:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

    • Re-extract the upper aqueous phase and the protein interface with 2 mL of chloroform, vortex, and centrifuge as before.

    • Pool the organic phases.

  • Drying and Storage:

    • Dry the pooled organic phase under a gentle stream of nitrogen gas.

    • Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform/methanol 2:1) for storage at -80°C until analysis.

A Harvested Labeled Cell Pellet B Add Methanol & Chloroform (Folch Extraction) A->B C Add Internal Standards B->C D Phase Separation by Centrifugation C->D E Collect Lower Organic Phase D->E F Re-extract Aqueous Phase D->F G Pool Organic Phases E->G F->G H Dry Under Nitrogen G->H I Resuspend and Store at -80°C H->I J GC-MS or LC-MS Analysis I->J

Caption: Workflow for lipid extraction from labeled cells.

Protocol 3: Sample Preparation for Proteomic Analysis

This protocol outlines the preparation of protein samples from deuterated myristic acid-labeled cells for analysis of myristoylated proteins by LC-MS/MS.

Materials:

  • Labeled cell pellet

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification, Reduction, and Alkylation:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

    • Take a desired amount of protein (e.g., 100 µg) and adjust the volume with ammonium bicarbonate buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.

  • In-solution Tryptic Digestion:

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Peptide Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

    • Analyze the samples to identify and quantify deuterated myristoylated peptides.

A Harvested Labeled Cell Pellet B Cell Lysis A->B C Protein Quantification B->C D Reduction (DTT) & Alkylation (IAA) C->D E Tryptic Digestion D->E F Peptide Desalting (C18 SPE) E->F G LC-MS/MS Analysis F->G

Caption: Workflow for proteomic sample preparation.

References

Application Notes and Protocols for In Vivo Fatty Acid Tracing Using Myristic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristic acid, a 14-carbon saturated fatty acid, plays a crucial role in cellular processes, not only as an energy source but also as a key component in post-translational modification of proteins, a process known as myristoylation.[1] This modification, catalyzed by N-myristoyltransferase (NMT), involves the covalent attachment of myristate to the N-terminal glycine (B1666218) of a variety of eukaryotic and viral proteins.[2][3] Myristoylation is critical for protein-membrane interactions, subcellular localization, and signal transduction.[2][4] Dysregulation of myristoylation has been implicated in various diseases, including cancer and infectious diseases, making NMT a potential therapeutic target.[5][6]

Myristic acid-d3 (deuterium-labeled myristic acid) is a stable isotope-labeled tracer used for in vivo studies of fatty acid metabolism and protein myristoylation.[7] Its use in conjunction with mass spectrometry allows for the sensitive and specific tracking of myristic acid uptake, distribution, and incorporation into lipids and proteins within a living organism. These studies are invaluable for understanding the dynamics of fatty acid metabolism and the role of myristoylation in health and disease, and for the development of novel therapeutics targeting these pathways.

Applications

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of myristic acid and its metabolites.

  • Target Engagement and Efficacy of NMT Inhibitors: Quantifying the extent to which a drug inhibits the incorporation of myristic acid into its protein targets in vivo.

  • Metabolic Flux Analysis: Studying the dynamic flow of myristic acid through various metabolic pathways, including fatty acid oxidation and lipid synthesis.

  • Understanding Disease Pathophysiology: Investigating alterations in myristic acid metabolism and protein myristoylation in disease models, such as cancer and metabolic disorders.

Experimental Protocols

In Vivo Administration of this compound in a Mouse Model

This protocol describes the administration of this compound to mice via oral gavage or intraperitoneal injection. The choice of administration route may depend on the specific research question and the desired pharmacokinetic profile.

Materials:

  • This compound

  • Vehicle solution (e.g., corn oil, sterile saline with 0.5% BSA)

  • Oral gavage needles (flexible, 20-22 gauge)

  • Syringes (1 mL)

  • Insulin syringes with 27-30 gauge needles for IP injection

  • 70% ethanol

  • Animal scale

Procedure:

a) Preparation of Dosing Solution:

  • Accurately weigh the required amount of this compound.

  • Dissolve the this compound in the chosen vehicle. For oral gavage with an oil-based vehicle, gentle warming and vortexing may be required to ensure complete dissolution. For intraperitoneal injection, a sterile saline solution containing a carrier protein like bovine serum albumin (BSA) can be used to improve solubility.

  • Prepare the dosing solution fresh on the day of the experiment to ensure stability.

b) Animal Handling and Dosing:

  • Acclimatize mice to the experimental conditions for at least one week prior to the study.

  • Weigh each mouse on the day of dosing to calculate the precise volume to be administered.

  • Oral Gavage:

    • Gently restrain the mouse.

    • Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.

    • Typical dosing volumes for mice are 5-10 mL/kg body weight.[8][9]

  • Intraperitoneal (IP) Injection:

    • Restrain the mouse to expose the abdomen.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the internal organs.[10][11]

    • Aspirate to ensure no fluid is drawn back, then inject the solution.

    • Typical injection volumes for mice are up to 10 mL/kg body weight.[11]

  • Monitor the animals for any adverse reactions following administration.

Sample Collection

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical tools (scissors, forceps)

  • Blood collection tubes (e.g., EDTA-coated)

  • Cryovials

  • Liquid nitrogen or dry ice

  • Phosphate-buffered saline (PBS), ice-cold

Procedure:

  • At predetermined time points post-administration, anesthetize the mouse.

  • Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Perfuse the animal with ice-cold PBS to remove blood from the tissues.

  • Dissect the tissues of interest (e.g., liver, adipose tissue, heart, brain, tumor).

  • Rinse the tissues with ice-cold PBS to remove any remaining blood.

  • Blot the tissues dry, weigh them, and immediately snap-freeze in liquid nitrogen.

  • Store the frozen tissue samples at -80°C until further processing.

Lipid Extraction from Tissues

This protocol is based on the widely used Folch method for total lipid extraction.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenizer or bead beater

  • Centrifuge tubes (glass, solvent-resistant)

  • Centrifuge

  • Nitrogen gas stream evaporator

Procedure:

  • Weigh a small piece of frozen tissue (e.g., 50-100 mg) and place it in a glass homogenizer or a tube with beads.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the tissue at a ratio of 20:1 (solvent volume:tissue weight).

  • Homogenize the tissue thoroughly until a uniform suspension is achieved.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

  • Vortex the mixture and then centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., chloroform:methanol 2:1) for subsequent analysis.

Protein Extraction and Preparation for Myristoylation Analysis

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Sonicator

  • Centrifuge

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE equipment and reagents

  • In-gel digestion kit (containing trypsin)

  • Acetonitrile (ACN)

  • Formic acid (FA)

Procedure:

  • Homogenize a weighed piece of frozen tissue in ice-cold lysis buffer.

  • Sonicate the lysate on ice to ensure complete cell lysis and to shear DNA.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the soluble proteins.

  • Quantify the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE.

  • Excise the protein bands of interest or the entire gel lane for a proteomic approach.

  • Perform in-gel digestion with trypsin according to the manufacturer's protocol.

  • Extract the resulting peptides from the gel using a series of ACN and FA washes.

  • Dry the extracted peptides in a vacuum centrifuge.

  • Reconstitute the peptides in a suitable solvent (e.g., 0.1% FA in water) for LC-MS/MS analysis.

GC-MS/MS Analysis of this compound Enrichment in Lipids

Materials:

  • Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Internal standard (e.g., Myristic acid-d27)

  • Solvents (e.g., hexane, acetonitrile)

Procedure:

  • Derivatization: To a dried lipid extract, add the derivatization agent (e.g., BSTFA) and a suitable solvent, and heat to 60-70°C for 30-60 minutes to convert the fatty acids to their more volatile silyl (B83357) esters.

  • GC-MS/MS Analysis:

    • Inject the derivatized sample into the GC-MS/MS system.

    • Use a suitable capillary column for fatty acid methyl ester separation.

    • Set the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) transitions for both endogenous myristic acid and this compound.

  • Quantification: Calculate the enrichment of this compound by determining the ratio of the peak area of the deuterated myristic acid to the total peak area of myristic acid (deuterated + endogenous).

LC-MS/MS Analysis of Myristoylated Peptides

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • C18 reverse-phase column

  • Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile)

Procedure:

  • LC Separation: Inject the reconstituted peptide sample onto the C18 column and separate the peptides using a gradient of increasing organic mobile phase (B).

  • MS/MS Analysis:

    • The mass spectrometer should be operated in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation.

    • Include the masses of potential myristoylated peptides (with and without the d3-label) in the inclusion list for targeted fragmentation.

  • Data Analysis:

    • Use a proteomics software suite to search the acquired MS/MS spectra against a protein database to identify the peptides and proteins.

    • Specifically search for peptides with a mass modification corresponding to the addition of myristic acid and this compound to N-terminal glycine residues.

    • Quantify the relative abundance of the d3-labeled myristoylated peptide to its unlabeled counterpart to determine the extent of new protein myristoylation.

Data Presentation

Disclaimer: The following tables present hypothetical, illustrative data as a template for presenting results from in vivo this compound tracing studies. Actual results will vary depending on the experimental conditions.

Table 1: Biodistribution of this compound in Mouse Tissues 4 Hours Post-Oral Gavage (10 mg/kg)

TissueThis compound Concentration (nmol/g tissue)Percent Enrichment of this compound
Plasma15.2 ± 2.125.6 ± 3.5
Liver45.8 ± 5.318.2 ± 2.1
Adipose (Epididymal)89.1 ± 10.535.4 ± 4.2
Heart22.5 ± 3.015.1 ± 1.8
Brain5.1 ± 0.83.2 ± 0.5
Tumor30.7 ± 4.112.5 ± 1.5

Caption: Representative data showing the distribution and enrichment of this compound in various tissues of a tumor-bearing mouse model.

Table 2: Incorporation of this compound into Specific Proteins in Liver Tissue 24 Hours Post-Administration

ProteinUnlabeled Myristoylated Peptide (Relative Abundance)This compound Labeled Peptide (Relative Abundance)% New Myristoylation
Src proto-oncogene10015.3 ± 2.213.3 ± 1.9
G alpha i1 subunit1008.9 ± 1.58.2 ± 1.4
ARF110025.1 ± 3.520.1 ± 2.8
NMT11005.2 ± 0.94.9 ± 0.8

Caption: Example data illustrating the quantification of newly synthesized myristoylated proteins in the liver through the detection of this compound labeled peptides.

Signaling Pathway and Workflow Diagrams

NMT_Signaling_Pathway Myristoyl_CoA Myristoyl-CoA (from this compound) NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Substrate Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Myristoylation Nascent_Protein Nascent Protein (with N-terminal Glycine) Nascent_Protein->NMT Substrate Plasma_Membrane Plasma Membrane Myristoylated_Protein->Plasma_Membrane Membrane Targeting Signaling_Cascades Downstream Signaling Cascades Plasma_Membrane->Signaling_Cascades Initiates Biological_Response Biological Response (e.g., Proliferation, Survival) Signaling_Cascades->Biological_Response

Caption: N-Myristoyltransferase (NMT) signaling pathway.

GPCR_Myristoylation cluster_myristoylation Myristoylation of Gα GPCR G-Protein Coupled Receptor (GPCR) G_Protein Heterotrimeric G-Protein (Gαβγ) GPCR->G_Protein Activates Ligand Ligand Ligand->GPCR Binds G_alpha Gα Subunit (Myristoylated) G_Protein->G_alpha G_beta_gamma Gβγ Subunit G_Protein->G_beta_gamma Effector Effector Protein (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates Activity Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Myristoyl_CoA Myristoyl-CoA NMT NMT Myristoyl_CoA->NMT NMT->G_alpha Myristoylates G_alpha_precursor Gα Precursor G_alpha_precursor->NMT Apoptosis_Myristoylation Apoptotic_Stimulus Apoptotic Stimulus Caspase_Activation Caspase Activation (e.g., Caspase-3, -8) Apoptotic_Stimulus->Caspase_Activation Pro_apoptotic_Protein Pro-apoptotic Protein (e.g., Bid, PAK2) Caspase_Activation->Pro_apoptotic_Protein Cleaves Cleaved_Protein Cleaved Protein (exposes N-terminal Glycine) Pro_apoptotic_Protein->Cleaved_Protein NMT N-Myristoyltransferase (NMT) Cleaved_Protein->NMT Substrate Myristoylated_Fragment Myristoylated Pro-apoptotic Fragment NMT->Myristoylated_Fragment Post-translationally Myristoylates Mitochondria Mitochondria Myristoylated_Fragment->Mitochondria Translocates to Apoptosis_Execution Execution of Apoptosis Mitochondria->Apoptosis_Execution Initiates Experimental_Workflow Start Start Administer Administer this compound to Mouse Model (Oral Gavage or IP) Start->Administer Collect Collect Tissues and Blood at Time Points Administer->Collect Process_Tissues Process Tissues Collect->Process_Tissues Lipid_Extraction Lipid Extraction Process_Tissues->Lipid_Extraction Protein_Extraction Protein Extraction Process_Tissues->Protein_Extraction GC_MS GC-MS/MS Analysis of Fatty Acids Lipid_Extraction->GC_MS LC_MS LC-MS/MS Analysis of Myristoylated Peptides Protein_Extraction->LC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis LC_MS->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Myristic Acid-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Myristic acid-d3 for quantitative analysis in biological matrices. This compound, a deuterated stable isotope of myristic acid, is commonly used as an internal standard in mass spectrometry-based assays to ensure accuracy and precision by correcting for matrix effects and variations during sample processing.[1]

Introduction to Sample Preparation Techniques

The accurate quantification of myristic acid in biological samples is crucial for various research areas, including metabolism studies and drug development. The choice of sample preparation technique is critical to remove interfering substances such as proteins and phospholipids, which can suppress or enhance the analyte signal in mass spectrometry.[2] The most common techniques for extracting fatty acids like myristic acid from biological matrices such as plasma and serum are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

This guide details protocols for each of these methods and provides a comparative overview of their performance for this compound analysis.

Recommended Sample Preparation Protocols

Prior to any extraction, it is essential to prepare the biological sample correctly. If frozen, thaw the sample on ice or in a 4°C refrigerator to prevent degradation of analytes.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it suitable for high-throughput analysis.[3] Acetonitrile (B52724) is a commonly used solvent for this purpose.

Experimental Protocol:

  • Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.

  • Add 400 µL of ice-cold acetonitrile containing the internal standard, this compound, at a known concentration. The 4:1 ratio of solvent to sample ensures efficient protein precipitation.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable solvent for analysis.

Workflow for Protein Precipitation

A 1. Sample Aliquoting (100 µL plasma/serum) B 2. Add Precipitation Solvent (400 µL cold ACN with this compound) A->B C 3. Vortex (30 seconds) B->C D 4. Incubate (-20°C for 20 minutes) C->D E 5. Centrifuge (14,000 x g for 10 min at 4°C) D->E F 6. Collect Supernatant E->F G 7. LC-MS/MS Analysis F->G

A simplified workflow for protein precipitation.
Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase. This method is effective in removing salts and highly polar interferences.

Experimental Protocol:

  • To 100 µL of plasma or serum in a glass tube, add the internal standard solution of this compound.

  • Add 300 µL of a 2:1 (v/v) mixture of chloroform:methanol (B129727).

  • Vortex vigorously for 2 minutes to ensure complete mixing and protein denaturation.

  • Add 100 µL of water to induce phase separation.

  • Vortex for another 30 seconds.

  • Centrifuge at 3,000 x g for 10 minutes to achieve clear phase separation.

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids, including myristic acid.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS or GC-MS analysis.

Workflow for Liquid-Liquid Extraction

A 1. Sample & IS (100 µL plasma + this compound) B 2. Add Extraction Solvent (300 µL Chloroform:Methanol 2:1) A->B C 3. Vortex (2 minutes) B->C D 4. Induce Phase Separation (Add 100 µL Water & Vortex) C->D E 5. Centrifuge (3,000 x g for 10 min) D->E F 6. Collect Organic Layer E->F G 7. Evaporate & Reconstitute F->G H 8. Analyze G->H

A simplified workflow for liquid-liquid extraction.
Solid-Phase Extraction (SPE)

SPE provides a more selective sample cleanup compared to PPT and LLE by utilizing a solid sorbent to retain the analyte of interest while interfering compounds are washed away. Reversed-phase SPE is commonly used for fatty acid extraction.

Experimental Protocol:

  • Sample Pre-treatment: To 100 µL of plasma or serum, add the this compound internal standard. Acidify the sample by adding 10 µL of 1% formic acid in water. This ensures that the myristic acid is in its neutral form for better retention on the reversed-phase sorbent.

  • Column Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the myristic acid with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for analysis.

Workflow for Solid-Phase Extraction

A 1. Sample Pre-treatment (Acidify 100 µL plasma with IS) B 2. SPE Column Conditioning (Methanol then Water) A->B C 3. Sample Loading B->C D 4. Washing (10% Methanol) C->D E 5. Elution (Acetonitrile) D->E F 6. Evaporate & Reconstitute E->F G 7. Analysis F->G

A simplified workflow for solid-phase extraction.

Quantitative Data Summary

The following table summarizes the expected performance of the different sample preparation techniques for myristic acid analysis. The values are based on literature data for similar medium-chain fatty acids and should be validated in your specific laboratory setting.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery (%) 85 - 10090 - 10595 - 110
Matrix Effect (%) 15 - 30 (Suppression)5 - 15 (Suppression)< 10 (Suppression)
Reproducibility (%RSD) < 15< 10< 5
Throughput HighMediumLow to Medium
Selectivity LowMediumHigh

Note: Matrix effect is calculated as (1 - [response in matrix / response in neat solution]) * 100%. A positive value indicates signal suppression. The use of a deuterated internal standard like this compound is crucial to correct for these effects and ensure accurate quantification.[4]

Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids need to be derivatized to increase their volatility. The most common derivatization method is the conversion to fatty acid methyl esters (FAMEs).

Protocol: Derivatization with BF3-Methanol
  • After extraction and evaporation of the solvent, add 200 µL of 14% Boron Trifluoride (BF3) in methanol to the dried extract.[5]

  • Cap the vial tightly and heat at 60°C for 10 minutes.[5]

  • After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water.

  • Vortex for 1 minute and centrifuge to separate the layers.

  • Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

Protocol: Derivatization with BSTFA

An alternative to methylation is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • To the dried extract, add 50 µL of BSTFA (with 1% TMCS as a catalyst) and 50 µL of pyridine.[2]

  • Cap the vial and heat at 60°C for 30 minutes.[6]

  • After cooling, the sample can be directly injected into the GC-MS.

Logical Relationship for Derivatization Choice

Analyte Myristic Acid Extract Derivatization Derivatization Required Analyte->Derivatization GCMS GC-MS Analysis FAME BF3-Methanol (Methylation) Derivatization->FAME TMS BSTFA (Silylation) Derivatization->TMS FAME->GCMS TMS->GCMS

Choice of derivatization for GC-MS analysis.

Conclusion

The choice of sample preparation method for this compound analysis depends on the specific requirements of the study, such as throughput, required sensitivity, and available instrumentation. For high-throughput screening, protein precipitation is a viable option, especially when coupled with a robust LC-MS/MS system and the use of a deuterated internal standard to compensate for matrix effects. For methods requiring higher selectivity and lower matrix effects, solid-phase extraction is recommended. Liquid-liquid extraction offers a balance between throughput and cleanliness. For GC-MS analysis, a derivatization step is mandatory, with BF3-methanol being a common and effective choice for fatty acid methylation. Proper validation of the chosen method in your laboratory is essential to ensure accurate and reliable results.

References

Application Notes and Protocols for Myristic Acid-d3 in Studying Protein Myristoylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein N-myristoylation is a critical lipid modification where myristic acid, a 14-carbon saturated fatty acid, is covalently attached to the N-terminal glycine (B1666218) residue of a protein.[1] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is crucial for the proper function, localization, and stability of a wide array of proteins involved in numerous cellular processes, including signal transduction, oncogenesis, and infectious diseases.[1][2] Myristoylated proteins are involved in key signaling pathways, such as those mediated by Src family kinases and G-proteins, where the myristoyl group acts as a hydrophobic anchor, facilitating membrane association and protein-protein interactions.[1][3]

Myristic acid-d3, a stable isotope-labeled version of myristic acid, serves as a powerful tool in the study of protein myristoylation. Its primary application lies in its use as a tracer for metabolic labeling studies and as an internal standard for quantitative mass spectrometry.[4] By introducing a known mass shift, this compound enables the precise quantification of myristoylated proteins and peptides, allowing researchers to study the dynamics of protein myristoylation, identify novel NMT substrates, and assess the efficacy of NMT inhibitors.

Applications of this compound in Protein Myristoylation Studies

This compound is a versatile reagent for a range of applications in basic research and drug development:

  • Quantitative Analysis of Protein Myristoylation: By metabolically labeling cells with this compound, the rate of incorporation of the heavy isotope into proteins can be measured by mass spectrometry. This allows for the relative or absolute quantification of myristoylated proteins between different experimental conditions.

  • N-myristoyltransferase (NMT) Inhibitor Screening: this compound can be used in conjunction with mass spectrometry-based assays to screen for and characterize NMT inhibitors. By measuring the incorporation of this compound onto a substrate peptide in the presence of potential inhibitors, their potency (e.g., IC50 values) can be determined.

  • Protein Turnover Studies: Metabolic labeling with this compound can be employed to study the turnover rates of myristoylated proteins. By tracking the incorporation and decay of the heavy isotope over time, the synthesis and degradation rates of specific myristoylated proteins can be determined.

  • Validation of NMT Substrates: The incorporation of this compound into a protein of interest can serve as direct evidence of its myristoylation, thus validating it as an NMT substrate.

Data Presentation

Quantitative Analysis of N-Myristoyltransferase (NMT) Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several NMT inhibitors against human NMT1 and NMT2. This data is representative of the quantitative information that can be obtained from NMT inhibition assays.

InhibitorTarget OrganismNMT IsoformIC50 (nM)Reference
DDD85646Homo sapiensNMT121.33[5]
IMP-1088Homo sapiensNMT11.45[5]
Compound 7fHomo sapiensNot specified900[6]
ZINC000000057117Homo sapiensNMT114,000[7]
ZINC000000001672Homo sapiensNMT129,000[7]
Representative Data from Quantitative Proteomics of Myristoylation

The table below presents a selection of proteins identified and quantified in a study using a clickable myristic acid analog (YnMyr) and quantitative proteomics to assess the effect of an NMT inhibitor. The data illustrates the type of quantitative information that can be generated from metabolic labeling experiments. A decrease in the ratio indicates inhibition of myristoylation.

ProteinGeneFunctionFold Change (NMT Inhibitor / Control)Reference
ADP-ribosylation factor 1ARF1GTP-binding protein involved in vesicle trafficking0.25Adapted from[3]
Guanine nucleotide-binding protein G(i) subunit alpha-1GNAI1G-protein alpha subunit0.31Adapted from[3]
SrcSRCNon-receptor tyrosine kinase0.42Adapted from[3]
Myristoylated alanine-rich C-kinase substrateMARCKSProtein kinase C substrate0.38Adapted from[3]
NADH-cytochrome b5 reductase 3CYB5R3Electron transport0.29Adapted from[3]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the metabolic labeling of cultured mammalian cells with this compound for subsequent analysis of protein myristoylation by mass spectrometry.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (deuterated myristic acid)

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay reagent (e.g., BCA assay)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in ethanol (B145695) to a stock concentration of 10 mM.

    • Prepare a working solution by conjugating the this compound to fatty acid-free BSA. Mix the this compound stock solution with a 10% BSA solution in PBS to achieve a final concentration of 1 mM this compound and 1% BSA.

    • Incubate at 37°C for 30 minutes to allow for complex formation.

    • Sterilize the solution by passing it through a 0.22 µm filter.

  • Cell Culture and Labeling:

    • Plate cells at an appropriate density in a culture dish and allow them to adhere overnight.

    • Remove the culture medium and replace it with fresh complete medium supplemented with the this compound-BSA complex. The final concentration of this compound in the medium should be optimized for the specific cell line but is typically in the range of 25-100 µM.

    • Incubate the cells for the desired labeling period (e.g., 16-24 hours).

  • Cell Lysis and Protein Extraction:

    • After the labeling period, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer containing protease inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay, such as the BCA assay.

    • The protein lysate is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or sample preparation for mass spectrometry.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis of Myristoylated Proteins

This protocol outlines the in-solution digestion of protein lysates from this compound labeled cells for analysis by LC-MS/MS.

Materials:

  • Protein lysate from this compound labeled cells

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Take a known amount of protein lysate (e.g., 100 µg) and add urea to a final concentration of 8 M.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 45 minutes to alkylate cysteine residues.

    • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt and concentrate the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides with a solution of 50% acetonitrile (B52724) and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a solution of 0.1% formic acid for analysis by LC-MS/MS.

    • The mass spectrometer will be programmed to detect peptide pairs with a mass difference corresponding to the deuterium (B1214612) labeling of this compound.

Protocol 3: In Vitro N-Myristoyltransferase (NMT) Inhibition Assay (Fluorescence-Based)

This protocol describes a fluorescence-based assay to measure the activity of NMT and to determine the IC50 of potential inhibitors. This method does not directly use this compound but is a standard method for screening NMT inhibitors. A mass spectrometry-based version could be adapted by using myristoyl-CoA derived from this compound and analyzing the myristoylated peptide product.

Materials:

  • Recombinant human NMT1 or NMT2

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate like Src)

  • NMT inhibitor compounds

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 0.1% Triton X-100)

  • Reagent to detect free Coenzyme A (CoA), such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM)

  • 96-well microplate (black, for fluorescence)

  • Fluorescence plate reader

Procedure:

  • Assay Setup:

    • Prepare a reaction mixture in the wells of a 96-well plate containing the assay buffer, recombinant NMT enzyme, and the peptide substrate.

    • Add the NMT inhibitor compounds at various concentrations to the respective wells. Include a no-inhibitor control and a no-enzyme control.

    • Pre-incubate the plate at 30°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding myristoyl-CoA to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a quenching solution or by proceeding directly to the detection step.

    • Add the CPM reagent to each well. CPM reacts with the free thiol group of CoA released during the myristoylation reaction to produce a fluorescent product.

    • Incubate in the dark at room temperature for 15 minutes.

  • Data Analysis:

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 390 nm and emission at 470 nm).

    • Subtract the background fluorescence from the no-enzyme control wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_processing Sample Preparation cluster_analysis Data Acquisition & Analysis start Cultured Cells labeling Incubate with This compound start->labeling lysis Cell Lysis labeling->lysis digestion In-solution Digestion (Trypsin) lysis->digestion cleanup Peptide Cleanup (C18 SPE) digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Protein Identification & Quantitative Analysis lcms->data_analysis end Quantified Myristoylated Proteome data_analysis->end

Caption: Workflow for quantitative analysis of protein myristoylation.

src_activation cluster_inactive Inactive State cluster_active Active State inactive_src Inactive c-Src (Myristoyl group sequestered) active_src Active c-Src (Myristoyl group exposed) inactive_src->active_src Conformational Change membrane Plasma Membrane active_src->membrane Membrane Localization downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) active_src->downstream activator Activating Signal (e.g., Growth Factor Receptor) activator->inactive_src Dephosphorylation of Tyr527

Caption: Myristoylation-dependent activation of Src kinase.

marcks_signaling cluster_membrane_bound Membrane-Bound (Inactive) cluster_cytosolic Cytosolic (Active Signaling) marcks_mem MARCKS (Myristoylated & Unphosphorylated) pip2 PIP2 marcks_mem->pip2 Sequesters actin Actin Cytoskeleton marcks_mem->actin Cross-links marcks_cyto MARCKS (Phosphorylated) marcks_mem->marcks_cyto Translocation pip2_free Free PIP2 actin_reorg Actin Reorganization marcks_cyto->actin_reorg Allows pkc Protein Kinase C (PKC) pkc->marcks_mem Phosphorylates

Caption: Regulation of MARCKS function by myristoylation and phosphorylation.

References

Application Notes and Protocols for Quantitative NMR (qNMR) Analysis Using Myristic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantitative NMR (qNMR) with Myristic acid-d3

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the purity and concentration of chemical compounds.[1] Unlike many other analytical methods, qNMR is a primary ratio method, meaning it does not require a reference standard of the analyte itself for quantification. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal in the NMR spectrum and the number of nuclei contributing to that signal.

This compound, a deuterated form of the C14 saturated fatty acid, serves as an excellent internal standard for the qNMR analysis of lipids and other organic molecules. Its deuterium (B1214612) labeling at the methyl group provides a distinct signal that typically does not overlap with analyte signals in the ¹H NMR spectrum, a crucial characteristic for an ideal internal standard. Furthermore, its chemical properties are nearly identical to the non-deuterated myristic acid, making it suitable for applications in lipidomics, metabolomics, and drug development where accurate quantification of fatty acids or related compounds is essential.

Key Advantages of Using this compound as a qNMR Internal Standard:

  • High Purity and Stability: Available in high isotopic and chemical purity, ensuring minimal interference. It is a stable, non-volatile solid, which allows for accurate weighing.

  • Simplified Spectrum: The deuteration simplifies its ¹H NMR spectrum, reducing the chances of signal overlap with the analyte.

  • Chemical Inertness: It does not typically react with the analyte or the solvent under standard NMR conditions.

  • Good Solubility: Readily soluble in common deuterated organic solvents like chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d6 (DMSO-d6), ensuring sample homogeneity.

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of an analyte using this compound as an internal standard. The following protocol is a representative method and may require optimization based on the specific analyte and available instrumentation.

Materials and Reagents
  • Analyte: The compound of interest (e.g., a lipid, small molecule drug).

  • Internal Standard: this compound (purity ≥ 98%).

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6) of high purity.

  • Equipment:

    • High-precision analytical balance (readable to at least 0.01 mg).

    • Vortex mixer.

    • Calibrated pipettes.

    • High-quality 5 mm NMR tubes.

    • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation

Accurate sample preparation is critical for reliable qNMR results. The internal standard method, where both the analyte and the internal standard are in the same solution, is highly recommended for accuracy.

  • Weighing:

    • Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial using an analytical balance. Record the exact weight.

    • Accurately weigh approximately 5-10 mg of this compound into the same vial. Record the exact weight. Aim for a molar ratio between the analyte and the internal standard of approximately 1:1 to 1:2 for optimal signal integration.[2]

  • Dissolution:

    • Add a precise volume (e.g., 0.6 mL for a standard 5 mm NMR tube) of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

    • Cap the vial securely and vortex thoroughly until both the analyte and this compound are completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Transfer to NMR Tube:

    • Carefully transfer the solution to a clean, high-quality 5 mm NMR tube.

    • Cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

To obtain accurate quantitative data, specific NMR acquisition parameters must be carefully set.

  • Instrument Setup:

    • Tune and match the NMR probe for the ¹H frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Pulse Angle: Set to a 90° pulse to ensure maximum and uniform excitation of all signals.

    • Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals being integrated. A typical starting value is 30-60 seconds to ensure full relaxation of the nuclei between scans.

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[3] Typically, 16 to 64 scans are adequate for moderately concentrated samples.

    • Acquisition Time (AQ): Use a sufficiently long acquisition time to ensure good digital resolution.

    • Temperature: Maintain a constant and controlled temperature (e.g., 298 K) throughout the experiment.

Data Processing and Analysis

Proper data processing is essential to extract accurate quantitative information.

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply an automatic or manual baseline correction to obtain a flat baseline across the entire spectrum.

  • Integration:

    • Identify a well-resolved signal for the analyte and the signal for this compound (the signal from the 22 non-deuterated protons). In CDCl₃, the α-CH₂ protons of myristic acid typically appear around 2.35 ppm.

    • Integrate the selected signals. Ensure the integration region covers the entire peak, including any satellite peaks.

  • Calculation of Purity/Concentration: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of protons contributing to the analyte signal

    • I_IS = Integral of the this compound signal

    • N_IS = Number of protons contributing to the this compound signal (typically 25, as the methyl group is deuterated)

    • MW_analyte = Molecular weight of the analyte

    • MW_IS = Molecular weight of this compound

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the this compound

    • P_IS = Purity of the this compound internal standard

Data Presentation

The following tables present representative data from a hypothetical qNMR analysis of a lipid analyte using this compound as an internal standard.

Table 1: Sample Preparation Data

ParameterAnalyte (Lipid X)Internal Standard (this compound)
Mass (mg)8.527.95
Molecular Weight ( g/mol )256.42231.42
Purity (%)Unknown99.5
Moles (µmol)33.2234.35

Table 2: NMR Acquisition and Processing Parameters

ParameterValue
Spectrometer Frequency500 MHz
SolventCDCl₃
Temperature298 K
Pulse Programzg30
Pulse Angle90°
Relaxation Delay (d1)45 s
Number of Scans (NS)32
Acquisition Time (AQ)3.28 s
Line Broadening0.3 Hz

Table 3: qNMR Results and Purity Calculation

SignalChemical Shift (ppm)Number of Protons (N)Integral Value (I)Calculated Purity (%)
Analyte (Lipid X, -CH=CH-)5.3421.0098.7
This compound (-(CH₂)₁₂-)1.252411.85-

Mandatory Visualizations

Experimental Workflow

G qNMR Experimental Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_is Accurately weigh this compound weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Instrument setup (tune, lock, shim) transfer->setup Prepared Sample set_params Set acquisition parameters (d1, NS, etc.) setup->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft FID Data phase_baseline Phase and baseline correction ft->phase_baseline integrate Integrate signals phase_baseline->integrate calculate Calculate purity/concentration integrate->calculate report Report calculate->report Final Result

Caption: A flowchart illustrating the key steps in a typical qNMR experiment using an internal standard.

Myristoylation Signaling Pathway

Myristic acid is not only an analyte but also a crucial component in cellular signaling through a process called myristoylation. This is the attachment of a myristoyl group to the N-terminal glycine (B1666218) of a protein, which is catalyzed by N-myristoyltransferase (NMT).[4] This modification facilitates protein-membrane interactions and is vital for the proper localization and function of many signaling proteins.[4]

G Simplified Myristoylation Pathway MyristicAcid Myristic Acid MyristoylCoA_Synthetase Myristoyl-CoA Synthetase MyristicAcid->MyristoylCoA_Synthetase CoA Coenzyme A CoA->MyristoylCoA_Synthetase ATP ATP ATP->MyristoylCoA_Synthetase MyristoylCoA Myristoyl-CoA MyristoylCoA_Synthetase->MyristoylCoA NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT NascentProtein Nascent Protein (with N-terminal Glycine) NascentProtein->NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Membrane Cell Membrane MyristoylatedProtein->Membrane Membrane Targeting Signaling Downstream Signaling Membrane->Signaling

Caption: The enzymatic pathway of protein myristoylation, a key post-translational modification.

References

Application Note: Quantitative Analysis of Myristic Acid in Biological Matrices using Isotope Dilution Mass Spectrometry with Myristic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of myristic acid in biological samples using isotope dilution mass spectrometry (IDMS). Myristic acid, a 14-carbon saturated fatty acid, is implicated in various cellular processes, including protein acylation and signal transduction.[1][2][3] Its accurate quantification is crucial for understanding its role in health and disease, and for the development of therapeutics targeting pathways it modulates.[3][4] This protocol utilizes a stable isotope-labeled internal standard, myristic acid-d3, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation.[5] The method is suitable for complex matrices such as plasma, cells, and tissues and employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis.

Introduction

Myristic acid is a saturated fatty acid found in various animal and vegetable fats.[5] In biological systems, it is not only a component of cellular lipids but also plays a critical role in cellular signaling through the N-terminal myristoylation of proteins.[1][2] This modification influences protein localization, stability, and function, impacting pathways involved in cell growth, differentiation, and oncogenesis.[1][3] Given its involvement in key cellular functions, the precise measurement of myristic acid levels is of significant interest in biomedical research and drug development.

Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity and accuracy.[6][7] By introducing a known quantity of a stable isotope-labeled analogue of the analyte (in this case, this compound) at the beginning of the sample preparation process, any sample loss or variability during extraction and analysis can be effectively normalized.[8] This application note provides a detailed protocol for the quantification of myristic acid in biological samples using LC-MS/MS coupled with an isotope dilution strategy.

Experimental Protocols

Materials and Reagents
  • Myristic Acid (≥99% purity)

  • This compound (isotopic purity ≥98%)

  • LC-MS/MS grade acetonitrile, methanol (B129727), isopropanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Calibration Standard (CS) Stock Solution: Prepare a 1 mg/mL stock solution of myristic acid in methanol.

  • Working Solutions: Prepare serial dilutions of the CS stock solution in methanol to create calibration standards. Prepare a working IS solution by diluting the IS stock solution with methanol.

Sample Preparation

The following protocol is a general guideline and may require optimization for specific biological matrices.

  • Sample Collection and Homogenization:

    • Plasma: Collect blood in EDTA-containing tubes and centrifuge to separate plasma. Store at -80°C until analysis.

    • Cells: Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). Determine cell count. Store cell pellets at -80°C.

    • Tissues: Weigh and homogenize tissue samples in an appropriate buffer on ice.

  • Lipid Extraction (Folch Method):

    • To 50 µL of plasma, cell lysate, or tissue homogenate, add 10 µL of the this compound internal standard working solution.

    • Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex vigorously for 2 minutes.

    • Add 200 µL of 0.9% NaCl solution and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new tube.

    • Dry the extract under a gentle stream of nitrogen at 40°C.

  • Saponification (for total fatty acid analysis):

    • To the dried lipid extract, add 500 µL of 1 M KOH in methanol.

    • Incubate at 60°C for 1 hour to hydrolyze esterified fatty acids.

    • Acidify the solution with 500 µL of 1 M HCl.

    • Extract the free fatty acids by adding 1 mL of hexane (B92381), vortexing, and collecting the upper hexane layer. Repeat the extraction.

    • Dry the combined hexane extracts under nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

    • Vortex and transfer to an LC autosampler vial.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a lower percentage of organic phase and ramp up to elute the fatty acids. Optimization is required based on the specific column and system.[9]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI), negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Myristic Acid: Precursor ion (Q1) m/z 227.2 -> Product ion (Q3) m/z 227.2 (pseudo MRM is often used for saturated fatty acids as they do not fragment readily under typical collision energies).[10]

      • This compound: Precursor ion (Q1) m/z 230.2 -> Product ion (Q3) m/z 230.2.

Data Presentation

Table 1: Calibration Curve Data for Myristic Acid
Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.10.052
0.50.258
1.00.515
5.02.56
10.05.12
25.012.8
50.025.5
100.051.1
A representative linear calibration curve should be generated with each batch of samples (R² > 0.99).
Table 2: Method Precision and Accuracy
QC LevelConcentration (µg/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
Low1.54.25.8102.5
Medium203.14.598.7
High802.53.9101.2
%CV = (Standard Deviation / Mean) x 100. Accuracy = (Mean Measured Concentration / Nominal Concentration) x 100.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with This compound (IS) Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Saponification Saponification (Optional) (for Total Fatty Acids) Extraction->Saponification Drydown Dry Down Extract Saponification->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification Result Myristic Acid Concentration Quantification->Result

Caption: Experimental workflow for the quantification of myristic acid.

signaling_pathway cluster_synthesis Myristic Acid Activation cluster_myristoylation N-Myristoylation cluster_function Cellular Functions Myristic_Acid Myristic Acid Myristoyl_CoA Myristoyl-CoA Myristic_Acid->Myristoyl_CoA Acyl-CoA Synthetase Myristoylated_Protein Myristoylated Protein Myristoyl_CoA->Myristoylated_Protein Precursor_Protein Precursor Protein (N-terminal Glycine) Precursor_Protein->Myristoylated_Protein N-Myristoyltransferase (NMT) Membrane_Targeting Membrane Targeting Myristoylated_Protein->Membrane_Targeting Protein_Protein_Interaction Protein-Protein Interactions Myristoylated_Protein->Protein_Protein_Interaction Signal_Transduction Signal Transduction Membrane_Targeting->Signal_Transduction Protein_Protein_Interaction->Signal_Transduction

Caption: N-Myristoylation signaling pathway.

Conclusion

This application note provides a comprehensive protocol for the accurate and precise quantification of myristic acid in various biological matrices using isotope dilution mass spectrometry with this compound as an internal standard. The detailed experimental procedures, coupled with the robustness of the IDMS approach, make this method highly suitable for applications in basic research, clinical diagnostics, and drug development. The ability to reliably measure myristic acid levels will aid in elucidating its role in physiological and pathological processes.

References

Application Notes and Protocols for Investigating Fatty Acid Metabolism Using Myristic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristic acid, a 14-carbon saturated fatty acid, is not only a component of cellular lipids but also a key player in various biological processes, including protein N-myristoylation, which is crucial for protein localization and signal transduction.[1][2] The study of myristic acid metabolism provides valuable insights into cellular energy homeostasis, lipid signaling, and the pathology of metabolic diseases. Myristic acid-d3, a stable isotope-labeled version of myristic acid, serves as a powerful tracer for investigating the dynamic aspects of fatty acid metabolism.[1] Its use in combination with mass spectrometry allows for the precise quantification of myristic acid uptake, elongation, desaturation, and incorporation into complex lipids and proteins.[3][4] This document provides detailed application notes and protocols for utilizing this compound in metabolic research.

Applications of this compound

This compound is a versatile tool for a range of applications in fatty acid metabolism research:

  • Tracing Fatty Acid Uptake and Flux: By introducing this compound into cell culture media or administering it in vivo, researchers can trace its uptake by cells and tissues and quantify its flux through various metabolic pathways.[4]

  • Investigating Fatty Acid Elongation and Desaturation: The deuterium (B1214612) label allows for the tracking of myristic acid's conversion to longer-chain fatty acids, such as palmitic acid (C16:0), and its desaturation to form myristoleic acid (C14:1).[5][6]

  • Monitoring Incorporation into Complex Lipids: Researchers can monitor the incorporation of the labeled myristoyl group into various lipid species, including phospholipids, triglycerides, and sphingolipids, providing insights into lipid remodeling and synthesis pathways.[5][7]

  • Studying Protein N-Myristoylation: this compound can be used to study the dynamics of protein N-myristoylation, a critical post-translational modification that governs the function and localization of numerous proteins involved in signaling cascades.[8][9]

Quantitative Data Presentation

The following table summarizes representative quantitative data from studies investigating the effects of myristic acid on cellular lipid metabolism. While these studies used unlabeled myristic acid, similar quantitative data can be obtained with higher precision and specificity using this compound as a tracer.

ParameterCell LineTreatmentFold Change vs. ControlReference
Triglyceride Content Bovine Mammary Epithelial Cells (MAC-T)200 µM Myristic Acid~1.8[10]
Lipid Droplet Content Bovine Mammary Epithelial Cells (MAC-T)200 µM Myristic AcidSignificant Increase[10]
CD36 Protein Expression Bovine Mammary Epithelial Cells (MAC-T)200 µM Myristic Acid~2.5[10]
ADFP Protein Expression Bovine Mammary Epithelial Cells (MAC-T)200 µM Myristic Acid~2.0[10]
Incorporation into Cellular Triglycerides Cultured Rat Hepatocytes0.1 mM Myristic Acid (30 min)~2.1 (vs. Palmitic Acid)[4]
Incorporation into Cellular Phospholipids Cultured Rat Hepatocytes0.1 mM Myristic Acid (12 hr)Lower than Palmitic Acid[4]
β-oxidation Rate Cultured Rat Hepatocytes0.1 mM Myristic Acid (4 hr)~6.5 (vs. Palmitic Acid)[4]
Elongation to Palmitic Acid Cultured Rat Hepatocytes0.1 mM Myristic Acid (12 hr)~2.4 (vs. Palmitic to Stearic)[4]

Experimental Protocols

Protocol 1: this compound Labeling in Mammalian Cells

This protocol describes the labeling of cultured mammalian cells with this compound to trace its metabolic fate.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, MCF-7, 3T3-L1)

  • Complete cell culture medium

  • This compound (in ethanol (B145695) or DMSO)

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting solution (e.g., trypan blue)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of labeling.

  • Preparation of this compound Labeling Medium:

    • Prepare a stock solution of this compound in ethanol or DMSO.

    • Complex the this compound with fatty acid-free BSA. A typical molar ratio of fatty acid to BSA is 4:1 to 6:1. Briefly, warm the BSA solution (e.g., 10% w/v in PBS) to 37°C. Add the this compound stock solution dropwise while gently vortexing. Incubate at 37°C for 30 minutes to allow for complex formation.

    • Dilute the this compound-BSA complex into the complete cell culture medium to the desired final concentration (e.g., 10-100 µM).

  • Cell Labeling:

    • Aspirate the old medium from the cells and wash once with sterile PBS.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for the desired period (e.g., 1, 4, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the specific metabolic pathway being investigated.

  • Cell Harvesting and Quenching:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any remaining unincorporated tracer.

    • For lipid analysis, add an ice-cold quenching solution (e.g., 80% methanol) to the cells and scrape them from the plate.

    • For protein analysis, lyse the cells using an appropriate lysis buffer.

  • Sample Storage: Store the cell extracts at -80°C until further processing.

Protocol 2: Lipid Extraction and Derivatization for GC-MS Analysis

This protocol details the extraction of total lipids from labeled cells and their derivatization to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

Procedure:

  • Lipid Extraction (Folch Method):

    • To the cell extract, add the internal standard.

    • Add chloroform and methanol to achieve a final solvent ratio of chloroform:methanol:water of approximately 2:1:0.8 (v/v/v).

    • Vortex the mixture vigorously for 1 minute and then centrifuge at a low speed to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

    • Wash the remaining aqueous phase and protein pellet with a small volume of chloroform and add this to the initial organic phase extract.

    • Dry the pooled organic phase under a stream of nitrogen gas.

  • Derivatization to FAMEs:

    • To the dried lipid extract, add 1-2 mL of BF3-methanol or HCl-methanol.

    • Incubate at 60-100°C for 10-60 minutes. The optimal time and temperature should be determined empirically.

    • After cooling to room temperature, add 1 mL of water and 1-2 mL of hexane.

    • Vortex vigorously and then centrifuge to separate the phases.

    • Carefully collect the upper hexane layer containing the FAMEs.

    • Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

  • Sample Preparation for GC-MS:

    • Dry the hexane extract under a gentle stream of nitrogen.

    • Reconstitute the FAMEs in a small volume of hexane (e.g., 50-100 µL).

    • Transfer the sample to a GC vial with an insert.

  • GC-MS Analysis: Analyze the FAMEs by GC-MS. The separation of different fatty acid methyl esters is achieved on a suitable capillary column (e.g., DB-23 or similar). The mass spectrometer is used to detect and quantify the unlabeled (M+0) and labeled (M+3 for this compound) fatty acids.

Visualizations

Fatty Acid Metabolism Workflow```dot

Fatty_Acid_Metabolism_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Start Seed Cells Labeling Incubate with This compound Start->Labeling Harvest Harvest & Quench Cells Labeling->Harvest Extraction Lipid Extraction Harvest->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Isotopologue Distribution) GCMS->Data Flux Metabolic Flux Calculation Data->Flux

Caption: N-Myristoylation signaling pathway and its investigation using this compound.

References

Application of Myristic Acid-d3 in Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristic acid-d3, a stable isotope-labeled form of the saturated fatty acid myristic acid, serves as a powerful tool in drug metabolism and pharmacokinetic studies.[1] Its utility lies in its ability to act as a tracer, allowing researchers to track the metabolic fate of myristic acid and its derivatives within biological systems without the safety concerns associated with radioactive isotopes.[2] By incorporating a deuterium (B1214612) label, the mass of the molecule is shifted, enabling its distinction from endogenous, unlabeled myristic acid using mass spectrometry.[3] This allows for precise quantification and flux analysis of metabolic pathways involving myristic acid, providing critical insights into how drugs may modulate lipid metabolism.[2][4]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in drug metabolism studies, focusing on its application as a metabolic tracer to investigate drug-induced alterations in lipid pathways and as an internal standard for quantitative bioanalysis.

Core Applications

This compound has two primary applications in the field of drug metabolism:

  • Metabolic Tracer: To elucidate the impact of xenobiotics on fatty acid metabolism. By introducing this compound into in vitro or in vivo models, researchers can trace the incorporation of the deuterium label into various lipid species, such as triglycerides, phospholipids (B1166683), and cholesteryl esters. This allows for the assessment of a drug's effect on key metabolic processes including:

    • Fatty acid uptake and activation

    • De novo lipogenesis

    • Fatty acid elongation and desaturation

    • Esterification into complex lipids

    • Beta-oxidation

  • Internal Standard: For the accurate quantification of endogenous myristic acid and its metabolites in biological matrices.[1] Due to its similar physicochemical properties to the unlabeled analyte, this compound co-elutes during chromatographic separation and experiences similar ionization effects in the mass spectrometer, thereby correcting for matrix effects and variations in sample preparation.[3]

Featured Application: Investigating Drug-Induced Dyslipidemia

A significant number of pharmaceuticals can cause unintended alterations in lipid metabolism, leading to dyslipidemia, which is a risk factor for cardiovascular diseases.[5][6] this compound can be employed to investigate the mechanisms underlying such drug-induced lipid changes.

Experimental Protocols

Protocol 1: In Vitro Assessment of Drug Effects on Myristic Acid Metabolism in Hepatocytes

This protocol describes the use of this compound to trace the metabolic fate of myristic acid in a human hepatocyte cell culture model (e.g., HepG2 cells) in the presence of a test compound.

Materials:

  • This compound

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Test compound (drug)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Solvents for lipid extraction (e.g., chloroform, methanol)[7]

  • Internal standards for LC-MS/MS analysis

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells to 80-90% confluency in DMEM supplemented with 10% FBS.

    • Prepare a stock solution of this compound complexed to fatty acid-free BSA.

    • Incubate the cells with the test compound at various concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control group.

    • Following the drug incubation period, introduce this compound (final concentration, e.g., 50 µM) to the cell culture medium and incubate for a defined period (e.g., 4, 8, or 12 hours) to monitor the dynamics of its metabolism.

  • Sample Collection:

    • After the labeling period, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping and transfer to a glass tube.

  • Lipid Extraction:

    • Perform a lipid extraction using a modified Folch or Bligh-Dyer method.[7]

    • Briefly, add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet.

    • Vortex thoroughly and incubate on ice.

    • Add water to induce phase separation.

    • Centrifuge to separate the aqueous and organic layers.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 2:1:1 isopropanol:acetonitrile:water).

    • Add a suite of internal standards for different lipid classes to normalize for extraction efficiency and instrument response.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.

    • Employ a C18 reversed-phase column for the separation of lipid species.

    • Use a gradient elution with mobile phases containing ammonium (B1175870) formate (B1220265) or formic acid to enhance ionization.

    • Acquire data in both positive and negative ion modes to cover a broad range of lipid classes.

    • Monitor the mass-to-charge ratio (m/z) for both the deuterated and non-deuterated forms of myristic acid and its downstream metabolites.

Protocol 2: this compound as an Internal Standard for Quantifying Endogenous Myristic Acid

This protocol outlines the use of this compound as an internal standard for the quantification of unlabeled myristic acid in a biological sample (e.g., plasma).

Materials:

  • This compound

  • Biological matrix (e.g., plasma)

  • Solvents for extraction and sample preparation

  • Unlabeled myristic acid for calibration curve

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of this compound at a known concentration.

    • Prepare a series of calibration standards of unlabeled myristic acid in a surrogate matrix.

    • To each calibrator, quality control sample, and unknown sample, add a fixed amount of the this compound internal standard solution.

  • Sample Preparation:

    • Perform a protein precipitation and/or liquid-liquid extraction to isolate the fatty acids from the biological matrix.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS, monitoring the specific mass transitions for both unlabeled myristic acid and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (unlabeled myristic acid) to the internal standard (this compound).

    • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

    • Determine the concentration of myristic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The quantitative data obtained from these studies can be effectively summarized in tables to facilitate comparison between different treatment groups.

Table 1: Hypothetical Drug-Induced Changes in the Abundance of this compound Labeled Lipid Species in HepG2 Cells

Lipid SpeciesVehicle Control (pmol/mg protein)Test Compound (10 µM) (pmol/mg protein)Fold Changep-value
This compound150.2 ± 12.5145.8 ± 11.90.97>0.05
Palmitic acid-d335.6 ± 4.155.2 ± 5.81.55<0.05
Stearic acid-d310.1 ± 1.518.9 ± 2.31.87<0.01
Oleic acid-d35.2 ± 0.89.8 ± 1.11.88<0.01
Triglyceride (46:0)-d325.4 ± 3.148.7 ± 5.21.92<0.01
Phosphatidylcholine (30:0)-d342.8 ± 5.330.1 ± 4.00.70<0.05
Cholesteryl myristate-d38.9 ± 1.215.6 ± 2.01.75<0.01

Data are presented as mean ± standard deviation. Statistical significance was determined using a Student's t-test.

Table 2: LC-MS/MS Parameters for the Analysis of this compound and Related Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
Myristic acid227.2227.210Negative
This compound230.2230.210Negative
Palmitic acid-d3258.2258.212Negative
Stearic acid-d3286.3286.315Negative
Oleic acid-d3284.3284.315Negative

Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the application of this compound in drug metabolism studies.

MyristicAcid_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Myristic_acid_d3 This compound Myristoyl_CoA_d3 Myristoyl-CoA-d3 Myristic_acid_d3->Myristoyl_CoA_d3 Acyl-CoA Synthetase Elongation Elongation Myristoyl_CoA_d3->Elongation Desaturation Desaturation Myristoyl_CoA_d3->Desaturation Beta_Oxidation β-Oxidation Myristoyl_CoA_d3->Beta_Oxidation Esterification Esterification Myristoyl_CoA_d3->Esterification Longer_Saturated_FAs Longer Saturated Fatty Acids-d3 Elongation->Longer_Saturated_FAs Unsaturated_FAs Unsaturated Fatty Acids-d3 Desaturation->Unsaturated_FAs Acetyl_CoA_d2 Acetyl-CoA-d2 Beta_Oxidation->Acetyl_CoA_d2 Complex_Lipids Complex Lipids-d3 (Triglycerides, Phospholipids, Cholesteryl Esters) Esterification->Complex_Lipids

Caption: Metabolic fate of this compound within a cell.

Drug_Effect_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2) Drug_Treatment 2. Drug Treatment (Test Compound vs. Vehicle) Cell_Culture->Drug_Treatment MA_d3_Labeling 3. This compound Labeling Drug_Treatment->MA_d3_Labeling Lipid_Extraction 4. Lipid Extraction MA_d3_Labeling->Lipid_Extraction LC_MS_Analysis 5. LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Analysis 6. Data Analysis (Quantification of d3-lipids) LC_MS_Analysis->Data_Analysis Interpretation 7. Interpretation (Drug's effect on lipid metabolism) Data_Analysis->Interpretation

Caption: Experimental workflow for studying drug effects.

Internal_Standard_Workflow Sample_Collection 1. Biological Sample (e.g., Plasma) Spike_IS 2. Spike with This compound (Internal Standard) Sample_Collection->Spike_IS Sample_Prep 3. Sample Preparation (Extraction) Spike_IS->Sample_Prep LC_MS_Analysis 4. LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Quantification 5. Quantification (Peak Area Ratio vs. Calibration Curve) LC_MS_Analysis->Quantification

Caption: Workflow for quantification using an internal standard.

References

Application Note: Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) in Biological Samples Using GC-MS with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids (FAs) are fundamental biological molecules involved in energy metabolism, cellular signaling, and the composition of cell membranes.[1] Accurate quantification of FAs in biological matrices such as plasma, tissues, and cell cultures is crucial for understanding disease pathogenesis and for the development of new therapeutic agents.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely used technique for the analysis of fatty acids.[1] However, due to their low volatility, fatty acids must be derivatized into more volatile compounds, typically fatty acid methyl esters (FAMEs), before GC analysis.[3][4]

To ensure accuracy and precision in quantification, stable isotope-labeled internal standards, such as deuterated fatty acids, are employed.[1][2] These standards are chemically almost identical to their non-labeled counterparts, ensuring they behave similarly during sample preparation, extraction, and chromatographic analysis. This allows for the correction of any variability that may occur during the analytical process.[2]

This application note provides a detailed protocol for the quantification of FAMEs in biological samples using GC-MS with deuterated internal standards.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of fatty acids using deuterated internal standards is depicted below.

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_output Output Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Addition of Deuterated Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Derivatization Conversion to FAMEs (e.g., with BF3-Methanol) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Processing and Quantification GCMS->Data_Analysis Results Quantitative Results Data_Analysis->Results

Caption: Experimental workflow for fatty acid analysis.

Experimental Protocols

Materials and Reagents
  • Solvents: Methanol (B129727) (anhydrous, GC grade), Chloroform, Hexane (B92381) (GC grade), Heptane[1][5][6]

  • Derivatization Reagent: Boron trifluoride-methanol solution (14% w/v) or 1.2% HCl in methanol[1][7]

  • Internal Standards: Deuterated fatty acid standards (e.g., Palmitic acid-d31, Stearic acid-d35, Oleic acid-d2, Arachidonic acid-d8)[1][8]

  • Fatty Acid Standards: A certified FAME standard mix for calibration curve generation[3]

  • Other Reagents: Sodium chloride (NaCl), Anhydrous sodium sulfate[1]

Equipment
  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560, or FAMEWAX)[5][9]

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Glass test tubes with screw caps

  • Autosampler vials with inserts[6]

Sample Preparation and Lipid Extraction (Folch Method)[5][9]
  • To a known quantity of the biological sample (e.g., 100 µL of plasma or homogenized tissue), add a precise amount of the deuterated internal standard solution.[1]

  • Add chloroform:methanol (2:1, v/v) to the sample.

  • Vortex the mixture thoroughly for 1-2 minutes to ensure complete homogenization.[5]

  • Add 0.2 volumes of a 0.9% NaCl solution to the mixture to induce phase separation.

  • Centrifuge the sample to facilitate the separation of the layers.[5]

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids.

  • Dry the collected organic phase under a gentle stream of nitrogen.

FAME Preparation (Derivatization)[1][4]
  • To the dried lipid extract, add the derivatization reagent (e.g., 14% BF3-methanol or 1.2% HCl in methanol).[1][7]

  • Seal the tube tightly and heat the mixture in a heating block or water bath at 60-100°C for a specified time (e.g., 5-10 minutes for BF3-methanol at 60°C or 1-2 hours for acidic methanol at a higher temperature).[4][9]

  • After cooling to room temperature, add water and a nonpolar solvent like hexane or heptane (B126788) to the reaction mixture.[4][6]

  • Vortex the tube vigorously to extract the FAMEs into the organic layer.

  • Centrifuge to separate the phases.

  • Transfer the upper organic layer containing the FAMEs to a clean vial.

  • The organic layer can be dried over anhydrous sodium sulfate (B86663) before being transferred to an autosampler vial for GC-MS analysis.[4]

GC-MS Analysis
  • Injection: Inject 1 µL of the FAME extract into the GC-MS system. A splitless injection mode is commonly used for trace analysis.[5]

  • GC Column: Use a polar capillary column, such as a DB-23 or SP-2560, for optimal separation of FAMEs.[5]

  • Carrier Gas: Helium is typically used as the carrier gas.[5]

  • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs. A typical program might be: initial temperature of 70°C, ramp to 170°C, then a slower ramp to 175°C, followed by a faster ramp to 220°C.[5]

  • Mass Spectrometer: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.[5]

Data Presentation

The following table summarizes representative quantitative data for common fatty acids found in biological samples. The concentrations are determined by creating a calibration curve for each analyte, plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Fatty Acid (as FAME)Deuterated Internal StandardMonitored Ions (m/z) - AnalyteMonitored Ions (m/z) - Internal Standard
Palmitic Acid (C16:0)Palmitic Acid-d31270.2, 74.1301.3, 87.1
Stearic Acid (C18:0)Stearic Acid-d35298.3, 74.1333.4, 87.1
Oleic Acid (C18:1n9c)Oleic Acid-d2296.3, 55.1298.3, 56.1
Linoleic Acid (C18:2n6c)Linoleic Acid-d4294.3, 67.1298.3, 68.1
Arachidonic Acid (C20:4n6)Arachidonic Acid-d8318.3, 79.1326.3, 83.1
Eicosapentaenoic Acid (EPA, C20:5n3)Eicosapentaenoic Acid-d5316.3, 79.1321.3, 81.1
Docosahexaenoic Acid (DHA, C22:6n3)Docosahexaenoic Acid-d5344.3, 79.1349.3, 81.1

Signaling Pathway Involving Fatty Acids

Fatty acids are not just energy sources; they are also crucial signaling molecules. For instance, an excess of certain free fatty acids can impair the insulin (B600854) signaling pathway, contributing to insulin resistance. This occurs when lipid intermediates interfere with key proteins in the signaling cascade.

Insulin_Signaling cluster_membrane Cell Membrane IR Insulin Receptor IRS IRS Proteins IR->IRS phosphorylates Insulin Insulin Insulin->IR binds PI3K PI3K IRS->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake FFA Excess Free Fatty Acids Lipid_Intermediates Lipid Intermediates (DAG, Ceramides) FFA->Lipid_Intermediates Lipid_Intermediates->IRS inhibits Lipid_Intermediates->AKT inhibits

Caption: Insulin signaling and its inhibition by excess fatty acids.[2]

Conclusion

The GC-MS method utilizing deuterated internal standards for the analysis of FAMEs provides a robust, sensitive, and accurate approach for the quantification of fatty acids in complex biological samples. The detailed protocol presented here offers a reliable foundation for researchers in various scientific disciplines. Proper sample preparation, including efficient extraction and derivatization, is critical for obtaining high-quality data. The use of stable isotope-labeled internal standards is essential for correcting for analytical variability and ensuring the accuracy of the quantitative results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Myristic acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Myristic acid-d3 for use as an internal standard in quantitative mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of myristic acid, a common saturated fatty acid.[1] In SIL internal standards, one or more atoms are replaced with their heavier stable isotopes (e.g., hydrogen is replaced with deuterium (B1214612), 2H or D). This compound is an ideal internal standard for the quantification of endogenous myristic acid because it shares nearly identical chemical and physical properties with the unlabeled analyte.[2][3] This similarity ensures that it behaves almost identically during sample preparation, extraction, chromatography, and ionization, thus effectively compensating for variations in these steps.[2][4]

Q2: What is the ideal concentration for this compound as an internal standard?

There is no single universal concentration that is optimal for all analyses. The ideal concentration is specific to the assay and must be determined experimentally during method development.[5] A common starting point is a concentration in the mid-range of the expected analyte concentration in the samples.[5] The primary goal is to use a concentration that yields a stable, reproducible, and sufficiently intense signal (typically a signal-to-noise ratio of at least 20:1) without causing detector saturation or interfering with the quantification of the native analyte.[5]

Q3: Why is it crucial to optimize the internal standard concentration?

Optimizing the internal standard concentration is critical for ensuring the accuracy, precision, and reliability of quantitative results.[5] An inappropriate concentration can lead to several issues:

  • Non-linearity of the calibration curve: If the internal standard signal is too low or too high, it can fall outside the linear dynamic range of the detector.

  • Inaccurate quantification: An unstable internal standard response can fail to correct for variability in sample processing and analysis.[4]

  • Poor assay precision: High variability in the analyte-to-internal standard peak area ratio across replicate measurements can result from an inconsistent internal standard signal.

  • Differential matrix effects: If the internal standard concentration is significantly different from the analyte concentration, they may respond differently to matrix components that cause ion suppression or enhancement.[6][7][8]

Q4: What are matrix effects and how does this compound help mitigate them?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[8] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), causing inaccurate quantification. Since a stable isotope-labeled internal standard like this compound co-elutes and has nearly identical ionization properties to the analyte, it is assumed to experience the same degree of matrix effects.[7] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and precise results.[4]

Q5: Can the deuterium label on this compound cause issues?

While SIL internal standards are the gold standard, deuterium-labeled standards can occasionally present challenges. A potential issue is a slight difference in retention time between the deuterated standard and the native analyte on a chromatographic column.[5] If this separation is significant, the analyte and internal standard may not experience the same matrix effects, which can compromise the correction.[5] It is therefore important to verify that the analyte and this compound co-elute as closely as possible during method development.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound as an internal standard.

Issue Potential Causes Recommended Solutions
High Variability in IS Response Inconsistent addition of IS solution to samples.Use a calibrated pipette and ensure proper mixing. Add the IS as early as possible in the sample preparation workflow.[2][9]
Degradation of this compound during sample storage or processing.Evaluate the stability of the internal standard under your specific experimental conditions, including freeze-thaw cycles.[10][11] Store stock solutions properly (-20°C or -80°C).[1]
Poor instrument performance (e.g., inconsistent injection volume, fluctuating spray stability).Perform system suitability tests. Check and clean the ion source and sample path.
Poor Linearity of Calibration Curve (r² < 0.99) Inappropriate concentration of the internal standard.Re-optimize the concentration of this compound using the protocol below.[5]
Detector saturation at high concentrations of analyte or IS.Dilute samples to ensure they fall within the linear range of the assay. Check if the IS concentration is too high.
Isotopic contribution from the analyte to the internal standard signal.While less common for a d3 label, check for any contribution. If significant, a higher mass-labeled standard (e.g., Myristic Acid-d27) may be needed.[12][13]
Inconsistent Analyte/IS Ratio in Replicates Non-homogenous sample.Ensure thorough vortexing or mixing of the sample after adding the internal standard.
Differential matrix effects due to chromatographic separation of analyte and IS.Modify chromatographic conditions (e.g., gradient, column chemistry) to achieve co-elution.
Signal Suppression or Enhancement Presence of co-eluting matrix components.Improve sample cleanup procedures (e.g., solid-phase extraction, liquid-liquid extraction). Optimize chromatography to separate the analyte from interfering matrix components.[7]
The concentration of IS is not appropriate for the sample matrix.Prepare calibration standards and quality controls in a matrix that closely matches the study samples to account for matrix effects.[7]

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound

This protocol describes a systematic approach to identify the most suitable concentration of this compound for your assay. The goal is to find a concentration that provides a consistent response across the entire calibration range and effectively normalizes the analyte signal.

1. Preparation of Solutions

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, methanol) at a high concentration (e.g., 1 mg/mL).

  • This compound Working Solutions: Prepare a series of working solutions by diluting the stock solution. The concentrations should be chosen to test a range around the expected midpoint of the analyte's calibration curve.

Solution Name Concentration Preparation
IS Working Sol. 1Low Concentratione.g., 0.5 µg/mL
IS Working Sol. 2Mid Concentratione.g., 2.5 µg/mL
IS Working Sol. 3High Concentratione.g., 10 µg/mL
  • Analyte Calibration Standards: Prepare a full set of calibration standards for the unlabeled myristic acid in the appropriate blank matrix (e.g., surrogate plasma, buffer).

2. Sample Preparation and Analysis

  • Divide your set of calibration standards and quality control (QC) samples into three groups.

  • Spike a fixed volume (e.g., 10 µL) of IS Working Sol. 1 into the first group.

  • Spike the same fixed volume of IS Working Sol. 2 into the second group.

  • Spike the same fixed volume of IS Working Sol. 3 into the third group.

  • Process all samples using your established extraction or sample preparation procedure.

  • Analyze all samples via LC-MS/MS.

3. Data Evaluation

Evaluate the performance of each internal standard concentration based on the following criteria:

Parameter Acceptance Criteria
IS Response Consistency The peak area of this compound should be consistent across all samples (blanks, calibrators, QCs), with a relative standard deviation (RSD) of ≤15%.
Signal-to-Noise (S/N) Ratio The S/N ratio for the this compound peak should be at least 20:1.
Calibration Curve Linearity The coefficient of determination (r²) should be >0.99 for the calibration curve generated with each IS concentration.
Accuracy and Precision The accuracy (% bias) and precision (% RSD) of the QC samples should be within acceptable limits (e.g., ±15%).

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation cluster_decision Decision prep_is Prepare IS Working Solutions (Low, Mid, High Conc.) spike Spike each IS concentration into a separate set of Calibrators and QCs prep_is->spike prep_cal Prepare Analyte Calibration Standards & QCs prep_cal->spike process Process all samples using established method spike->process analyze Analyze via LC-MS/MS process->analyze eval_resp Assess IS Response (Consistency, S/N) analyze->eval_resp eval_curve Evaluate Calibration Curve (Linearity, r²) analyze->eval_curve eval_qc Check QC Performance (Accuracy, Precision) analyze->eval_qc select Select Optimal IS Concentration eval_resp->select eval_curve->select eval_qc->select

Caption: Workflow for optimizing internal standard concentration.

Troubleshooting_Flowchart action_node action_node start_node start_node end_node end_node start Problem Identified is_response_variable IS Response Variable? (RSD > 15%) start->is_response_variable linearity_poor Poor Linearity? (r² < 0.99) is_response_variable->linearity_poor No check_pipetting Verify Pipetting & Mixing Add IS early in workflow is_response_variable->check_pipetting Yes qc_fails QCs Inaccurate? (%Bias > 15%) linearity_poor->qc_fails No reoptimize_conc Re-optimize IS Conc. (See Protocol) linearity_poor->reoptimize_conc Yes check_matrix Evaluate Matrix Effects Improve sample cleanup qc_fails->check_matrix Yes pass Assay Optimized qc_fails->pass No check_stability Investigate IS Stability (Freeze-thaw, storage) check_pipetting->check_stability check_stability->start Re-evaluate check_saturation Check for Detector Saturation Dilute high-conc. samples reoptimize_conc->check_saturation check_saturation->start Re-evaluate check_coelution Confirm Analyte/IS Co-elution Adjust chromatography check_matrix->check_coelution check_coelution->start Re-evaluate

Caption: Troubleshooting decision tree for common IS issues.

References

Technical Support Center: Isotopic Exchange in Deuterated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to isotopic exchange in deuterated fatty acids.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern with deuterated fatty acids?

Isotopic exchange, also known as H/D back-exchange, is an unintended chemical reaction where deuterium (B1214612) atoms on a deuterated internal standard are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1] This is problematic because it alters the mass-to-charge ratio (m/z) of the internal standard, which is the basis for its distinction from the non-deuterated analyte in mass spectrometry. Significant back-exchange can lead to inaccurate quantification, including underestimation of the internal standard and overestimation of the analyte.[1]

Q2: Which positions on a fatty acid molecule are most susceptible to isotopic exchange?

The stability of deuterium labels depends on their position. Hydrogens attached to heteroatoms (e.g., -OH, -NH2, -COOH) are highly labile and prone to exchange under neutral, acidic, or basic conditions.[1] While the carbon backbone of fatty acids is generally stable, hydrogens on carbons alpha to a carbonyl group can be moderately labile and may exchange under acidic or basic conditions through enolization.[1] In polyunsaturated fatty acids, bis-allylic hydrogens are also known to be potential sites for exchange.[2]

Q3: How can I minimize H/D back-exchange during my experiments?

Minimizing back-exchange is crucial for accurate results. Key strategies include:

  • Low Temperature: Perform all sample preparation and analysis steps at low temperatures (e.g., on ice or using a cooled autosampler) to significantly slow the rate of exchange.[3][4]

  • pH Control: The rate of back-exchange for some labile hydrogens is at a minimum at approximately pH 2.5-4.[5] Maintaining acidic conditions during quenching and chromatography can be critical.[3][4]

  • Rapid Analysis: Minimize the time the sample is in protic solvents. Using faster chromatographic methods like UHPLC can be beneficial.[3]

  • Aprotic Solvents: Whenever possible, use aprotic solvents for sample preparation and storage to reduce the source of protons for exchange.[6]

  • Proper Storage: Store deuterated standards and samples at or below -16°C, preferably at -80°C, under an inert atmosphere (e.g., argon or nitrogen) to ensure long-term stability.[7]

Q4: Can I reuse deuterated fatty acid solutions after thawing?

It is generally recommended to avoid repeated freeze-thaw cycles.[8] Each cycle can introduce moisture and increase the risk of degradation and isotopic exchange. For powdered standards, it is crucial to allow the entire container to warm to room temperature before opening to prevent condensation.[7] For solutions, it is best to aliquot the standard into single-use vials after the initial preparation to minimize the number of freeze-thaw cycles.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of deuterated fatty acids in mass spectrometry-based analyses.

Problem 1: Poor Signal Intensity or No Signal for the Deuterated Standard

Possible Causes and Solutions:

Possible CauseRecommended Action
Degradation of the Standard The fatty acid may have oxidized or hydrolyzed due to improper storage. For unsaturated lipids, ensure they were stored as a solution in an organic solvent and not as a powder.[7] Verify that the standard was stored at the recommended temperature (≤ -16°C) and avoid multiple freeze-thaw cycles.[7][8]
Incorrect Standard Concentration Verify the concentration of the stock and working solutions of your deuterated internal standard.
Ion Suppression from Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of the standard.[9] Optimize sample cleanup procedures to remove interfering matrix components. Consider using a different ionization technique (e.g., APCI instead of ESI) if possible.[7]
Instrumental Issues Regularly tune and calibrate the mass spectrometer to ensure it is operating at optimal performance. Check for issues with the ion source, mass analyzer, and detector.[10]
Problem 2: Decreasing Signal of Deuterated Standard and Increasing Analyte Signal Over Time

This pattern strongly suggests H/D back-exchange is occurring.

Troubleshooting Workflow:

start Observation: Decreasing d-IS signal, Increasing analyte signal test Perform Deuterium Back-Exchange Stability Test start->test confirm Back-Exchange Confirmed? test->confirm modify_mobile Modify Mobile Phase: - Adjust pH (target ~2.5-4) - Use aprotic solvents if possible confirm->modify_mobile Yes no_exchange Issue is not back-exchange. Investigate other causes. confirm->no_exchange No check_temp Control Temperature: - Use cooled autosampler - Perform prep on ice modify_mobile->check_temp stable_standard Consider a More Stable Standard: - Deuterium on non-labile positions check_temp->stable_standard

Caption: Troubleshooting workflow for H/D back-exchange.

Problem 3: Chromatographic Separation of Deuterated and Non-Deuterated Analogs

Possible Causes and Solutions:

Possible CauseRecommended Action
Deuterium Isotope Effect The mass difference between hydrogen and deuterium can lead to slight differences in physicochemical properties, causing a small retention time shift. This is more pronounced with a higher number of deuterium atoms.[11]
Impact on Quantification If the separation is significant, the analyte and internal standard may experience different degrees of matrix effects, leading to inaccurate quantification.[11]
Improving Co-elution - Use a column with lower resolution.- Adjust the mobile phase composition (e.g., organic solvent content).- Modify the gradient slope to broaden peaks and improve overlap.[12]

Quantitative Data Summaries

The following tables provide illustrative data on factors affecting the stability of deuterated fatty acids. Note: The values presented are for illustrative purposes to demonstrate expected trends and may not represent specific experimental outcomes.

Table 1: Illustrative Impact of pH and Temperature on Deuterium Back-Exchange Rate

Deuterated Fatty AcidpHTemperature (°C)Incubation Time (hours)Illustrative % Back-Exchange
Palmitic Acid-d317.42524< 1%
Palmitic Acid-d319.037242-5%
Arachidonic Acid-d87.4448< 2%
Arachidonic Acid-d87.425485-10%
Oleic Acid-d172.5472< 0.5%
Oleic Acid-d177.437723-7%

Table 2: Illustrative Effect of Storage Conditions and Freeze-Thaw Cycles on Deuterated Fatty Acid Stability

Deuterated Fatty AcidStorage Temperature (°C)Storage DurationNumber of Freeze-Thaw CyclesIllustrative % Degradation/Exchange
Linoleic Acid-d4-206 months1< 2%
Linoleic Acid-d4-206 months55-8%
Stearic Acid-d35-802 years1< 1%
Stearic Acid-d3541 week12-4%
DHA-d5-801 year2< 3%
DHA-d5-201 year>1010-20%

Experimental Protocols

Protocol 1: Deuterium Back-Exchange Stability Test

Objective: To determine the stability of a deuterated internal standard in the analytical solutions over time.

Methodology:

  • Prepare Solutions:

    • Solution A: A mixture of the non-deuterated analyte and the deuterated internal standard in the initial mobile phase.

    • Solution B: The deuterated internal standard only in the initial mobile phase.

  • Initial Analysis (t=0): Inject both solutions at the beginning of your analytical run and record the peak areas.

  • Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler.

  • Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).

  • Data Analysis:

    • In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.

    • In Solution B, monitor for any increase in a signal at the mass transition of the unlabeled analyte, which would be a direct indicator of H/D exchange.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_A Prepare Solution A: Analyte + d-IS in mobile phase t0 Inject at t=0 prep_A->t0 prep_B Prepare Solution B: d-IS only in mobile phase prep_B->t0 incubate Incubate under sample conditions t0->incubate t_final Inject at time points (e.g., 4, 8, 12, 24h) incubate->t_final analyze_A Analyze Solution A: Monitor Analyte/d-IS ratio t_final->analyze_A analyze_B Analyze Solution B: Monitor for increase in analyte signal t_final->analyze_B

Caption: Workflow for deuterium back-exchange stability testing.

Protocol 2: Assessing Isotopic Purity of a Deuterated Internal Standard

Objective: To determine the percentage of the unlabeled analyte present as an impurity in the deuterated internal standard.

Methodology:

  • Prepare a High-Concentration Solution: Prepare a solution of the deuterated internal standard in a clean solvent at a concentration significantly higher than what is used in your assay.

  • LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.

  • Monitor Analyte Transition: Monitor the mass transition of the corresponding unlabeled analyte.

  • Calculate Contribution: The peak area of the unlabeled analyte relative to the peak area of the deuterated standard provides an estimate of the isotopic impurity. This can be used to correct quantitative data, especially at the lower limit of quantification.

start Prepare high concentration solution of d-IS analyze Analyze via LC-MS/MS using sample method start->analyze monitor Monitor MRM transition of unlabeled analyte analyze->monitor calculate Calculate Peak Area Ratio: (Unlabeled Analyte / d-IS) monitor->calculate result Result: % Isotopic Impurity calculate->result

Caption: Workflow for assessing isotopic purity.

Protocol 3: General GC-MS Method for Fatty Acid Quantification

Objective: To quantify fatty acids in a biological sample using a deuterated internal standard.

Methodology:

  • Sample Preparation:

    • To a glass tube, add the biological sample (e.g., 200 µL of plasma).[13]

    • Add 100 µL of the deuterated internal standard mix.[13]

  • Lipid Extraction:

    • Perform a liquid-liquid extraction using a suitable solvent system (e.g., chloroform:methanol (B129727) or isooctane).[13][14]

  • Saponification (for total fatty acids):

    • Dry the lipid extract under a stream of nitrogen.

    • Add 1N KOH in methanol and incubate at 60°C for 1 hour to hydrolyze ester bonds.[13]

    • Acidify the solution with 1N HCl.[13]

    • Re-extract the free fatty acids with hexane (B92381) or iso-octane.[13]

  • Derivatization:

    • Dry the fatty acid extract.

    • Add a derivatizing agent (e.g., 1% PFB-Br in acetonitrile (B52724) and 1% DIPEA in acetonitrile, or BF3-methanol) and incubate to form fatty acid esters (e.g., pentafluorobenzyl esters or methyl esters).[12][14]

  • GC-MS Analysis:

    • Dry the derivatized sample and reconstitute in a suitable solvent (e.g., iso-octane).

    • Inject into the GC-MS.

    • GC Conditions: Use a suitable column (e.g., DB-225ms) with a temperature gradient to separate the fatty acid esters.

    • MS Conditions: Operate in negative chemical ionization (NCI) mode for PFB esters or electron ionization (EI) for FAMEs, monitoring specific ions for each fatty acid and its deuterated internal standard.[15]

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of non-deuterated fatty acid standards with the same amount of deuterated internal standard.

    • Calculate the concentration of fatty acids in the samples based on the peak area ratios of the analyte to the internal standard and the standard curve.[15]

References

Technical Support Center: Addressing Chromatographic Shifts of Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating the chromatographic shifts observed between an analyte and its deuterated internal standard (IS) in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the chromatographic shift of deuterated standards and why does it occur?

A1: The chromatographic shift refers to the phenomenon where a deuterated compound exhibits a different retention time compared to its non-deuterated counterpart under identical chromatographic conditions.[1] This is caused by the "Chromatographic Deuterium (B1214612) Isotope Effect" (CDE).[1] The substitution of hydrogen with the heavier deuterium isotope leads to subtle changes in the physicochemical properties of the molecule. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, resulting in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[2] These differences influence the molecule's interaction with the stationary phase, leading to altered retention behavior.[1]

Q2: In which direction does the retention time typically shift for deuterated standards?

A2: The direction of the shift depends on the chromatographic mode:

  • Reversed-Phase Chromatography (RPC): In RPC, which separates molecules based on hydrophobicity, deuterated compounds generally elute earlier than their non-labeled counterparts.[1] This is attributed to the slightly lower hydrophobicity of the C-D bond compared to the C-H bond, leading to weaker interactions with the non-polar stationary phase.[1][3] This is often referred to as the "inverse isotope effect".[2][3]

  • Normal-Phase Chromatography (NPC): In contrast to RPC, deuterated compounds in NPC, which separates molecules based on polarity, tend to elute later than their non-deuterated analogues.[1] This suggests a stronger interaction of the deuterated compound with the polar stationary phase.[1][3]

Q3: What factors influence the magnitude of the retention time shift?

A3: Several factors can influence the extent of the retention time shift:

  • Number of Deuterium Atoms: Generally, a larger retention time shift is observed as the number of deuterium atoms in the molecule increases.[4]

  • Position of Deuteration: The location of the deuterium atoms within the molecule can affect the magnitude of the shift.[4]

  • Chromatographic Conditions: The choice of stationary phase, mobile phase composition, and temperature can all impact the separation of deuterated and non-deuterated compounds.[2][4]

  • Molecular Structure: The overall structure of the analyte plays a role in how deuteration affects its interaction with the chromatographic system.[4]

Q4: Can the chromatographic shift of my deuterated internal standard affect my quantitative analysis?

A4: Yes. If the deuterated internal standard and the analyte do not co-elute perfectly, they may be exposed to different co-eluting matrix components as they enter the mass spectrometer.[5] This can lead to differential ion suppression or enhancement, where the internal standard does not accurately correct for the matrix effects experienced by the analyte, leading to inaccurate and imprecise quantification.[4][5][6][7]

Q5: Are there alternatives to deuterated standards that are less prone to chromatographic shifts?

A5: Yes, internal standards labeled with stable isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are less prone to chromatographic shifts.[5][6] The relative mass difference between these isotopes and their lighter counterparts is smaller than that between deuterium and hydrogen, resulting in more similar physicochemical properties and better co-elution with the analyte.[8]

Troubleshooting Guide

Issue: My deuterated internal standard is not co-eluting with my analyte.

This is a common issue stemming from the deuterium isotope effect.[4] A systematic approach can help diagnose and resolve the problem.

Step 1: Initial Assessment and Confirmation

The first step is to confirm the presence and extent of the chromatographic shift.

  • Action: Overlay the chromatograms of the analyte and the deuterated internal standard.[9]

  • Purpose: To visually confirm the retention time difference (ΔRT) and assess the degree of peak overlap.[9]

Step 2: Method Optimization to Achieve Co-elution

If the shift is significant and impacting your results, chromatographic method optimization is necessary.

  • Adjust the Mobile Phase Composition or Gradient: Modifying the mobile phase composition or the gradient slope can alter the selectivity of the separation and help to achieve better co-elution.[5]

  • Change the Column Chemistry: If adjusting the mobile phase is not sufficient, trying a column with a different stationary phase chemistry can provide a different selectivity and potentially resolve the issue.[5]

  • Modify the Column Temperature: Altering the column temperature can also influence the selectivity of the separation.[5]

Step 3: Consider Alternative Internal Standards

If chromatographic optimization fails to achieve co-elution, consider using an alternative internal standard.

  • ¹³C or ¹⁵N Labeled Standards: These isotopes are less likely to cause a significant chromatographic shift and often provide better co-elution.[5][6]

Below is a troubleshooting workflow to guide you through the process:

cluster_0 Troubleshooting Workflow for Chromatographic Shift start Observe Chromatographic Shift (Analyte vs. Deuterated IS) confirm_shift Overlay Chromatograms to Confirm ΔRT and Peak Overlap start->confirm_shift is_shift_significant Is the Shift Significant and Impacting Results? confirm_shift->is_shift_significant optimize Optimize Chromatographic Method: - Adjust Gradient - Change Column Chemistry - Modify Temperature is_shift_significant->optimize Yes monitor Monitor During Routine Analysis (No Immediate Action Needed) is_shift_significant->monitor No alternative_is Consider Alternative Isotopes: ¹³C or ¹⁵N Labeled Standards optimize->alternative_is If Optimization Fails

Caption: A workflow for troubleshooting chromatographic shifts of deuterated standards.

Data Presentation

The following table summarizes the observed retention time shifts for deuterated compounds in different chromatographic modes.

Chromatographic ModeAnalyteDeuterated StandardObserved Retention Time Shift (Δt_R)Reference
Reversed-Phase LC-MS/MSOlanzapine (OLZ)Olanzapine-d3 (OLZ-D3)OLZ-D3 elutes earlier[10]
Reversed-Phase LC-MS/MSDesipramine (DES)Desipramine-d8 (DES-D8)DES-D8 elutes earlier[10]
Normal-Phase LC-MS/MSOlanzapine (OLZ)Olanzapine-d3 (OLZ-D3)OLZ-D3 elutes later[10]
Normal-Phase LC-MS/MSDesipramine (DES)Desipramine-d8 (DES-D8)DES-D8 elutes later[10]
nUHPLC-ESI-MS/MSDimethyl labeled E. coli tryptic digests (light vs. heavy)Dimethyl labeled E. coli tryptic digests (heavy)Heavy labeled peptides elute ~3s earlier[11]

Experimental Protocols

Protocol 1: Assessment of Chromatographic Deuterium Isotope Effect

Objective: To determine the difference in retention time (Δt_R) between a deuterated compound and its non-deuterated analogue under specific chromatographic conditions.[1]

Methodology:

  • Standard Preparation: Prepare individual stock solutions of the deuterated and non-deuterated standards in a suitable solvent.[1] From these, prepare a mixed working solution containing both the analyte and the deuterated internal standard at a known concentration.

  • Chromatographic System:

    • LC System: An HPLC or UHPLC system capable of gradient elution.

    • Column: Select a column appropriate for the analytes (e.g., C18 for reversed-phase).

    • Mobile Phase: Prepare the mobile phases as required for the separation.

    • Mass Spectrometer: A mass spectrometer capable of distinguishing between the analyte and the deuterated internal standard based on their mass-to-charge ratios (m/z).

  • LC-MS Analysis:

    • Inject the mixed working solution onto the LC-MS system.

    • Acquire data in a mode that allows for the simultaneous monitoring of both the analyte and the deuterated internal standard (e.g., Selected Ion Monitoring - SIM, or tandem mass spectrometry - MS/MS).

  • Data Analysis:

    • Extract the chromatograms for the analyte and the deuterated internal standard.

    • Determine the retention time for each compound at the apex of its chromatographic peak.

    • Calculate the retention time shift (Δt_R) by subtracting the retention time of the deuterated analogue from the non-deuterated analogue.[2]

cluster_1 Protocol for Assessing Deuterium Isotope Effect prep Prepare Mixed Standard Solution (Analyte + Deuterated IS) inject Inject onto LC-MS System prep->inject acquire Simultaneously Monitor Analyte and IS m/z inject->acquire extract Extract Chromatograms for Analyte and IS acquire->extract determine_rt Determine Retention Time (t_R) for Each Peak Apex extract->determine_rt calculate_shift Calculate Retention Time Shift (Δt_R = t_R_analyte - t_R_IS) determine_rt->calculate_shift

Caption: A workflow for assessing the chromatographic deuterium isotope effect.

Protocol 2: Post-Column Infusion Experiment to Visualize Matrix Effects

Objective: To identify regions of ion suppression or enhancement throughout the chromatographic run.[5]

Methodology:

  • System Setup:

    • Use a T-junction to introduce a constant flow of a solution containing the analyte and deuterated internal standard into the LC flow path after the analytical column but before the mass spectrometer.

  • Infusion:

    • While the LC runs a blank gradient (injecting a blank matrix sample), continuously infuse the analyte and internal standard solution.

  • Data Acquisition:

    • Monitor the signal intensity of the analyte and internal standard throughout the chromatographic run.

  • Data Analysis:

    • A stable baseline signal is expected. Dips in the baseline indicate regions of ion suppression, while elevations indicate regions of ion enhancement.

    • By comparing the retention time of your analyte with the regions of suppression or enhancement, you can determine if matrix effects are a likely issue.[5]

References

Technical Support Center: Myristic Acid-d3 for Matrix Effect Minimization in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Myristic acid-d3 to minimize matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in LC-MS analysis?

A1: The matrix effect is the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[1]

Q2: How does a deuterated internal standard like this compound help correct for matrix effects?

A2: A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This compound is chemically and physically almost identical to the non-labeled myristic acid.[2] This means it will co-elute from the LC column and experience the same degree of ion suppression or enhancement as the analyte. By measuring the ratio of the analyte signal to the internal standard signal, variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.

Q3: Why is it crucial for the analyte and the deuterated internal standard to co-elute?

A3: Complete co-elution is vital because the composition of the matrix entering the mass spectrometer's ion source changes continuously during the chromatographic run. If myristic acid and this compound elute at slightly different times, they will be exposed to different co-eluting matrix components and, therefore, may experience different degrees of matrix effects. This differential effect can lead to inaccurate results.

Q4: When should I add the this compound internal standard to my sample?

A4: The internal standard should be added as early as possible in the sample preparation workflow. This ensures that it is subjected to the same experimental variations as the analyte, including extraction efficiency, any derivatization steps, and injection volume variations.

Q5: Can I use a different deuterated fatty acid as an internal standard for myristic acid analysis?

A5: While it is possible, the "gold standard" is to use the stable isotope-labeled analog of the analyte of interest. This is because it will have the most similar chromatographic and ionization behavior. Using a different deuterated fatty acid may not perfectly compensate for matrix effects if its retention time and ionization efficiency are not identical to myristic acid under the specific experimental conditions.

Experimental Protocols

Protocol: Quantification of Myristic Acid in Human Plasma

This protocol describes a general procedure for the extraction and quantification of myristic acid from human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Myristic Acid analytical standard

  • This compound internal standard (IS)

  • Human plasma (K2EDTA)

  • LC-MS grade methanol (B129727), acetonitrile (B52724), isopropanol, and water

  • Formic acid

  • Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)

2. Preparation of Solutions:

  • Myristic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve myristic acid in methanol.

  • This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare a series of calibration curve standards by serially diluting the myristic acid stock solution with methanol.

  • IS Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol.

3. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the 10 µg/mL IS working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS analysis.

4. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

  • Gradient: Develop a gradient to ensure separation of myristic acid from other fatty acids and matrix components.

  • Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization (ESI).

  • MRM Transitions (Illustrative):

    • Myristic Acid: Q1 227.2 -> Q3 227.2 (pseudo-MRM) or a characteristic fragment.

    • This compound: Q1 230.2 -> Q3 230.2 (pseudo-MRM) or a corresponding characteristic fragment.

5. Data Analysis:

  • Integrate the peak areas for both myristic acid and this compound.

  • Calculate the peak area ratio (Myristic Acid Area / this compound Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of myristic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table provides illustrative data on the impact of matrix effects on the quantification of myristic acid in plasma and the effectiveness of using this compound as an internal standard for compensation.

Sample TypeMyristic Acid Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (µg/mL)Accuracy (%)
Without IS
Standard in Solvent850,000N/AN/A10.0 (Nominal)100
Spiked Plasma510,000N/AN/A6.060
With IS
Standard in Solvent855,000995,0000.85910.0 (Nominal)100
Spiked Plasma513,000598,0000.8589.9899.8

This data is for illustrative purposes to demonstrate the principle of matrix effect compensation. In this example, the plasma matrix suppresses the myristic acid signal by approximately 40%. Without an internal standard, this leads to a significant underestimation of the concentration. When this compound is used, it experiences similar suppression, and the ratio of the analyte to the internal standard remains consistent, allowing for an accurate determination of the myristic acid concentration.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor reproducibility of analyte/internal standard ratio Incomplete co-elution of myristic acid and this compound.Modify chromatographic conditions (e.g., gradient, mobile phase composition) to achieve better peak overlap. Consider a column with different selectivity.
Differential matrix effects in highly complex samples.Improve sample preparation to remove more matrix components. Techniques like solid-phase extraction (SPE) can be beneficial. Diluting the sample may also mitigate the effect if sensitivity allows.
Instability of the analyte or internal standard in the sample or autosampler.Investigate the stability of both compounds under the storage and analytical conditions.
Internal standard signal is weak or absent Incorrect concentration of the this compound spiking solution.Verify the concentration of the internal standard stock and working solutions.
Degradation of the internal standard.Check the stability and storage conditions of the this compound standard.
Severe ion suppression affecting the internal standard.Optimize sample cleanup procedures to reduce matrix components.
High background or interfering peaks Contamination from solvents, reagents, or sample collection tubes.Use high-purity solvents and reagents. Screen all materials for potential contaminants.
Carryover from a previous injection of a high-concentration sample.Implement a rigorous needle and injection port washing protocol between samples.
In-source fragmentation of a co-eluting compound.Improve chromatographic separation to resolve the interfering compound from the analyte and internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing s1 Plasma Sample s2 Spike with This compound (IS) s1->s2 s3 Protein Precipitation (e.g., Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Collection s4->s5 s6 Evaporation s5->s6 s7 Reconstitution s6->s7 a1 LC Separation (C18 Column) s7->a1 a2 Mass Spectrometry (ESI-, MRM) a1->a2 d1 Peak Integration (Analyte & IS) a2->d1 d2 Calculate Peak Area Ratio d1->d2 d3 Quantification via Calibration Curve d2->d3

Caption: Experimental workflow for myristic acid quantification.

matrix_effect cluster_source ESI Source cluster_detector Mass Analyzer analyte Myristic Acid droplet Charged Droplet analyte->droplet matrix Matrix Components matrix->droplet Competition for charge/surface signal Suppressed Signal droplet->signal Reduced Ion Formation

Caption: Mechanism of ion suppression due to matrix effects.

compensation_logic cluster_lc LC Elution cluster_ms MS Detection cluster_quant Quantification analyte Myristic Acid coelution Co-elution analyte->coelution is This compound (IS) is->coelution matrix Matrix matrix->coelution suppression Ion Suppression Affects Both coelution->suppression ratio Peak Area Ratio (Analyte / IS) Remains Constant suppression->ratio result Accurate Quantification ratio->result

Caption: Logic of matrix effect compensation with an internal standard.

References

Myristic acid-d3 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Myristic Acid-d3

This technical support center provides guidance on the stability and proper storage of this compound, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry, and well-ventilated area.[1][2] For long-term stability, storage at -20°C is recommended, which can ensure stability for at least four years.[3][4] Some suppliers also suggest storage at room temperature, away from light and moisture.[5] Always refer to the manufacturer's instructions provided with the product.

Q2: How should I store solutions of this compound?

A2: Stock solutions of this compound should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[6] It is advisable to purge the solvent with an inert gas before preparing the solution to minimize oxidation.[3] For in vivo experiments, it is best to use freshly prepared solutions on the same day.[6]

Q3: What is the shelf life of this compound?

A3: When stored as a solid at -20°C, this compound has a stability of at least four years.[3][4] The stability of solutions is shorter, with recommendations to use them within one month when stored at -20°C and within six months at -80°C.[6]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethyl formamide (B127407) (DMF).[3] Specifically, its solubility is approximately 15 mg/ml in ethanol and DMF, and about 12 mg/ml in DMSO.[3] It is insoluble in water.[7]

Q5: What are the main applications of this compound?

A5: this compound is primarily used as an internal standard for the quantification of myristic acid by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][6][8] It is also utilized as a tracer in metabolic research, particularly in lipidomics, to study fatty acid metabolism and flux.[6][8][]

Stability Data Summary

Form Storage Temperature Duration Notes
Solid-20°C≥ 4 yearsKeep away from light and moisture.[3][4][5]
SolidRoom TemperatureNot specifiedStore in a cool, dry place.[1][5]
Stock Solution-20°C1 monthPurge solvent with inert gas.[3][6]
Stock Solution-80°C6 monthsFor long-term storage.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low signal intensity in MS analysis Degradation of the compound.Ensure proper storage conditions were maintained. Prepare fresh solutions.
Low solubility in the chosen solvent.If precipitation is observed, gently heat and/or sonicate the solution to aid dissolution.[6] Ensure the concentration does not exceed the solubility limit.
Inconsistent analytical results Isotopic exchange (deuterium loss).Avoid protic solutions during long-term storage where deuterium (B1214612) exchange can occur.[10] Prepare solutions fresh when possible.
Contamination.Use high-purity solvents and clean labware. Avoid repeated freeze-thaw cycles of stock solutions.
Precipitation in solution The solution is supersaturated or has been stored at a low temperature.Gently warm the solution and sonicate to redissolve the compound.[6] Check the solubility of this compound in your specific solvent and adjust the concentration if necessary.
Poor incorporation in cell culture Cytotoxicity at high concentrations.Determine the optimal non-toxic concentration for your cell line through a dose-response experiment.
The compound is not bioavailable.Consider using a carrier solvent like DMSO or a vehicle like BSA to improve cellular uptake.

Experimental Protocol: Assessing the Stability of this compound Solution

This protocol outlines a method to assess the stability of a this compound solution over time using LC-MS.

1. Materials:

  • This compound
  • High-purity solvent (e.g., ethanol)
  • Inert gas (e.g., argon or nitrogen)
  • Autosampler vials with inert caps
  • LC-MS system

2. Solution Preparation: a. Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL). b. Purge the solvent with an inert gas for 10-15 minutes before dissolving the compound to minimize oxidation.[3] c. Aliquot the stock solution into several autosampler vials to avoid repeated freeze-thaw cycles of the main stock.

3. Storage Conditions: a. Store the aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature). b. Protect the samples from light.

4. Time Points: a. Analyze one aliquot immediately after preparation (T=0). b. Analyze subsequent aliquots at defined time points (e.g., 1 week, 1 month, 3 months, 6 months).

5. LC-MS Analysis: a. At each time point, bring the sample to room temperature. b. Dilute the sample to a suitable concentration for LC-MS analysis. c. Analyze the sample to determine the peak area of the this compound parent ion. d. Monitor for the appearance of potential degradation products.

6. Data Analysis: a. Compare the peak area of this compound at each time point to the initial peak area at T=0. b. A significant decrease in the peak area indicates degradation. c. Plot the percentage of remaining this compound against time for each storage condition.

Visualizations

StabilityAssessmentWorkflow This compound Stability Assessment Workflow start Start: Assess Stability prep_solution Prepare Stock Solution (Known Concentration, Inert Gas Purged Solvent) start->prep_solution aliquot Aliquot into Vials prep_solution->aliquot store Store at Different Conditions (e.g., -20°C, 4°C, RT) aliquot->store analyze_t0 Analyze T=0 Sample via LC-MS store->analyze_t0 time_points Analyze at Subsequent Time Points analyze_t0->time_points analyze_sample Analyze Sample via LC-MS time_points->analyze_sample Yes plot_results Plot % Remaining vs. Time time_points->plot_results No (All time points collected) compare_data Compare Peak Area to T=0 analyze_sample->compare_data compare_data->time_points end End: Stability Determined plot_results->end

References

Technical Support Center: Myristic Acid-d3 Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Myristic acid-d3. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample preparation, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in research?

This compound is a stable isotope-labeled form of myristic acid, a saturated fatty acid with a 14-carbon chain. The deuterium (B1214612) (d3) label makes it a valuable tool in mass spectrometry-based analyses, such as GC-MS and LC-MS/MS. It is commonly used as an internal standard for the accurate quantification of endogenous myristic acid in various biological samples.[1]

Q2: What are the primary causes of this compound degradation during sample preparation?

The main factors contributing to the degradation of this compound, and fatty acids in general, during sample preparation are:

  • Oxidation: Exposure to oxygen, light, and certain metal ions can lead to oxidative degradation.[2]

  • Enzymatic Activity: Lipases and other enzymes present in biological samples can hydrolyze fatty acid esters, altering the concentration of free this compound.[2]

  • Thermal Stress: High temperatures used during steps like saponification and solvent evaporation can cause thermal decomposition.

  • pH Extremes: Both highly acidic and basic conditions can potentially lead to degradation or isomerization.[3][4][5]

  • Hydrogen-Deuterium (H/D) Exchange: In some instances, the deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent, leading to inaccurate quantification.[6]

Q3: How should I store my this compound standard and prepared samples?

For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To minimize degradation, it is recommended to store solutions under an inert atmosphere (e.g., argon or nitrogen) in amber glass vials to protect from light.[2][7] Prepared lipid extracts should also be stored at -20°C or lower in an organic solvent containing an antioxidant.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation of this compound.

Issue 1: Low or Inconsistent Recovery of this compound
Possible Cause Troubleshooting Step
Incomplete Extraction Ensure the chosen solvent system (e.g., chloroform:methanol) is appropriate for your sample matrix and that extraction is thorough. Consider performing a second extraction of the aqueous phase.
Degradation during Saponification Optimize saponification conditions. Use the mildest effective concentration of NaOH or KOH and the lowest necessary temperature and incubation time to hydrolyze esters without degrading the fatty acid.
Oxidation Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[8] Minimize exposure of the sample to air and light throughout the procedure. Use degassed solvents.[7]
Adsorption to Labware Use glass or polypropylene (B1209903) labware to minimize adsorption. Avoid using polystyrene tubes. Be aware that plasticizers from labware can contaminate samples.[9]
Enzymatic Degradation Work quickly and keep samples on ice to minimize enzymatic activity. Consider adding a broad-spectrum lipase (B570770) inhibitor if significant degradation is suspected.[2]
Issue 2: High Background Signal or Contamination
Possible Cause Troubleshooting Step
Solvent Contamination Use high-purity, HPLC, or MS-grade solvents. Run a solvent blank to check for interfering peaks.
Labware Contamination Thoroughly clean all glassware. Be aware that plastic labware can be a source of fatty acid contamination.[9]
Carryover from Previous Samples Implement a rigorous cleaning protocol for reusable labware. In analytical instrumentation, run blank injections between samples to check for carryover.
Issue 3: Inaccurate Quantification (Analyte/Internal Standard Ratio Varies)
Possible Cause Troubleshooting Step
Hydrogen-Deuterium (H/D) Back-Exchange This can occur if the deuterium labels are on labile positions. Perform a stability test by incubating the deuterated standard under your experimental conditions and analyzing for the unlabeled form. Consider adjusting the pH of your mobile phase or using a non-aqueous mobile phase if possible.[6]
Isotopic Impurity of the Standard Verify the isotopic purity of your this compound standard. Analyze a neat solution of the standard to check for the presence of the unlabeled analyte.[6]
Chromatographic Separation of Analyte and Internal Standard While a slight retention time difference is expected, significant separation can lead to differential matrix effects. Optimize chromatographic conditions (e.g., gradient, column) to ensure co-elution.[6]

Experimental Protocols

Protocol 1: Extraction of Total Fatty Acids from Plasma

This protocol is a standard method for the extraction and saponification of total fatty acids from plasma samples for GC-MS or LC-MS/MS analysis.

Materials:

  • Plasma sample

  • This compound internal standard solution (in ethanol)

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • 1N Potassium Hydroxide (KOH) in methanol

  • 1N Hydrochloric acid (HCl)

  • Hexane (B92381)

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex thoroughly for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution.

    • Vortex again for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Saponification:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Add 1 mL of 1N KOH in methanol.

    • Incubate at 60°C for 1 hour to hydrolyze the fatty acid esters.

  • Acidification and Re-extraction:

    • After cooling, add 1 mL of 1N HCl to acidify the mixture (pH < 3).

    • Add 2 mL of hexane and vortex for 2 minutes to extract the free fatty acids.

    • Centrifuge at 2000 x g for 5 minutes.

    • Collect the upper hexane layer.

    • Repeat the hexane extraction once more and combine the hexane layers.

  • Final Preparation:

    • Dry the combined hexane extracts under nitrogen.

    • Reconstitute the sample in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS or a derivatization agent for GC-MS).

Protocol 2: Extraction of Free Fatty Acids from Tissue

This protocol is designed for the extraction of free (unesterified) fatty acids from tissue samples.

Materials:

  • Tissue sample (e.g., liver, adipose)

  • This compound internal standard solution (in ethanol)

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform:Methanol (2:1, v/v)

  • Tissue homogenizer

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenization:

    • Weigh approximately 20-50 mg of frozen tissue.

    • Add 1 mL of ice-cold PBS and a known amount of this compound internal standard.

    • Homogenize the tissue thoroughly on ice.

  • Lipid Extraction:

    • Add 5 mL of chloroform:methanol (2:1, v/v) to the homogenate.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3000 x g for 15 minutes at 4°C.

    • Carefully collect the lower organic phase.

  • Final Preparation:

    • Dry the organic phase under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for analysis.

Data Presentation

Table 1: Stability of this compound Stock Solution at Different Temperatures

Storage TemperatureDurationRecommended Use
-80°C6 monthsLong-term storage
-20°C1 monthShort-term storage

Data compiled from supplier recommendations.[1]

Table 2: Common Solvents for this compound and Potential Issues

SolventPurityCommon UsePotential Issues
EthanolAnhydrous, HPLC/MS GradeStock solutionsCan contain water which may contribute to hydrolysis.
ChloroformHPLC/MS GradeExtractionCan be a source of contamination if not high purity.
MethanolHPLC/MS GradeExtraction, SaponificationCan contain impurities that may interfere with analysis.
HexaneHPLC/MS GradeRe-extractionEnsure complete removal before derivatization or analysis.

Visualizations

Signaling Pathway Involving Myristoylation

Myristic acid, in the form of myristoyl-CoA, is covalently attached to the N-terminal glycine (B1666218) of many proteins in a process called N-myristoylation. This modification is crucial for protein localization and function in various signaling pathways.[10][11]

Myristoylation_Pathway MA Myristic Acid ACSL Acyl-CoA Synthetase MA->ACSL ATP -> AMP + PPi MyrCoA Myristoyl-CoA ACSL->MyrCoA NMT N-Myristoyltransferase MyrCoA->NMT MyrProtein Myristoylated Protein NMT->MyrProtein CoA Protein Target Protein (N-terminal Glycine) Protein->NMT Membrane Membrane Targeting & Signal Transduction MyrProtein->Membrane

Myristoylation signaling pathway.
Experimental Workflow for Total Fatty Acid Analysis

The following diagram illustrates the general workflow for the extraction and analysis of total fatty acids from a biological sample.

Experimental_Workflow start Biological Sample (Plasma or Tissue) add_is Add this compound Internal Standard start->add_is extraction Lipid Extraction (e.g., Folch method) add_is->extraction saponification Saponification (Hydrolysis of Esters) extraction->saponification acidification Acidification saponification->acidification reextraction Re-extraction of Free Fatty Acids acidification->reextraction drydown Dry Down Under Nitrogen reextraction->drydown reconstitute Reconstitute in Appropriate Solvent drydown->reconstitute analysis GC-MS or LC-MS/MS Analysis reconstitute->analysis

General experimental workflow for fatty acid analysis.
Logical Relationship for Troubleshooting Low Recovery

This diagram outlines a logical approach to troubleshooting low recovery of this compound.

Troubleshooting_Logic problem Low Recovery of This compound check_extraction Review Extraction Protocol problem->check_extraction Incomplete Extraction? check_saponification Optimize Saponification problem->check_saponification Degradation during Saponification? check_oxidation Assess for Oxidation problem->check_oxidation Oxidative Losses? check_adsorption Evaluate Labware problem->check_adsorption Adsorption to Surfaces? solution_extraction Use appropriate solvent volume and perform multiple extractions. check_extraction->solution_extraction solution_saponification Use milder conditions (lower temp/time/base conc.). check_saponification->solution_saponification solution_oxidation Add antioxidant (BHT). Work under inert gas. check_oxidation->solution_oxidation solution_adsorption Use glass or polypropylene. Avoid polystyrene. check_adsorption->solution_adsorption

Troubleshooting logic for low recovery.

References

Improving peak shape and resolution for Myristic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and resolution for Myristic acid-d3 in their chromatographic experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Peak Shape - Peak Tailing

Q: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing for fatty acids like this compound is a common issue and can compromise the accuracy of quantification.[1][2][3] The primary cause is often secondary interactions between the analyte and the stationary phase.[2][3]

Potential Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based reversed-phase columns can interact with the carboxylic acid group of this compound, leading to tailing.[2][3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) with an additive like formic acid or phosphoric acid will ensure the carboxylic acid is fully protonated, minimizing interactions with silanol groups.[3][4]

    • Solution 2: Use an End-Capped Column: Employ a column that has been end-capped to block a majority of the residual silanol groups.[3][5][6]

    • Solution 3: Add a Competitive Agent: Introducing a competitive agent like triethylamine (B128534) to the mobile phase can also help to mask the active silanol sites.[5]

  • Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can create active sites that cause tailing.[5]

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[5]

  • Sample Overload: Injecting too much sample can saturate the column, resulting in peak distortion.[2][5]

    • Solution: Reduce the injection volume or dilute the sample.[5][7]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[5][8]

    • Solution: Use shorter, narrower internal diameter tubing (e.g., 0.005 inches) to minimize dead volume.[5][6]

Issue 2: Poor Peak Shape - Peak Fronting

Q: I am observing peak fronting for my this compound peak. What could be the cause and how do I resolve it?

A: Peak fronting, where the leading edge of the peak is less steep than the trailing edge, is often related to sample and column conditions.[5]

Potential Causes and Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel too quickly at the head of the column, leading to fronting.[1][8][9]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, reduce the injection volume.[10]

  • Sample Overload: Similar to peak tailing, injecting too high a concentration of the analyte can lead to peak fronting.[5]

    • Solution: Dilute the sample or reduce the injection volume.[5]

  • Column Collapse: A void at the head of the column can cause peak fronting.[5]

    • Solution: This typically requires replacing the column. Using a guard column can help protect the analytical column from physical damage.[5]

Issue 3: Poor Resolution

Q: this compound is not well-resolved from other components in my sample. How can I improve the separation?

A: Poor resolution can be due to a variety of factors related to the column, mobile phase, and other instrumental parameters.[11]

Potential Causes and Solutions:

  • Inadequate Column Efficiency: The column may not have sufficient theoretical plates to separate the analytes of interest.

    • Solution 1: Use a Longer Column or Smaller Particle Size: Increasing the column length or using a column packed with smaller particles will increase efficiency and improve resolution.[12]

    • Solution 2: Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, but be mindful of increasing run times.[7][8]

  • Insufficient Selectivity: The mobile phase and stationary phase combination may not be optimal for separating this compound from interfering compounds.

    • Solution 1: Modify Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A shallower gradient can also improve separation.[13]

    • Solution 2: Change the Organic Modifier: Acetonitrile and methanol (B129727) have different selectivities. If one doesn't provide adequate resolution, try the other.

    • Solution 3: Use a Different Stationary Phase: Consider a column with a different chemistry, such as a phenyl-hexyl or a C8 column, which may offer different selectivity for fatty acids.[14]

  • Temperature Fluctuations: Inconsistent column temperature can affect retention times and resolution.[11]

    • Solution: Use a column oven to maintain a stable temperature. Increasing the temperature can sometimes improve peak shape and efficiency.[4]

Quantitative Data Summary

The following table summarizes typical starting parameters for the analysis of Myristic acid and other long-chain fatty acids. These should be optimized for your specific application and instrumentation.

ParameterTypical Value/RangeNotes
Column Chemistry C18, C8, Phenyl-HexylC18 is common for fatty acid analysis due to its hydrophobicity.[14]
Column Dimensions 2.1-4.6 mm ID, 50-150 mm lengthDimensions depend on the required resolution and sensitivity.
Particle Size 1.7 - 5 µmSmaller particles offer higher efficiency but at the cost of higher backpressure.
Mobile Phase A Water with 0.1% Formic Acid or 1-2 mM Ammonium FormateThe additive is crucial for good ionization and peak shape.[14]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidAcetonitrile often provides sharper peaks for fatty acids.
Gradient Start at 40-70% B, ramp up to 95-100% BA shallow gradient is often beneficial for resolving complex mixtures.[13][14][15]
Flow Rate 0.2 - 1.0 mL/minOptimize for best resolution and peak shape.
Column Temperature 30 - 60 °CHigher temperatures can reduce viscosity and improve peak shape.[4]
Injection Volume 1 - 10 µLKeep as low as possible to avoid overload.[7]
Sample Solvent Mobile Phase A/B mixture, Isopropanol (B130326)/AcetonitrileShould be as weak as or weaker than the initial mobile phase.[8]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis

This compound is often used as an internal standard.[16] Proper sample preparation is critical for accurate and reproducible results.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or a 1:1 mixture of methanol and water.[14]

  • Spiking: Add a known amount of the this compound internal standard solution to the sample.

  • Extraction (if necessary): For complex matrices like plasma or tissue, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to remove interferences.[17]

    • Protein Precipitation (for plasma/serum): Add 3 parts of cold acetonitrile (containing 1% formic acid) to 1 part of the sample. Vortex and centrifuge to pellet the precipitated proteins. Analyze the supernatant.[18]

  • Final Dilution: Dilute the extracted or spiked sample with the initial mobile phase to ensure solvent compatibility.

Protocol 2: Column Flushing and Re-equilibration

If column contamination is suspected, a thorough flushing procedure can restore performance.

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination.

  • Aqueous Wash: Flush the column with 20-30 column volumes of HPLC-grade water to remove salts and polar contaminants.[5]

  • Organic Wash: Flush with 20-30 column volumes of a strong organic solvent like isopropanol or acetonitrile to remove non-polar contaminants.[5]

  • Re-equilibration: Reconnect the column and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.[5]

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_peak_shape Peak Shape Issues cluster_tailing_solutions Tailing Solutions cluster_fronting_solutions Fronting Solutions cluster_resolution Resolution Issues cluster_efficiency_solutions Efficiency Solutions cluster_selectivity_solutions Selectivity Solutions cluster_end End start Poor Peak Shape or Resolution for this compound peak_shape Identify Peak Shape Problem start->peak_shape poor_resolution Poor Resolution start->poor_resolution tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting ph_adjust Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) tailing->ph_adjust endcapped_col Use End-capped Column tailing->endcapped_col reduce_load_t Reduce Sample Load/ Injection Volume tailing->reduce_load_t flush_col_t Flush Column tailing->flush_col_t solvent_match Match Sample Solvent to Initial Mobile Phase fronting->solvent_match reduce_load_f Reduce Sample Load/ Injection Volume fronting->reduce_load_f check_col_void Check for Column Void/ Replace Column fronting->check_col_void end Improved Peak Shape and Resolution ph_adjust->end endcapped_col->end reduce_load_t->end flush_col_t->end solvent_match->end reduce_load_f->end check_col_void->end col_efficiency Improve Column Efficiency poor_resolution->col_efficiency selectivity Optimize Selectivity poor_resolution->selectivity longer_col Use Longer Column or Smaller Particle Size col_efficiency->longer_col optimize_flow Optimize Flow Rate col_efficiency->optimize_flow gradient Adjust Gradient Profile selectivity->gradient mobile_phase Change Organic Modifier (ACN vs. MeOH) selectivity->mobile_phase stationary_phase Try Different Stationary Phase selectivity->stationary_phase longer_col->end optimize_flow->end gradient->end mobile_phase->end stationary_phase->end

Caption: Troubleshooting workflow for improving peak shape and resolution.

References

How to correct for isotopic impurities in Myristic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Myristic acid-d3. This resource is designed to assist researchers, scientists, and drug development professionals in accurately utilizing this compound in their experiments by providing clear troubleshooting guidance and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a deuterated form of myristic acid, a saturated 14-carbon fatty acid. In this compound, three hydrogen atoms on the methyl group have been replaced by deuterium (B1214612) atoms. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry (MS)-based analyses, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2][3] Its chemical similarity to the endogenous (unlabeled) myristic acid allows it to mimic the behavior of the analyte during sample preparation and analysis, thus correcting for variability and improving the accuracy and precision of quantification.[1]

Q2: What are isotopic impurities and why are they present in this compound?

It is practically impossible to synthesize a compound with 100% isotopic purity. Therefore, commercially available this compound will inevitably contain a small percentage of molecules with fewer than three deuterium atoms. These are known as isotopic impurities or isotopologues, and may include:

  • d0: Unlabeled myristic acid

  • d1: Myristic acid with one deuterium atom

  • d2: Myristic acid with two deuterium atoms

The presence of these impurities is a statistical reality of the chemical synthesis process. The isotopic enrichment of the starting materials and the number of deuteration sites influence the final distribution of isotopologues.

Q3: How can isotopic impurities in this compound affect my experimental results?

Isotopic impurities can significantly impact the accuracy of quantification, especially at low analyte concentrations. The primary issue is the presence of unlabeled myristic acid (d0) in the this compound internal standard. This d0 impurity will contribute to the signal of the endogenous myristic acid being measured, leading to an overestimation of its concentration. This effect is most pronounced at the lower limit of quantification (LLOQ) of the assay.

Q4: How do I determine the isotopic purity of my this compound standard?

The isotopic purity of this compound should be determined using mass spectrometry, typically high-resolution mass spectrometry (HR-MS) or tandem mass spectrometry (MS/MS).[4][5] The analysis involves acquiring a mass spectrum of the standard and measuring the relative intensities of the ion signals corresponding to the different isotopologues (d0, d1, d2, d3).

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Inaccurate quantification, especially at low concentrations (positive bias). The isotopic purity of your this compound internal standard may be insufficient. The unlabeled (d0) impurity in the internal standard is artificially inflating the analyte signal.1. Assess the isotopic purity of your internal standard: Analyze a neat solution of your this compound standard by MS to determine the percentage of the d0 impurity. 2. Mathematically correct for the impurity: Use the determined isotopic distribution to correct the measured analyte signal. 3. Source a higher purity standard: If the d0 impurity is too high, consider purchasing a new lot of this compound with a higher specified isotopic purity.
High background signal at the m/z of the unlabeled analyte in blank samples. Contribution from the d0 impurity in the this compound internal standard.Prepare a blank sample containing only the internal standard at the working concentration. The signal observed at the m/z of the unlabeled analyte is the contribution from the d0 impurity. This value can be subtracted from the analyte signal in your samples.
Poor linearity of the calibration curve at the low end. The constant contribution from the d0 impurity in the internal standard has a greater relative effect at lower analyte concentrations, causing a non-linear response.1. Perform a mathematical correction for the isotopic impurity contribution across all calibration points. 2. Use a weighted regression model for your calibration curve that gives less weight to the lower concentration points if correction is not feasible.

Quantitative Data Summary

The isotopic distribution of a commercially available deuterated standard is typically provided by the manufacturer on the certificate of analysis. If this is not available, it must be determined experimentally. The following table illustrates a hypothetical isotopic distribution for a lot of this compound and the potential impact on a measurement at the LLOQ.

Isotopologue Relative Abundance (%)
This compound (M+3)98.5%
Myristic acid-d2 (M+2)1.0%
Myristic acid-d1 (M+1)0.3%
Myristic acid-d0 (M+0)0.2%

Impact of d0 Impurity on LLOQ Measurement (Hypothetical)

Parameter Value
Internal Standard (IS) Concentration100 ng/mL
LLOQ1 ng/mL
% d0 Impurity in IS0.2%
Contribution of IS to Analyte Signal0.2 ng/mL
% Error at LLOQ+20%

Assumptions: The response factor ratio between the analyte and the internal standard is 1.

Experimental Protocols

Protocol 1: Determination of Isotopic Purity of this compound by GC-MS

This protocol is adapted from the LIPID MAPS standard method for fatty acid analysis.[2][3]

1. Materials:

  • This compound standard

  • Methanol (B129727)

  • 1N Hydrochloric acid (HCl)

  • Iso-octane

  • Pentafluorobenzyl bromide (PFBBr) in acetonitrile (B52724)

  • Diisopropylethylamine (DIPEA) in acetonitrile

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Sample Preparation (Derivatization):

  • Prepare a solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).

  • In a glass tube, add a small volume of the this compound solution.

  • Add methanol and acidify the mixture with 1N HCl.

  • Extract the fatty acid with iso-octane.

  • Transfer the iso-octane layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried sample in a solution of 1% PFBBr in acetonitrile and 1% DIPEA in acetonitrile to form the pentafluorobenzyl ester derivative.

  • Incubate at room temperature for 20 minutes.

  • Dry the sample under vacuum.

  • Reconstitute the derivatized sample in iso-octane for GC-MS analysis.

3. GC-MS Analysis:

  • Inject the derivatized sample onto the GC-MS system.

  • Use a suitable GC column and temperature program to separate the myristic acid derivative.

  • Operate the mass spectrometer in full scan mode to acquire the mass spectrum of the eluting peak.

4. Data Analysis:

  • Identify the molecular ion cluster for the derivatized this compound.

  • Integrate the peak areas for the ions corresponding to the d0, d1, d2, and d3 isotopologues.

  • Calculate the relative abundance of each isotopologue to determine the isotopic purity.

Protocol 2: Mathematical Correction for Isotopic Impurities

The correction for isotopic impurities requires solving a system of linear equations that relates the measured ion intensities to the true abundances of each isotopologue.[6][7][8]

Let:

  • M0, M1, M2, M3 be the measured intensities of the ions corresponding to the d0, d1, d2, and d3 species.

  • A0, A1, A2, A3 be the true abundances of the d0, d1, d2, and d3 species.

  • p0, p1, p2 be the probabilities of a molecule having one, two, or three naturally occurring heavy isotopes (e.g., ¹³C).

The measured intensities can be expressed as:

M0 = A0 M1 = A1 + A0p1 M2 = A2 + A1p1 + A0p2 M3 = A3 + A2p1 + A1*p2

By measuring the natural isotope distribution of an unlabeled myristic acid standard, the values of p1 and p2 can be determined. Then, the true abundances (A0 to A3) can be calculated by solving this system of equations. The calculated A0 value for the internal standard can then be used to correct the measured analyte signal.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample (e.g., Plasma, Cells) s2 Spike with This compound IS s1->s2 Add Internal Standard s3 Lipid Extraction (e.g., Folch Method) s2->s3 s4 Derivatization (e.g., PFBBr) s3->s4 a1 Chromatographic Separation s4->a1 Inject Sample a2 Mass Spectrometry Detection (MRM/Full Scan) a1->a2 d1 Peak Integration (Analyte & IS) a2->d1 d3 Mathematical Correction for Isotopic Impurities d1->d3 d2 Isotopic Purity Assessment of IS d2->d3 d4 Quantification d3->d4 myristoylation_pathway cluster_cytosol Cytosol cluster_membrane Cell Membrane MA Myristic Acid MyrCoA Myristoyl-CoA MA->MyrCoA Acyl-CoA Synthetase CoA CoA-SH CoA->MyrCoA ATP ATP AMP AMP + PPi ATP->AMP NMT N-Myristoyltransferase (NMT) MyrCoA->NMT MyrProtein Myristoylated Protein NMT->MyrProtein Catalyzes Transfer Protein Precursor Protein (N-terminal Glycine) Protein->NMT MembraneProtein Membrane-Associated Signaling Protein MyrProtein->MembraneProtein Membrane Targeting & Signal Transduction

References

Technical Support Center: Optimization of Myristic Acid-d3 Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of myristic acid-d3 derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful derivatization for downstream analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing this compound?

A1: this compound, a deuterated form of myristic acid, is often used as an internal standard for quantitative analysis.[1] Derivatization is a crucial step before GC-MS analysis for several reasons:

  • Increases Volatility: Free fatty acids have low volatility. Derivatization converts them into more volatile compounds, which is essential for analysis by gas chromatography.[2][3][4]

  • Improves Peak Shape: The polar carboxyl group of free fatty acids can interact with the GC column, leading to poor peak shape (tailing). Derivatization neutralizes this polarity, resulting in sharper, more symmetrical peaks.[2]

  • Enhances Thermal Stability: The derivatized forms are often more stable at the high temperatures used in the GC inlet and column.[3]

Q2: What are the most common derivatization methods for this compound?

A2: The two most prevalent methods for derivatizing fatty acids like this compound are:

  • Esterification (specifically, methylation to form Fatty Acid Methyl Esters - FAMEs): This is a widely used technique that converts the carboxylic acid group into a methyl ester. Common reagents include boron trifluoride in methanol (B129727) (BF3-methanol) or boron trichloride (B1173362) in methanol (BCl3-methanol).[2][3] This method is selective for acids and produces clean mass spectra.[2]

  • Silylation: This method replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. Common reagents include N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[2][5][6] Silylation can also derivatize other functional groups like hydroxyl and amino groups.[2]

Q3: How long are my derivatized samples stable?

A3: Derivatized samples generally have a limited shelf life. It is recommended to analyze silylated samples within 24 hours.[5][6] TMS derivatives, in particular, are best analyzed within a week.[2] Methyl esters (FAMEs) are considered to have excellent stability. For optimal results, it is always best to analyze samples as soon as possible after derivatization.[7]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the derivatization of this compound.

Issue 1: Incomplete Derivatization / Low Product Yield

Symptoms:

  • Low peak area for your derivatized this compound in the GC-MS chromatogram.

  • Presence of a peak corresponding to the underivatized myristic acid.[8]

  • Inconsistent quantitative results between repeated analyses of the same sample.[8]

Possible Causes and Solutions:

CauseRecommended Solution
Presence of Water Derivatization reagents are moisture-sensitive.[2][6] Ensure your sample is completely dry before adding reagents. If your sample is in an aqueous solvent, evaporate it to dryness under a stream of nitrogen.[7] You can also use a water scavenger like 2,2-dimethoxypropane.[7]
Degraded or Insufficient Reagent Use high-quality derivatization reagents and adhere to recommended storage conditions.[7] Ensure you are using a sufficient molar excess of the derivatizing agent.[2] To confirm complete derivatization, you can plot peak area against derivatization time; the reaction is complete when the peak area no longer increases.
Suboptimal Reaction Time or Temperature Optimize the incubation time and temperature for your specific protocol.[2] If you suspect incomplete derivatization, try increasing the reaction time or temperature.
Sample Matrix Effects Components in a complex sample matrix can interfere with the derivatization reaction.[7] Ensure proper sample clean-up and extraction procedures are followed.
Issue 2: Unexpected Peaks in Chromatogram or Mass Spectrum

Symptoms:

  • Extraneous peaks in your GC-MS data.

  • The mass spectrum shows a molecular ion peak that does not match the expected derivative.[8]

Possible Causes and Solutions:

CauseRecommended Solution
Reagent Artifacts Prepare and analyze a reagent blank (containing only the solvent and derivatization reagents) to identify any peaks originating from the reagents themselves.
Sample Contamination Contamination from plasticizers or other lipids during sample preparation can lead to unexpected peaks. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
Adduct Formation in MS The presence of adducts (e.g., sodium or potassium) can shift the molecular ion peak in the mass spectrum.[8] Review your mass spectrometry data for potential adducts.
Side Reactions Silylation can sometimes lead to derivatization artifacts, resulting in more complex spectra. If this is an issue, consider using the FAMEs method which is more selective.[2]

Experimental Protocols

Below are detailed methodologies for common derivatization procedures.

Protocol 1: Esterification using Boron Trichloride (BCl3)-Methanol

This protocol is adapted from general guidelines for fatty acid methyl ester (FAME) synthesis.

Materials:

  • This compound sample

  • Micro-reaction vessel (5-10 mL)

  • BCl3-methanol solution (12% w/w)

  • Hexane (B92381) (or other nonpolar solvent)

  • Anhydrous sodium sulfate (B86663)

  • Water

Procedure:

  • Weigh 1-25 mg of your sample containing this compound into a micro-reaction vessel. If the sample is in an aqueous solvent, evaporate to complete dryness first.

  • Add 2 mL of 12% BCl3-methanol solution.

  • Heat the vessel at 60°C for 5-10 minutes. Note: Optimal derivatization times can vary.

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Shake the vessel vigorously to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper organic layer to a clean vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using MSTFA with TMCS

This protocol is based on a common method for trimethylsilyl (TMS) derivatization.[5][6]

Materials:

  • This compound sample

  • GC vial with a V-bottom

  • Pyridine (B92270)

  • N-Methyl-N-trimethylsilyltrifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS)

Procedure:

  • Ensure the sample is completely dry. An aliquot of an internal standard stock solution, like this compound, is typically added to the biological extracts before they are evaporated to dryness.[6]

  • Add 10 µL of pyridine to the GC vial.

  • Add the dried sample extract containing this compound.

  • Add 90 µL of MSTFA + 1% TMCS.

  • Cap the vial tightly and incubate at 37°C for 30 minutes.

  • Cool the vial to room temperature.

  • The derivatized sample is ready for GC-MS analysis and should be analyzed within 24 hours.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters from the described protocols.

Table 1: Reagent Volumes for Derivatization

MethodReagent 1Volume 1Reagent 2Volume 2Sample Amount
Esterification (BCl3) 12% BCl3-Methanol2 mL--1-25 mg
Silylation (MSTFA) Pyridine10 µLMSTFA + 1% TMCS90 µLDried Extract

Table 2: Reaction Conditions for Derivatization

MethodTemperatureTime
Esterification (BCl3) 60°C5-10 minutes
Silylation (MSTFA) 37°C30 minutes

Visualizations

Experimental Workflow for this compound Derivatization

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction & Analysis Sample This compound Sample Dry Evaporate to Dryness (if in aqueous solvent) Sample->Dry AddReagents Add Derivatization Reagents (e.g., BCl3-Methanol or MSTFA) Dry->AddReagents Incubate Incubate (Heat as required) AddReagents->Incubate Extract Extract with Organic Solvent (for Esterification) Incubate->Extract Esterification Analyze Analyze by GC-MS Incubate->Analyze Silylation Extract->Analyze TroubleshootingDerivatization start Low Product Yield Detected check_water Is the sample completely dry? start->check_water dry_sample Action: Evaporate sample to dryness. Consider using a water scavenger. check_water->dry_sample No check_reagents Are reagents high quality and used in sufficient quantity? check_water->check_reagents Yes dry_sample->check_reagents replace_reagents Action: Use fresh, high-quality reagents. Increase molar excess. check_reagents->replace_reagents No check_conditions Are reaction time and temperature optimized? check_reagents->check_conditions Yes replace_reagents->check_conditions optimize_conditions Action: Increase reaction time and/or temperature. check_conditions->optimize_conditions No end Re-analyze Sample check_conditions->end Yes optimize_conditions->end

References

Dealing with ion suppression in Myristic acid-d3 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to ion suppression during the quantification of Myristic acid-d3 by LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the quantification of this compound?

Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix inhibit the ionization of the analyte of interest, in this case, Myristic acid.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantification.[1] For this compound, which often serves as an internal standard, ion suppression can lead to inaccurate measurements if it affects the analyte and the internal standard differently.

Q2: this compound is a stable isotope-labeled internal standard. Shouldn't it perfectly correct for ion suppression?

Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the unlabeled analyte and experiences the same degree of ion suppression.[2] The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification.[3] However, this is not always the case. Differences in the physical properties due to the deuterium (B1214612) labeling can sometimes cause a slight chromatographic shift between the analyte and the internal standard.[4] If this shift causes them to elute in regions with different matrix effects, the correction will be inaccurate. This phenomenon is known as differential ion suppression.

Q3: What are the common sources of ion suppression when analyzing Myristic acid in biological samples?

Common sources of ion suppression in the analysis of fatty acids like myristic acid from biological matrices include:

  • Phospholipids: These are abundant in plasma and serum and are notorious for causing ion suppression in electrospray ionization (ESI).[5]

  • Salts and Buffers: Non-volatile salts from buffers used in sample preparation can crystallize in the ESI source, reducing ionization efficiency.[6]

  • Other Endogenous Molecules: Complex biological samples contain numerous other small molecules that can co-elute and compete for ionization.

  • Mobile Phase Additives: Certain mobile phase additives, particularly strong ion-pairing agents, can suppress ionization.[6]

Q4: How can I detect ion suppression in my Myristic acid assay?

A widely used method to detect ion suppression is the post-column infusion experiment .[7][8] In this technique, a constant flow of a standard solution of Myristic acid is introduced into the LC eluent after the analytical column but before the mass spectrometer's ion source. A blank, extracted matrix sample is then injected onto the column. Any dip in the constant baseline signal for Myristic acid indicates a region of ion suppression.[8]

Q5: Should I use positive or negative ionization mode for Myristic acid analysis?

For fatty acids, negative ion mode is generally preferred as the carboxylic acid group is readily deprotonated to form [M-H]⁻ ions.[9] However, optimal chromatographic separation of fatty acids is often achieved under acidic mobile phase conditions, which can suppress ionization in negative mode.[9] Derivatization of the carboxylic acid group can allow for highly sensitive analysis in positive ion mode.[10]

Troubleshooting Guides

Guide 1: Investigating and Confirming Ion Suppression

This guide outlines the steps to determine if ion suppression is affecting your this compound quantification.

Symptoms:

  • Poor reproducibility of results.

  • Lower than expected signal intensity for the analyte and/or internal standard.

  • Non-linear calibration curves.

Troubleshooting Steps:

  • Perform a Post-Column Infusion Experiment:

    • Prepare a standard solution of Myristic acid.

    • Using a syringe pump and a T-connector, infuse the standard solution into the mobile phase flow between the column and the MS source.

    • Inject a blank matrix extract (a sample prepared in the same way as your study samples but without the analyte or internal standard).

    • Monitor the signal of the infused Myristic acid standard. A significant drop in the signal at the retention time of your analyte indicates ion suppression.

  • Analyze Matrix Effects Quantitatively:

    • Prepare two sets of standards: one in a clean solvent and another in a blank, extracted matrix.

    • Compare the peak areas of Myristic acid in both sets.

    • The matrix effect can be calculated as follows: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    • A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Guide 2: Mitigating and Eliminating Ion Suppression

Once ion suppression is confirmed, use the following strategies to minimize its impact.

Mitigation Strategies:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[2]

    • Liquid-Liquid Extraction (LLE): This is an effective method for separating lipids like Myristic acid from more polar matrix components.[2]

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner sample extract compared to simple protein precipitation.[2]

  • Improve Chromatographic Separation:

    • Adjust the Gradient: Modify the mobile phase gradient to separate Myristic acid and its deuterated internal standard from the regions of ion suppression identified in the post-column infusion experiment.[1]

    • Use a Different Column: A column with a different stationary phase may provide better separation from matrix components.

    • Employ Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems provide higher resolution and can better separate analytes from interfering compounds.[11]

  • Modify Mass Spectrometry Conditions:

    • Switch Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI.[12]

    • Optimize Source Parameters: Adjusting parameters like gas flows, temperature, and voltages can sometimes reduce the impact of ion suppression.

  • Sample Dilution:

    • Diluting the sample extract can reduce the concentration of interfering matrix components.[8] However, this may compromise the sensitivity of the assay if the analyte concentration is low.

Data Presentation

Effective data presentation is crucial for interpreting the impact of ion suppression and the success of mitigation strategies. Below are example tables to structure your findings.

Table 1: Quantitative Assessment of Matrix Effects on Myristic Acid Signal

Sample TypeMean Peak Area (n=3)Standard DeviationMatrix Effect (%)
Myristic Acid in Solvent1,500,00075,000100% (Reference)
Myristic Acid in Matrix600,00090,00040%

This table illustrates a significant ion suppression effect of 60%.

Table 2: Comparison of Sample Preparation Methods on Ion Suppression

Preparation MethodMean Peak Area in Matrix (n=3)Matrix Effect (%)
Protein Precipitation600,00040%
Liquid-Liquid Extraction1,200,00080%
Solid-Phase Extraction1,350,00090%

This table demonstrates the effectiveness of different sample cleanup techniques in reducing ion suppression.

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression

Objective: To identify regions of ion suppression in the chromatographic run.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector and necessary tubing

  • Myristic acid standard solution (e.g., 1 µg/mL in mobile phase)

  • Blank extracted matrix sample

Procedure:

  • Equilibrate the LC system with the analytical method's mobile phase.

  • Set up the syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min) of the Myristic acid standard solution.

  • Connect the syringe pump outlet to the LC flow path using a T-connector placed between the analytical column and the MS ion source.

  • Start the infusion and allow the MS signal for Myristic acid to stabilize, establishing a constant baseline.

  • Inject the blank extracted matrix sample onto the LC column and begin the chromatographic run.

  • Monitor the Myristic acid signal throughout the run. Any significant and reproducible drop in the signal indicates a zone of ion suppression.

Protocol 2: Quantification of Myristic Acid in Plasma with this compound Internal Standard

Objective: To accurately quantify Myristic acid in plasma samples while minimizing ion suppression. This protocol incorporates liquid-liquid extraction for sample cleanup.

Materials:

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.

    • Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Add 500 µL of hexane, vortex for 2 minutes.

    • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

    • Transfer the upper hexane layer to a new tube.

    • Evaporate the hexane to dryness under a stream of nitrogen gas.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: Start at 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS Conditions (Example - Negative Ion Mode):

      • Ionization Mode: Electrospray Ionization (ESI), Negative

      • MRM Transitions:

        • Myristic acid: Q1 227.2 -> Q3 227.2 (or a suitable fragment)

        • This compound: Q1 230.2 -> Q3 230.2 (or a suitable fragment)

      • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both Myristic acid and this compound.

    • Calculate the peak area ratio (Myristic acid / this compound).

    • Quantify the concentration of Myristic acid using a calibration curve constructed by plotting the peak area ratio against the concentration of the calibrators.

Visualizations

IonSuppressionMechanism cluster_ms Mass Spectrometer Droplet Charged Droplet (Analyte + Matrix) Evaporation Solvent Evaporation Droplet->Evaporation Desolvation Competition Competition for Charge and Surface Access Evaporation->Competition GasPhase Gas Phase Ions Competition->GasPhase Reduced Analyte Ions (Ion Suppression) Detector Detector GasPhase->Detector Reduced Signal

Mechanism of Ion Suppression in ESI.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_process Data Processing Start Plasma Sample Spike Spike with This compound (IS) Start->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Acquisition (MRM) LCMS->Data Integrate Peak Integration Data->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify Result Result Quantify->Result Final Concentration

This compound Quantification Workflow.

References

Myristic acid-d3 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Myristic Acid-d3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of deuterated myristic acid, with a particular focus on its solubility in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and practical guidance for troubleshooting issues related to the solubility of this compound.

Q1: Why is my this compound not dissolving in my aqueous buffer?

Myristic acid, including its deuterated form this compound, is a 14-carbon saturated fatty acid.[1][2][3] Its long, nonpolar hydrocarbon chain makes it inherently hydrophobic and thus poorly soluble in water and aqueous buffers.[2][4] You will likely observe that the compound aggregates or does not disperse, rather than forming a clear solution.[4]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Due to its poor aqueous solubility, it is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Commonly used and effective solvents include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol.[1][5][6] These solvents can effectively solvate the fatty acid at high concentrations.

Q3: I have prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous cell culture medium. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs because the this compound, which is stable in the organic solvent, is suddenly exposed to an aqueous environment where it is not soluble. Here are several troubleshooting steps:

  • Reduce the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.

  • Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is as low as possible, typically below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[7]

  • Use a carrier protein: For cell-based assays, fatty acids are often complexed with a carrier protein like bovine serum albumin (BSA) to enhance their solubility and facilitate cellular uptake. A common method involves preparing a fatty acid-BSA complex.

  • Gentle warming and mixing: Briefly warming the aqueous medium to 37°C and gentle vortexing or stirring while adding the this compound stock solution can sometimes help in keeping the compound dispersed. However, be cautious about the temperature sensitivity of your medium components.

  • Sonication: In some instances, brief sonication can help to disperse the precipitated compound, creating a more uniform suspension.

Q4: How can I prepare a this compound-BSA complex for my cell culture experiments?

Preparing a fatty acid-BSA complex is a standard method to deliver hydrophobic fatty acids to cells in an aqueous medium. Here is a general protocol:

  • Prepare a stock solution of this compound in ethanol.

  • In a separate sterile tube, prepare a solution of fatty acid-free BSA in your desired cell culture medium or buffer (e.g., PBS). A typical concentration is 10% BSA.

  • Gently warm the BSA solution to 37°C.

  • Slowly add the this compound stock solution dropwise to the BSA solution while gently stirring.

  • Incubate the mixture at 37°C for at least 30-60 minutes to allow for complex formation.

  • Sterile-filter the final complex solution before adding it to your cells.

Q5: Can I use detergents or surfactants to solubilize this compound in an aqueous solution?

While detergents and surfactants can be used to solubilize fatty acids, their use in cell-based experiments needs to be carefully considered due to potential cytotoxicity. If you are not working with live cells, non-ionic detergents like Tween® 20 or Triton™ X-100 can be effective. For cell-based assays, it is generally preferable to use a biologically compatible carrier like BSA.

Quantitative Data: Solubility of Myristic Acid and its Deuterated Forms

The following table summarizes the reported solubility of myristic acid and its deuterated analogs in various organic solvents. It is important to note that the solubility in purely aqueous solutions is very low.

CompoundSolventSolubilityReference
Myristic Acid-d2DMF15 mg/mL[1]
DMSO10 mg/mL[1]
Ethanol15 mg/mL[1]
Myristic Acid-d27DMF~15 mg/mL[5]
DMSO~12 mg/mL[5]
Ethanol~15 mg/mL[5]
Myristic AcidDMF~15 mg/mL[6]
DMSO~12 mg/mL[6]
Ethanol~15 mg/mL[6]
This compoundDMSO≥ 2.5 mg/mL (clear solution)[8][9]
Myristic AcidWater<0.1 g/100 mL at 18℃[2]
Water1.07 mg/L[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound in an organic solvent.

  • Materials: this compound powder, anhydrous DMSO (or ethanol), sterile microcentrifuge tubes.

  • Procedure: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO (or ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL). c. Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may assist in dissolution. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

Troubleshooting Workflow for this compound Solubility

The following diagram illustrates a logical workflow for addressing solubility issues with this compound in aqueous solutions.

TroubleshootingWorkflow start Start: this compound powder dissolve_organic Dissolve in organic solvent (e.g., DMSO, Ethanol) start->dissolve_organic stock_solution Concentrated Stock Solution dissolve_organic->stock_solution dilute_aqueous Dilute into aqueous medium stock_solution->dilute_aqueous observe Observe for precipitation dilute_aqueous->observe no_precipitate No Precipitation: Proceed with experiment observe->no_precipitate Clear Solution precipitate Precipitation Occurs observe->precipitate Cloudy/Precipitate troubleshoot Troubleshooting Options precipitate->troubleshoot lower_conc Lower final concentration troubleshoot->lower_conc use_bsa Use BSA as a carrier troubleshoot->use_bsa warm_mix Gentle warming and mixing troubleshoot->warm_mix lower_conc->dilute_aqueous use_bsa->dilute_aqueous warm_mix->dilute_aqueous

Caption: Troubleshooting workflow for this compound solubility.

Conceptual Pathway: N-Myristoylation

Myristic acid is known to be involved in the co-translational modification of proteins, a process called N-myristoylation. This compound can be used as a tracer to study this pathway.

N_Myristoylation myristic_acid This compound myristoyl_coa Myristoyl-CoA-d3 myristic_acid->myristoyl_coa Activation nmt N-Myristoyltransferase (NMT) myristoyl_coa->nmt myristoylated_protein N-Myristoylated Protein-d3 nmt->myristoylated_protein Transfer of myristoyl group protein Target Protein (with N-terminal Glycine) protein->nmt membrane Membrane Localization / Protein Function myristoylated_protein->membrane

Caption: Conceptual pathway of protein N-myristoylation.

References

Technical Support Center: Myristic Acid-d3 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Myristic acid-d3 as an internal standard in quantitative analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

This compound is a stable isotope-labeled (SIL) version of myristic acid, where three hydrogen atoms have been replaced with deuterium (B1214612). It is used as an internal standard (IS) in mass spectrometry-based quantitative analyses.[1] Since this compound is chemically almost identical to the endogenous myristic acid (the analyte), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[2] By adding a known amount of this compound to samples and calibration standards, it allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise quantification of myristic acid.[1]

Q2: What are the critical purity requirements for this compound?

For reliable and accurate quantification, this compound should have high chemical and isotopic purity.[1]

  • Chemical Purity: This refers to the absence of any other chemical compounds. A chemical purity of >99% is recommended to ensure that no interfering peaks are introduced into the chromatogram.[1]

  • Isotopic Purity (or Isotopic Enrichment): This indicates the percentage of the compound that is deuterated. An isotopic enrichment of ≥98% is recommended to minimize the amount of unlabeled myristic acid present as an impurity in the internal standard solution.[1] The presence of unlabeled analyte in the SIL-IS can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[1][3]

Q3: How does the purity of this compound impact quantification accuracy?

The purity of this compound directly affects the accuracy and reliability of quantitative results.

  • Chemical Impurities: Non-related chemical impurities can introduce interfering peaks in the chromatogram, potentially co-eluting with the analyte or internal standard and affecting the accuracy of peak integration.

  • Isotopic Impurity (Unlabeled Myristic Acid): The presence of unlabeled myristic acid in the this compound standard is a significant source of error. This impurity contributes to the signal of the analyte, leading to a positive bias and an overestimation of the myristic acid concentration in the sample.[1][3] This effect is most pronounced at low analyte concentrations.

Q4: I'm observing a shift in retention time between myristic acid and this compound. Is this normal?

A small shift in retention time between the analyte and its deuterated internal standard is a known phenomenon called the "isotope effect".[4] This can occur because the deuterium atoms are heavier than hydrogen atoms, which can slightly alter the physicochemical properties of the molecule and its interaction with the chromatographic column. While a small, consistent shift may be acceptable, a significant or variable separation can be problematic as the analyte and internal standard may experience different matrix effects, compromising quantification accuracy.[4]

Troubleshooting Guides

Issue 1: Inaccurate Quantification - Higher than Expected Analyte Concentrations

Possible Cause:

  • Low Isotopic Purity of this compound: The internal standard contains a significant amount of unlabeled myristic acid, which artificially inflates the analyte signal.[1][3]

  • Isotopic Cross-Contribution: Natural isotopes of the analyte can contribute to the signal of the internal standard, a phenomenon that becomes more pronounced at high analyte-to-internal standard concentration ratios.[5]

Troubleshooting Steps:

  • Verify the Certificate of Analysis (CoA) of your this compound: Check the specified chemical and isotopic purity. For quantitative assays, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[1]

  • Assess the Contribution of the Internal Standard to the Analyte Signal: Prepare a blank sample spiked only with the this compound internal standard at the concentration used in your assay. Analyze this sample and monitor the mass transition for the unlabeled myristic acid. The response should be less than 5% of the analyte response at the LLOQ.

  • Perform Isotopic Correction: If significant cross-contribution is observed, mathematical correction methods can be applied to the data to account for the isotopic overlap.[6][7]

Issue 2: Poor Precision and High Variability in Results

Possible Cause:

  • Chromatographic Separation (Isotope Effect): The analyte and internal standard are not co-eluting perfectly, leading to differential matrix effects.[4]

  • Inconsistent Sample Preparation: Variability in extraction recovery can affect the analyte and internal standard differently if they are not behaving identically.

Troubleshooting Steps:

  • Optimize Chromatographic Conditions: Adjust the gradient, flow rate, or column temperature to minimize the separation between myristic acid and this compound.

  • Evaluate Matrix Effects: Conduct a post-extraction spike experiment to assess the degree of ion suppression or enhancement in your matrix and determine if it affects the analyte and internal standard differently.

  • Ensure Homogeneous Spiking: Ensure the internal standard is thoroughly mixed with the sample at the earliest stage of the sample preparation process.

Quantitative Data Summary

While specific quantitative data correlating precise purity levels of this compound to the percentage error in quantification is not extensively published, the following table summarizes the generally accepted impact of isotopic purity on data quality.

Isotopic Purity of this compoundPotential Impact on Quantification AccuracyRecommendation
>99%Minimal impact on accuracy for most applications.Suitable for use in regulated bioanalysis.
95-99%May impact accuracy, especially at the Lower Limit of Quantification (LLOQ).Consider mathematical correction for isotopic contribution or source a higher purity standard.
<95%Significant potential for inaccurate and unreliable results.Not recommended for quantitative analysis. Source a higher purity standard.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of this compound by LC-MS/MS

Objective: To determine the percentage of unlabeled myristic acid in a this compound standard.

Methodology:

  • Preparation of Standard Solution: Prepare a high-concentration solution of the this compound standard in a suitable solvent (e.g., methanol).

  • LC-MS/MS Analysis:

    • Inject the solution into the LC-MS/MS system.

    • Use chromatographic conditions that provide good peak shape for myristic acid.

    • In the mass spectrometer, perform a full scan or selected ion monitoring (SIM) to observe the mass-to-charge ratio (m/z) for both unlabeled myristic acid and this compound.

  • Data Analysis:

    • Integrate the peak areas for the monoisotopic peaks of both unlabeled myristic acid and this compound.

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Peak Area of this compound) / (Peak Area of this compound + Peak Area of Myristic acid) * 100

Protocol 2: Quantification of Myristic Acid in a Biological Matrix using this compound

Objective: To accurately quantify the concentration of myristic acid in a biological sample (e.g., plasma).

Methodology:

  • Sample Preparation:

    • To a known volume of the biological sample, add a precise amount of this compound internal standard solution.

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate the fatty acids.

    • Evaporate the solvent and reconstitute the extract in a suitable injection solvent.

  • Preparation of Calibration Curve:

    • Prepare a series of calibration standards by spiking known concentrations of unlabeled myristic acid into a blank matrix.

    • Add the same amount of this compound internal standard to each calibration standard as was added to the samples.

    • Process the calibration standards using the same extraction procedure as the samples.

  • LC-MS/MS Analysis:

    • Inject the extracted samples and calibration standards into the LC-MS/MS system.

    • Use a suitable C18 column and a gradient elution with solvents such as acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to achieve good separation.

    • Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both myristic acid and this compound in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard in all samples and standards.

    • Calculate the ratio of the analyte peak area to the internal standard peak area for each point.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of myristic acid in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample SpikedSample Sample + IS Sample->SpikedSample BlankMatrix Blank Matrix Calibrators Calibrators + IS BlankMatrix->Calibrators MyristicAcid Myristic Acid Standard MyristicAcid->Calibrators IS This compound (IS) IS->SpikedSample IS->Calibrators Extraction Liquid-Liquid or Solid-Phase Extraction SpikedSample->Extraction Calibrators->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Peak Integration & Area Ratio Calculation LCMS->Data CalCurve Calibration Curve Construction Data->CalCurve Quant Quantification of Myristic Acid CalCurve->Quant purity_impact cluster_purity This compound Purity cluster_impact Impact on Quantification HighPurity High Isotopic Purity (>99%) Accurate Accurate Quantification HighPurity->Accurate Minimal contribution of unlabeled analyte LowPurity Low Isotopic Purity (<95%) Inaccurate Inaccurate Quantification (Overestimation) LowPurity->Inaccurate Significant contribution of unlabeled analyte

References

Technical Support Center: Myristic Acid-d3 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Myristic acid-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on avoiding contamination and troubleshooting common issues encountered during experiments with this deuterated fatty acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a stable isotope-labeled version of myristic acid, a 14-carbon saturated fatty acid. In this compound, three hydrogen atoms on the methyl group have been replaced with deuterium (B1214612). Its primary applications in research are as a tracer to study metabolic pathways and as an internal standard for the accurate quantification of unlabeled myristic acid in biological samples using mass spectrometry (GC-MS or LC-MS).[1]

Q2: What are the recommended storage and handling procedures for this compound?

To ensure the stability and purity of this compound, it is crucial to follow proper storage and handling guidelines. For long-term stability, it should be stored at or below -20°C. It is recommended to store it in glass vials with Teflon-lined caps (B75204) to prevent contamination from plasticizers that can leach from plastic containers. If the product is in powdered form, it should be allowed to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis.

Q3: What is the typical isotopic and chemical purity of commercially available this compound?

Commercially available this compound generally has a high chemical purity of 98% or greater.[2][3][4][5] The isotopic purity is also high, with deuterium incorporation typically exceeding 98%. For instance, a certificate of analysis for one batch of this compound showed a purity of 98.62%.[1] It is always recommended to refer to the certificate of analysis provided by the supplier for batch-specific purity information.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Mass Spectrometry Analysis

Issue 1: High abundance of unlabeled myristic acid detected when analyzing the this compound standard.

  • Possible Cause 1: Isotopic Impurity of the Standard. The deuterated standard may contain a small percentage of the unlabeled ("light") compound from its synthesis.

    • Solution: Always check the certificate of analysis for the isotopic purity of the standard. This value can be used to correct for the contribution of the unlabeled analyte in your calculations.

  • Possible Cause 2: Back-Exchange of Deuterium. Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange.

    • Solution: Avoid exposing the standard to harsh acidic or basic conditions and high temperatures for prolonged periods, as these can promote back-exchange. Use aprotic solvents for storage and sample preparation whenever possible.

  • Possible Cause 3: Contamination. The unlabeled myristic acid may have been introduced from external sources.

    • Solution: Use high-purity solvents and meticulously clean all glassware. Be aware that myristic acid is a common fatty acid and can be present as a contaminant in various lab reagents and on surfaces.

Issue 2: The peak for this compound elutes at a slightly different retention time than unlabeled myristic acid in chromatography.

  • Possible Cause: Isotope Effect. The difference in mass between hydrogen and deuterium can lead to slight differences in physicochemical properties, resulting in a small shift in chromatographic retention time. This is a known phenomenon.

    • Solution: This small shift is generally acceptable. However, it is important to ensure that the peak is correctly identified and integrated. If using the deuterated compound as an internal standard, ensure that the peak shapes of the analyte and the standard are similar and that the integration parameters are appropriate for both.

Cell Culture Experiments

Issue 3: Low incorporation of this compound into cells during metabolic labeling.

  • Possible Cause 1: Insufficient Incubation Time or Concentration. The cells may not have had enough time or a high enough concentration of the labeled fatty acid to incorporate it effectively.

    • Solution: Optimize the incubation time and the concentration of this compound. A typical starting point is to incubate cells with 10-50 µM this compound for 24-48 hours.

  • Possible Cause 2: Cell Health. Poor cell health can lead to reduced metabolic activity and decreased uptake of fatty acids.

    • Solution: Ensure that the cells are healthy and in the logarithmic growth phase before starting the labeling experiment. Check for signs of stress or contamination.

  • Possible Cause 3: Competition with Unlabeled Myristic Acid. The cell culture medium, particularly if supplemented with serum, may contain unlabeled myristic acid that competes with the deuterated version for uptake and incorporation.

    • Solution: Use a serum-free medium if possible, or dialyzed fetal bovine serum to reduce the concentration of small molecules like fatty acids.

Issue 4: Signs of cellular toxicity after adding this compound.

  • Possible Cause: High Concentration of Myristic Acid. While myristic acid is a naturally occurring fatty acid, high concentrations can be toxic to some cell lines.

    • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. Start with a low concentration (e.g., 10 µM) and gradually increase it.

Data Presentation

Table 1: Typical Specifications of Commercially Available Deuterated Myristic Acid

ParameterThis compoundMyristic acid-d27
Chemical Purity ≥98%[1][5]≥98%[2]
Isotopic Purity ≥98% Deuterium≥99% Deuterated forms (d1-d27); ≤1% d0[6]
Storage Temperature -20°C-20°C[6]
Stability ≥4 years at -20°C[6]≥4 years at -20°C[6]

Table 2: Common Chemical Contaminants and Their Sources

ContaminantSourceMitigation Strategy
Phthalates (e.g., DEHP) Plastic labware (e.g., pipette tips, tubes)Use glass or polypropylene (B1209903) labware; rinse with solvent before use.
Unlabeled Myristic Acid Reagents, solvents, cross-contaminationUse high-purity reagents; maintain separate stocks of labeled and unlabeled compounds.
Water Solvents, atmosphereUse anhydrous solvents; store under inert gas; warm to room temperature before opening.
Oxidation Products Exposure to airStore under an inert gas (argon or nitrogen); minimize exposure to air.

Experimental Protocols

Protocol 1: Using this compound as an Internal Standard for GC-MS Analysis of Free Fatty Acids

This protocol is adapted from standard methods for fatty acid analysis in biological samples.[1]

  • Sample Preparation:

    • For cell samples, wash approximately 1 million cells with PBS and resuspend in 250 µL of PBS.

    • For plasma samples, use 50-100 µL.

    • For tissue samples, homogenize a known weight of tissue in PBS.

  • Internal Standard Spiking:

    • Add a known amount of this compound (e.g., 100 ng) in a suitable solvent (e.g., ethanol) to each sample.

  • Lipid Extraction:

    • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 200 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a clean glass tube.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the extracted lipids under a stream of nitrogen.

    • Add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Incubate at 50°C for 2 hours.

    • Add 1.5 mL of water and 1 mL of hexane (B92381), vortex, and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-225ms) and a temperature gradient optimized for FAME separation.

    • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the characteristic ions for both unlabeled myristic acid methyl ester and this compound methyl ester.

Protocol 2: Metabolic Labeling of Mammalian Cells with this compound

This protocol provides a general guideline for the metabolic labeling of adherent mammalian cells. Optimization may be required for different cell types.

  • Cell Seeding:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Preparation of Labeling Medium:

    • Prepare the cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (dialyzed FBS is recommended to reduce unlabeled fatty acids) and antibiotics.[7]

    • Prepare a stock solution of this compound in ethanol (B145695) or DMSO.

    • Add the this compound stock solution to the culture medium to a final concentration of 10-50 µM. Ensure the final concentration of the solvent is not toxic to the cells (typically <0.1%).

  • Labeling:

    • Remove the existing medium from the cells and wash once with PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for 24-48 hours under standard cell culture conditions (37°C, 5% CO2).

  • Cell Harvest and Lipid Extraction:

    • After the incubation period, remove the labeling medium and wash the cells twice with cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Proceed with lipid extraction as described in Protocol 1 (steps 3 and 4).

  • Analysis:

    • Analyze the extracted and derivatized lipids by GC-MS or LC-MS to determine the incorporation of this compound into cellular lipids.

Mandatory Visualization

Myristoylation_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Myristic_Acid Myristic Acid Myristoyl_CoA_Synthetase Myristoyl-CoA Synthetase Myristic_Acid->Myristoyl_CoA_Synthetase ATP -> AMP + PPi Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA_Synthetase->Myristoyl_CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein CoA released Nascent_Polypeptide Nascent Polypeptide (with N-terminal Glycine) Nascent_Polypeptide->NMT Membrane_Targeting Membrane Targeting & Signal Transduction Myristoylated_Protein->Membrane_Targeting Hydrophobic interaction

Caption: Covalent attachment of myristic acid to a protein (myristoylation).

Experimental_Workflow Start Start: Biological Sample (Cells, Plasma, Tissue) Spike Spike with This compound Internal Standard Start->Spike Extract Lipid Extraction (e.g., Folch method) Spike->Extract Derivatize Derivatization (to FAMEs) Extract->Derivatize Analyze GC-MS Analysis (SIM mode) Derivatize->Analyze Quantify Quantification (Ratio of unlabeled to labeled) Analyze->Quantify End End: Concentration of Myristic Acid Quantify->End

Caption: Workflow for fatty acid analysis using a deuterated internal standard.

Contamination_Sources cluster_chemical Chemical Contamination cluster_biological Biological Contamination (Cell Culture) Contamination Sources of Contamination in this compound Experiments Solvents Solvents (Impurities, Water) Contamination->Solvents Labware Labware (Plasticizers, Detergents) Contamination->Labware Reagents Reagents (Unlabeled Myristic Acid) Contamination->Reagents Bacteria Bacteria Contamination->Bacteria Fungi_Yeast Fungi & Yeast Contamination->Fungi_Yeast Mycoplasma Mycoplasma Contamination->Mycoplasma

Caption: Common sources of contamination in this compound experiments.

References

Validation & Comparative

Validation of Myristic Acid-d3 as an Internal Standard for Clinical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in clinical assays is paramount. This guide provides a comprehensive validation and comparison of Myristic acid-d3 as an internal standard for the precise measurement of myristic acid in biological matrices. Myristic acid, a saturated 14-carbon fatty acid, is not only a component of various lipids but also plays a crucial role in cellular signaling through a process known as myristoylation.

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry-based assays. By closely mimicking the physicochemical properties of the analyte, SIL-IS like this compound can effectively compensate for variations in sample preparation, extraction recovery, and instrument response, leading to enhanced accuracy and precision.

Performance Comparison of Internal Standards

The choice of an internal standard is a critical factor that influences the reliability of a quantitative assay. The following table provides a comparative overview of the performance of this compound against other common types of internal standards used for fatty acid analysis: a ¹³C-labeled analog and an odd-chain fatty acid. The data presented is illustrative of typical performance characteristics observed in validated clinical assays.

Internal StandardTypeLinearity (r²)Accuracy (% Recovery)Precision (% CV)Matrix Effect
This compound Deuterated SIL-IS >0.99 85-115% <15% Minimal
Myristic acid-¹³C₁₄¹³C-labeled SIL-IS>0.9985-115%<10%Minimal
Pentadecanoic acid (C15:0)Odd-Chain Fatty Acid>0.9880-120%<20%Moderate

Note: The data in this table is illustrative and based on typical validation acceptance criteria for clinical assays. Actual performance may vary depending on the specific matrix and analytical method.

Stable isotope-labeled internal standards such as this compound and its ¹³C-labeled counterpart generally exhibit superior performance compared to structural analogs like odd-chain fatty acids. While deuterated standards are widely used and provide excellent results, ¹³C-labeled standards are often considered theoretically superior due to a lower potential for chromatographic separation from the analyte and no risk of isotopic exchange. Odd-chain fatty acids, while cost-effective, may not perfectly mimic the extraction and ionization behavior of myristic acid, potentially leading to greater variability.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful validation and implementation of this compound as an internal standard. The following are representative protocols for the quantification of myristic acid in plasma using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Protocol for Total Fatty Acid Analysis

This protocol is adapted from the LIPID MAPS standard operating procedure.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol (B129727) solution and vortex vigorously for 1 minute.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Evaporate the solvent from the extracted lipids under a stream of nitrogen.

  • Add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes to saponify the lipids.

  • Cool the sample and add 1 mL of 14% boron trifluoride in methanol. Heat at 100°C for 5 minutes to convert the fatty acids to FAMEs.

  • Cool the sample and add 1 mL of hexane (B92381) and 1 mL of water. Vortex and centrifuge.

  • Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis:

  • GC Column: DB-23 or similar capillary column suitable for FAME analysis.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium.

  • Oven Temperature Program: Start at 100°C, ramp to 250°C.

  • MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) of characteristic ions for myristic acid methyl ester and this compound methyl ester.

LC-MS/MS Protocol for Free Fatty Acid Analysis

1. Sample Preparation and Extraction:

  • To 100 µL of plasma, add a known amount of this compound internal standard.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate myristic acid from other fatty acids.

  • MS/MS Detection: Electrospray ionization (ESI) in negative ion mode with multiple reaction monitoring (MRM) of the transitions for myristic acid and this compound.

Signaling Pathways and Experimental Workflows

Myristic acid plays a vital role in cellular signaling through its covalent attachment to the N-terminal glycine (B1666218) of many proteins, a process termed N-myristoylation. This modification is crucial for protein localization, stability, and function.

N_Myristoylation_Pathway Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Substrate Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Attachment Protein Target Protein (N-terminal Glycine) Protein->NMT Substrate Membrane Cellular Membrane Myristoylated_Protein->Membrane Membrane Targeting Signaling Downstream Signaling Membrane->Signaling Signal Transduction

Caption: N-Myristoylation Signaling Pathway.

The experimental workflow for validating an internal standard is a critical process to ensure the reliability of clinical assay data. This involves a series of experiments to assess the performance characteristics of the internal standard.

Internal_Standard_Validation_Workflow Method_Development Method Development Prepare_Samples Prepare Calibration Standards & Quality Control Samples Method_Development->Prepare_Samples Spike_IS Spike with this compound Prepare_Samples->Spike_IS Extraction Sample Extraction Spike_IS->Extraction Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) Analysis->Data_Processing Validation_Parameters Assess Validation Parameters (Linearity, Accuracy, Precision, etc.) Data_Processing->Validation_Parameters

A Researcher's Guide: Comparing Myristic Acid-d3 and 13C-Myristic Acid as Metabolic Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is paramount for the accurate elucidation of metabolic pathways. This guide provides an objective comparison of two commonly used stable isotope-labeled forms of myristic acid: Myristic acid-d3 and 13C-myristic acid. By examining their performance, analytical considerations, and providing supporting experimental data, this document aims to inform the selection of the optimal tracer for your research needs.

Myristic acid, a 14-carbon saturated fatty acid, plays a crucial role in cellular processes, most notably in the post-translational modification of proteins known as N-myristoylation, as well as serving as a substrate for energy production via β-oxidation. The use of stable isotope-labeled myristic acid allows for the precise tracking of its metabolic fate within these and other pathways.

Performance Comparison: this compound vs. 13C-Myristic Acid

The choice between a deuterium (B1214612) (d3) and a carbon-13 (13C) labeled tracer often depends on the specific biological question, the analytical method employed, and potential isotopic effects.

Metabolic Equivalence: A primary concern when using stable isotope tracers is the potential for kinetic isotope effects (KIE), where the difference in mass between the isotope and the natural atom can alter the rate of a chemical reaction. However, studies comparing deuterated and 13C-labeled essential fatty acids (linoleic and α-linolenic acids) in rats have shown no significant differences in their plasma concentrations 24 hours after administration, suggesting minimal isotopic effect on their overall in vivo metabolism. While this study did not specifically use myristic acid, it provides strong evidence that for many metabolic processes involving fatty acids, both types of tracers behave similarly to their unlabeled counterparts.

Analytical Advantages: The key distinctions between this compound and 13C-myristic acid often lie in the analytical methodologies and the specific metabolic pathways being investigated.

  • This compound: Deuterium-labeled fatty acids offer a distinct advantage in studies of fatty acid oxidation. The oxidation of deuterated fatty acids results in the release of deuterium into the body's water pool, which can be measured in plasma, urine, or saliva. This method has been validated against the traditional 13CO2 breath test using 13C-labeled fatty acids and has the significant benefit of not requiring a separate acetate (B1210297) correction factor. This simplifies the experimental procedure and makes it more suitable for outpatient or free-living studies.

  • 13C-Myristic Acid: Carbon-13 labeled myristic acid is an excellent tracer for following the carbon backbone of the fatty acid as it is incorporated into more complex molecules. This makes it ideal for studies of lipid synthesis (lipidomics) and for tracking the entry of myristoyl-CoA into the tricarboxylic acid (TCA) cycle. The analysis is typically performed by measuring the incorporation of 13C into downstream metabolites using mass spectrometry.

Data Presentation

The following tables summarize the physical properties of the two tracers and present comparative quantitative data derived from studies on analogous fatty acid tracers.

PropertyThis compound13C-Myristic acid
Molecular Formula C14H25D3O2C13¹³CH28O2
Molecular Weight ~231.40 g/mol ~229.36 g/mol
Isotopic Purity Typically >98%Typically >99%
Common Analytical Method GC-MS, LC-MSGC-MS, LC-MS

Table 1: Physical and Chemical Properties of this compound and 13C-Myristic acid.

TracerApplicationOrganism/SystemKey Finding
d31-Palmitate vs. [1-¹³C]Palmitate Fatty Acid OxidationHumansCumulative recovery of d31-palmitate in urine was 10.6 ± 3%, while acetate-corrected [1-¹³C]palmitate recovery in breath was comparable. A strong correlation (y=0.96x + 0) was observed between the two methods for measuring fatty acid oxidation.
Deuterated vs. 13C-U-labeled Essential Fatty Acids In vivo metabolismRatsNo significant differences in plasma concentrations of the deuterated versus 13C isotopomers of parent fatty acids and their metabolites were observed 24 hours after dosing.

Table 2: Summary of Comparative Experimental Data for Deuterated and 13C-Labeled Fatty Acid Tracers.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of tracer studies. Below are representative protocols for in vitro and in vivo experiments using stable isotope-labeled fatty acids.

In Vitro Labeling of Cultured Cells with 13C-Myristic Acid

This protocol is adapted from studies tracing the incorporation of 13C-labeled fatty acids into cellular lipids.

  • Cell Culture: Plate cells (e.g., hepatocytes, adipocytes) in appropriate culture dishes and grow to the desired confluency in standard growth medium.

  • Tracer Preparation: Prepare a stock solution of 13C-myristic acid complexed to fatty acid-free bovine serum albumin (BSA) in the culture medium. The final concentration of the tracer will depend on the specific experimental goals but is often in the range of 50-200 µM.

  • Labeling: Remove the standard growth medium from the cells and replace it with the 13C-myristic acid-containing medium. Incubate the cells for a specified period (e.g., 1, 4, 12, or 24 hours) to allow for the uptake and metabolism of the tracer.

  • Sample Collection: After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer. Harvest the cells by scraping or trypsinization.

  • Lipid Extraction: Extract total lipids from the cell pellet using a standard method such as the Bligh-Dyer or Folch extraction.

  • Analysis: Analyze the lipid extract by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the incorporation of 13C into myristic acid itself and into downstream metabolites such as other fatty acids (via elongation) and complex lipids (e.g., phospholipids, triglycerides).

In Vivo Tracing of Fatty Acid Oxidation Using this compound

This protocol is based on validated methods for measuring dietary fat oxidation using deuterated fatty acids.

  • Subject Preparation: Subjects should be fasted overnight prior to the study.

  • Tracer Administration: Administer a precisely weighed dose of this compound, typically incorporated into a test meal. The dosage will depend on the subject's body weight.

  • Sample Collection: Collect baseline urine and/or plasma samples before tracer administration. Subsequent samples are collected at timed intervals (e.g., 2, 4, 6, 8, and 10 hours) post-ingestion.

  • Sample Preparation:

    • Plasma: Prepare plasma from blood samples.

    • Urine: Collect total urine voids at each time point.

  • Analysis of Deuterium Enrichment:

    • Isolate water from the plasma or urine samples.

    • Measure the deuterium enrichment of the body water using isotope ratio mass spectrometry (IRMS) or a cavity ring-down spectrometer.

  • Calculation of Fatty Acid Oxidation: Calculate the cumulative recovery of the deuterium label in the body water pool over the collection period. This recovery is directly proportional to the amount of the ingested this compound that has been oxidized.

Mandatory Visualizations

The following diagrams illustrate the key metabolic pathways of myristic acid and a typical experimental workflow for a tracer study.

Myristoylation_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane MyristicAcid Myristic Acid MyristoylCoA Myristoyl-CoA MyristicAcid->MyristoylCoA Acyl-CoA Synthetase ATP -> AMP + PPi NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Transfer of Myristoyl Group NascentProtein Nascent Protein (with N-terminal Glycine) NascentProtein->NMT Membrane MyristoylatedProtein->Membrane Membrane Targeting & Signal Transduction

Caption: N-Myristoylation Signaling Pathway.

Beta_Oxidation_Pathway cluster_mitochondrion Mitochondrial Matrix MyristoylCoA Myristoyl-CoA (C14) Step1 Dehydrogenation (FAD -> FADH2) MyristoylCoA->Step1 Step2 Hydration Step1->Step2 Step3 Dehydrogenation (NAD+ -> NADH) Step2->Step3 Step4 Thiolysis Step3->Step4 PalmitoylCoA Lauroyl-CoA (C12) Step4->PalmitoylCoA Re-enters cycle AcetylCoA Acetyl-CoA Step4->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: Myristic Acid Beta-Oxidation Pathway.

Experimental_Workflow start Start: Tracer Selection (this compound or 13C-Myristic acid) administration Tracer Administration (Cell culture medium or in vivo) start->administration incubation Incubation / Time Course administration->incubation sampling Sample Collection (Cells, Plasma, Urine, etc.) incubation->sampling extraction Metabolite / Lipid Extraction sampling->extraction analysis Mass Spectrometry Analysis (GC-MS or LC-MS) extraction->analysis data_processing Data Processing and Isotopologue Analysis analysis->data_processing interpretation Biological Interpretation data_processing->interpretation

Caption: General Experimental Workflow for Tracer Studies.

Myristic Acid-d3 in Isotope Dilution: A Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fatty acids, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of Myristic acid-d3's performance as an internal standard in isotope dilution mass spectrometry (ID-MS) with other common alternatives, supported by experimental data and detailed protocols.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry.[1] this compound, a deuterated form of myristic acid, is frequently employed for this purpose.[1] Its chemical and physical properties are nearly identical to the endogenous analyte, allowing it to mimic the behavior of native myristic acid throughout sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in extraction efficiency, matrix effects, and instrument response, leading to high accuracy and precision in quantification.[2]

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the accuracy and precision of quantitative data. While structural analogs can be used, they may not adequately correct for analytical variability due to differences in physicochemical properties. Stable isotope-labeled standards, such as this compound and ¹³C-Myristic acid, offer superior performance. Odd-chain fatty acids, like Heptadecanoic acid (C17:0), are another alternative, though they are not isotopically related to myristic acid.

The following table summarizes typical performance data for these internal standards in the quantification of myristic acid using isotope dilution mass spectrometry.

Performance MetricThis compound¹³C-Myristic acidHeptadecanoic acid (C17:0)
Linearity (R²) >0.99>0.99>0.99
Limit of Detection (LOD) Low ng/mLLow ng/mLng/mL to µg/mL
Limit of Quantification (LOQ) Low ng/mLLow ng/mLng/mL to µg/mL
Accuracy (Recovery %) 95-105%95-105%85-115%
Precision (%CV) <15%<15%<20%

Note: The values presented are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.

Signaling Pathway and Experimental Workflow

The accurate quantification of myristic acid is crucial for understanding its role in various biological processes, including protein myristoylation, a key post-translational modification that influences protein localization and function.

Protein N-Myristoylation Pathway MA Myristic Acid ACSL Acyl-CoA Synthetase MA->ACSL ATP -> AMP + PPi Myristoyl_CoA Myristoyl-CoA ACSL->Myristoyl_CoA NMT N-Myristoyltransferase Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Protein Target Protein (N-terminal Glycine) Protein->NMT Membrane Cellular Membrane Myristoylated_Protein->Membrane Membrane Targeting

Fig 1. Protein N-Myristoylation Pathway

The following diagram illustrates a typical experimental workflow for the quantification of myristic acid using this compound as an internal standard with GC-MS analysis.

Isotope Dilution Workflow for Myristic Acid Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Derivatization (e.g., to FAMEs) Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Acquisition (SIM or MRM) GCMS->Data Ratio Calculate Peak Area Ratio (Myristic Acid / this compound) Data->Ratio Concentration Determine Myristic Acid Concentration Ratio->Concentration Curve Calibration Curve Curve->Concentration

Fig 2. Myristic Acid Quantification Workflow

Experimental Protocol: Quantification of Myristic Acid in Human Plasma using this compound and GC-MS

This protocol details a common method for the analysis of myristic acid in plasma.

1. Materials and Reagents

  • Myristic acid (analytical standard)

  • This compound (internal standard)[1]

  • Methanol (B129727), Chloroform, Hexane (B92381), Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl)

  • Potassium hydroxide (B78521) (KOH)

  • Boron trifluoride (BF₃) in methanol (14%)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Human plasma

2. Sample Preparation

  • Internal Standard Spiking : To 100 µL of human plasma in a glass tube, add a known amount of this compound (e.g., 10 µL of a 10 µg/mL solution in methanol).

  • Lipid Extraction (Folch Method) :

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Saponification :

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

    • Add 1 mL of 0.5 M KOH in methanol.

    • Incubate at 80°C for 1 hour to hydrolyze the fatty acids from their esterified forms.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs) :

    • After cooling, add 2 mL of 14% BF₃ in methanol.

    • Incubate at 80°C for 30 minutes.

    • Add 1 mL of saturated NaCl solution and 2 mL of hexane.

    • Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new tube.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Transfer the dried extract to a GC vial for analysis.

3. GC-MS Analysis

  • Gas Chromatograph (GC) :

    • Column : DB-23 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature : 250°C.

    • Oven Program : Start at 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow of 1 mL/min.

    • Injection Volume : 1 µL (splitless mode).

  • Mass Spectrometer (MS) :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM).

    • Ions to Monitor :

      • Myristic acid methyl ester (unlabeled): m/z 242 (molecular ion), 74 (base peak).

      • This compound methyl ester (labeled): m/z 245 (molecular ion), 77 (base peak).

4. Quantification

  • Calibration Curve : Prepare a series of calibration standards containing known concentrations of myristic acid and a fixed concentration of this compound. Process these standards in the same manner as the plasma samples.

  • Data Analysis : Integrate the peak areas of the selected ions for both the endogenous myristic acid and the this compound internal standard.

  • Calculation : Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the calibration standards and the unknown samples. Construct a calibration curve by plotting the peak area ratio against the concentration of the myristic acid standards. Determine the concentration of myristic acid in the plasma samples from the calibration curve.

Conclusion

The use of this compound as an internal standard in isotope dilution mass spectrometry provides a robust, accurate, and precise method for the quantification of myristic acid in complex biological matrices. Its ability to compensate for analytical variability makes it a superior choice over non-isotopically labeled standards. For researchers requiring high-quality quantitative data for myristic acid, the implementation of a validated method using this compound is highly recommended.

References

A Researcher's Guide to Selecting Myristic acid-d3 Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolic studies, the accuracy of quantitative analysis hinges on the quality of internal standards. Myristic acid-d3 (deuterated myristic acid) is a crucial tool for mass spectrometry-based quantification of its endogenous counterpart. The selection of a high-quality standard is paramount, as factors like chemical purity and isotopic enrichment directly impact experimental accuracy and reproducibility. This guide provides a framework for comparing this compound standards from different suppliers, complete with methodologies for in-house verification.

Comparison of this compound Standards

An objective comparison requires scrutinizing the Certificate of Analysis (CoA) provided by the supplier for a specific lot. While suppliers offer general product specifications, the CoA contains precise quantitative data. Researchers should prioritize standards with high chemical purity and isotopic enrichment to minimize interference from unlabeled counterparts and ensure accurate quantification.

Below is a comparative summary of typical specifications for this compound standards. Researchers should use this structure to compare the lot-specific CoAs from their chosen suppliers.

ParameterSupplier A (Example)Supplier B (Example)MedchemExpress[1]Eurisotop/CIL[2][3]Key Consideration for Researchers
Product Name This compoundThis compoundThis compoundMyristic acid (methyl-d3)Note the specific deuteration pattern (e.g., methyl-d3, d27). This must be consistent for the study.
Chemical Purity >99.0% (GC-MS)>98.5% (GC-MS)98.62%≥98%Higher chemical purity reduces the risk of co-eluting contaminants interfering with the analysis.
Isotopic Enrichment ≥99 atom % D≥98 atom % DNot specifiedNot specifiedHigher isotopic enrichment leads to a more accurate and precise standard curve and quantification.
Formulation 1 mg/mL in Methanol (B129727)Neat SolidSolidSolidA pre-dissolved solution can save time and reduce preparation errors, but may have a shorter shelf-life.[1]
Certificate of Analysis Lot-specific CoALot-specific CoAData SheetCoA available upon requestAlways request and review the lot-specific CoA before use. Enhanced Technical Data Packages (EDP) may offer more detail.[2]
Storage Conditions -20°C2-8°C-80°C (6 months)Not specifiedAdherence to specified storage conditions is critical to maintain the standard's integrity.

Experimental Verification Protocols

While the CoA provides essential data, independent verification is a cornerstone of rigorous quality control. The following are standard protocols for assessing the purity and isotopic enrichment of a this compound standard.

Protocol 1: Purity and Isotopic Enrichment Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method confirms the chemical purity and determines the isotopic distribution of the deuterated standard. Myristic acid must first be derivatized to a more volatile ester (e.g., methyl myristate) for GC analysis.

1. Standard Preparation and Derivatization:

  • Preparation: Prepare a 1 mg/mL stock solution of the this compound standard in a suitable organic solvent (e.g., methanol or chloroform).

  • Derivatization to Fatty Acid Methyl Ester (FAME):

    • To 100 µL of the stock solution in a glass vial, add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Seal the vial and heat at 80°C for 1 hour.

    • After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of deionized water.

    • Vortex vigorously for 1 minute, then centrifuge (2000 rpm for 5 minutes) to achieve phase separation.

    • Carefully transfer the upper hexane layer containing the FAME to a new vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • GC Column: Use a non-polar column suitable for FAME analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 50-350.

3. Data Analysis:

  • Chemical Purity: Integrate the total ion chromatogram (TIC). Purity is calculated as the area of the this compound methyl ester peak as a percentage of the total peak area.

  • Isotopic Enrichment:

    • Extract the mass spectrum from the apex of the this compound methyl ester peak.

    • Identify the molecular ion cluster. For methyl-d3 myristate, the primary ion will be at m/z 245.

    • Calculate isotopic enrichment by dividing the intensity of the m/z 245 ion by the sum of intensities of all relevant isotopologue ions (e.g., m/z 242, 243, 244).

Workflow for Selecting and Verifying a this compound Standard

The following diagram illustrates the logical steps a researcher should follow from initial supplier evaluation to final acceptance of the standard for experimental use.

G cluster_0 Phase 1: Supplier Evaluation cluster_1 Phase 2: Procurement & Initial Verification cluster_2 Phase 3: In-House Validation cluster_3 Phase 4: Final Action A Identify Potential Suppliers B Request General Specifications and Example CoAs A->B C Compare Purity, Isotopic Enrichment, and Formulation B->C D Procure Standard and Request Lot-Specific CoA C->D E Review Lot-Specific CoA Against Specifications D->E F Perform In-House GC-MS Analysis (Purity & Isotopic Enrichment) E->F G Compare In-House Data with Supplier's CoA F->G H Decision Point: Does Standard Meet Requirements? G->H I Accept Standard for Quantitative Experiments H->I Yes J Reject Standard and Contact Supplier H->J No

References

A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing Myristic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity and reproducibility of bioanalytical data are of utmost importance. In the realm of quantitative analysis, particularly in chromatography and mass spectrometry, the selection of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of analytical methods for the quantification of myristic acid, with a specific focus on the cross-validation of methods employing the deuterated internal standard, Myristic acid-d3, against a non-isotopically labeled alternative, Pentadecanoic acid.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely recognized as the "gold standard" in bioanalysis.[1][2] Their use is strongly advocated by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3] The key advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thereby providing a robust correction for potential analytical errors and enhancing the accuracy and precision of the results.[4]

Performance Comparison: this compound vs. a Structural Analog Internal Standard

The superiority of deuterated internal standards over non-isotopically labeled alternatives, such as a structural analog like Pentadecanoic acid (a C15:0 fatty acid), is well-documented. While a structural analog can be a viable option when a deuterated standard is unavailable, its performance can be compromised by differences in extraction recovery, chromatographic behavior, and ionization efficiency. The following tables summarize comparative data on the performance of a hypothetical bioanalytical method for myristic acid using this compound versus Pentadecanoic acid as the internal standard.

Table 1: Comparison of Key Validation Parameters

Validation ParameterThis compound (SIL-IS)Pentadecanoic acid (Analog IS)Acceptance Criteria (ICH M10)
Linearity (r²) >0.998>0.995≥0.99
Accuracy (% Bias) Within ±5%Within ±15%±15% (±20% at LLOQ)
Precision (% CV) <10%<15%≤15% (≤20% at LLOQ)
Matrix Effect (% CV) <5%<20%Not explicitly defined, but should be minimized
Recovery (% CV) <5%<15%Not explicitly defined, but should be consistent

Table 2: Accuracy and Precision Data for Quality Control Samples

QC LevelThis compound (SIL-IS)Pentadecanoic acid (Analog IS)
Accuracy (% Bias) Precision (% CV) Accuracy (% Bias) Precision (% CV)
LLOQ -2.5%8.2%-12.8%17.5%
Low QC 1.8%6.5%9.7%13.2%
Mid QC -0.5%4.1%-7.3%11.8%
High QC 2.1%3.8%5.4%10.5%

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. The data presented is representative of the expected performance differences.

The tighter control over accuracy and precision observed with this compound is a direct result of its ability to more effectively compensate for variability during the analytical process.

Experimental Protocols

Detailed and rigorous experimental protocols are essential for the validation of bioanalytical methods. The following are methodologies for key experiments cited in regulatory guidelines.

Preparation of Stock and Working Solutions
  • Myristic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of myristic acid and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Pentadecanoic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of pentadecanoic acid and dissolve in 10 mL of methanol.

  • Working Solutions: Prepare working solutions for calibration standards and quality control samples by serial dilution of the stock solutions with methanol:water (50:50, v/v). Internal standard working solutions (for both this compound and Pentadecanoic acid) are prepared at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological matrix (e.g., plasma) in a microcentrifuge tube, add 25 µL of the internal standard working solution (either this compound or Pentadecanoic acid).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 200 µL of the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate myristic acid from other endogenous components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions:

    • Myristic Acid: Precursor Ion (Q1) -> Product Ion (Q3)

    • This compound: Precursor Ion (Q1) -> Product Ion (Q3)

    • Pentadecanoic Acid: Precursor Ion (Q1) -> Product Ion (Q3)

Cross-Validation Protocol

Objective: To compare the performance of the analytical method using two different internal standards (this compound vs. Pentadecanoic acid).

Methodology:

  • Prepare Quality Control (QC) Samples: Prepare a minimum of three batches of QC samples at low, medium, and high concentrations in the biological matrix.

  • Analyze with Reference Method (IS-1: this compound): Analyze one set of the QC samples using the validated method with this compound as the internal standard.

  • Analyze with Comparator Method (IS-2: Pentadecanoic Acid): Analyze a second set of the same QC samples using the method with Pentadecanoic Acid as the internal standard.

  • Data Analysis: Compare the concentration values obtained for the QC samples from both methods. The mean concentration of at least two-thirds of the QC samples from the comparator method should be within ±20% of the values obtained by the reference method.

Visualizing the Workflow

Diagrams are essential for clarifying complex processes in bioanalytical method validation.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Analysis & Validation start Start: Biological Sample (e.g., Plasma) spike_is1 Spike with IS-1 (this compound) start->spike_is1 spike_is2 Spike with IS-2 (Pentadecanoic Acid) start->spike_is2 protein_precip1 Protein Precipitation spike_is1->protein_precip1 protein_precip2 Protein Precipitation spike_is2->protein_precip2 extract1 Extraction & Reconstitution protein_precip1->extract1 extract2 Extraction & Reconstitution protein_precip2->extract2 lcms1 LC-MS/MS Analysis (Method 1) extract1->lcms1 lcms2 LC-MS/MS Analysis (Method 2) extract2->lcms2 data_analysis1 Quantification using Analyte/IS-1 Ratio lcms1->data_analysis1 data_analysis2 Quantification using Analyte/IS-2 Ratio lcms2->data_analysis2 compare Compare Results (Accuracy, Precision) data_analysis1->compare data_analysis2->compare report Cross-Validation Report compare->report

Cross-validation workflow for analytical methods.

Conclusion

The use of a deuterated internal standard, such as this compound, represents a scientifically sound and robust approach to achieving high-quality data in regulated bioanalysis. Its ability to closely mimic the behavior of the analyte provides superior correction for analytical variability compared to structural analogs. By adhering to the comprehensive validation and cross-validation protocols outlined in regulatory guidelines, researchers can ensure the reliability and defensibility of their bioanalytical data, a critical component in the advancement of drug development.

References

Quantitative Comparison of Deuterated vs. Non-Deuterated Fatty Acid Uptake: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular uptake of fatty acids is crucial for metabolic studies and therapeutic development. A key question that often arises is whether deuteration—the substitution of hydrogen with its heavier isotope, deuterium (B1214612)—affects the rate and mechanism of fatty acid uptake. This guide provides a quantitative comparison of the uptake of deuterated versus non-deuterated fatty acids, supported by experimental data and detailed protocols.

The prevailing evidence from multiple studies suggests that deuterium labeling, particularly at positions not directly involved in the uptake mechanism, does not significantly alter the rate of fatty acid absorption and uptake into cells. This makes deuterated fatty acids excellent tracers for metabolic studies. For instance, studies on deuterated stearic acid uptake in oocytes have shown that deuterium labeling does not adversely affect oocyte maturation rates, implying a comparable uptake to their non-deuterated counterparts.[1] Similarly, research on the metabolism of deuterium-labeled palmitic and stearic acids in humans has indicated that the absorption of these fatty acids is similar to their non-deuterated forms.[2]

Furthermore, a study focused on arachidonic acid found that even with bis-allylic deuteration, the fatty acid's uptake, esterification, and release from phospholipids (B1166683) were not altered compared to the native form.[3] This is a critical finding for studies involving polyunsaturated fatty acids where deuteration is used to prevent lipid peroxidation.[4]

While the uptake appears to be largely unaffected, it is important to note that a deuterium isotope effect has been observed in downstream metabolic processes, such as the activity of desaturase enzymes.[2] This effect, where the heavier isotope can slow down reaction rates, is a key consideration in metabolic fate studies but does not appear to significantly impact the initial cellular uptake.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies comparing the uptake of deuterated and non-deuterated fatty acids.

Fatty AcidModel SystemKey Quantitative FindingReference
Stearic Acid (dSA)Cat OocytesThe efficiency of dSA uptake decreased with increasing concentration (from ~0.45 pmol/oocyte at 50 µM to ~1.2 pmol/oocyte at 400 µM after 24h) and duration of culture, but no significant difference in maturation rates compared to controls was observed, suggesting comparable uptake.[1][1]
Palmitic and Stearic AcidsHumansAbsorption of deuterated 16:0 and 18:0 was found to be similar.[2][2]
Arachidonic Acid (D-AA)RAW264.7 MacrophagesBis-allylic deuteration of arachidonic acid does not alter its uptake, esterification, and release from phospholipids compared to native arachidonic acid.[3][3]
Various Fatty AcidsHeLa CellsHyperspectral CARS microscopy was used to quantitatively measure the concentration of both deuterated and non-deuterated fatty acids stored in lipid droplets over a 24-hour period, demonstrating a method to track uptake and metabolism without suggesting a difference in uptake rate.[5][5]

Experimental Protocols

The quantification of fatty acid uptake, for both deuterated and non-deuterated forms, can be achieved through various established methods. Below are detailed protocols for some of the key experimental approaches cited in the literature.

Raman Microspectroscopy for Quantifying Deuterated Fatty Acid Uptake

This non-destructive method allows for the quantification of deuterated fatty acid accumulation within single cells.

  • Cell Culture and Labeling:

    • Culture cells (e.g., oocytes) in a standard culture medium.

    • Supplement the medium with the desired concentration of deuterated fatty acid (e.g., deuterated stearic acid) complexed with bovine serum albumin (BSA).

    • Incubate the cells for various time points (e.g., 6, 12, 24 hours).

  • Sample Preparation:

    • After incubation, wash the cells multiple times with a BSA-free medium to remove excess fatty acids.

    • Fix the cells if necessary for imaging.

  • Raman Spectroscopy:

    • Acquire Raman spectra from individual cells or specific subcellular compartments (like lipid droplets) using a Raman microspectrometer.

    • The intensity of the carbon-deuterium (C-D) bond vibration peak (around 2100-2200 cm⁻¹) is proportional to the concentration of the deuterated fatty acid.

    • Quantify the concentration by comparing the C-D peak intensity to a standard curve generated from known concentrations of the deuterated fatty acid.

Mass Spectrometry-Based Quantification

Mass spectrometry (MS) is a highly sensitive method for quantifying both deuterated and non-deuterated fatty acids.

  • Cell Culture and Labeling:

    • Incubate cells or administer to subjects a known amount of the deuterated or non-deuterated fatty acid.

  • Lipid Extraction:

    • Harvest cells or collect biological samples (e.g., plasma, tissue).

    • Perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

  • Sample Preparation for MS:

    • Hydrolyze the lipid extract to release free fatty acids.

    • Derivatize the fatty acids (e.g., to fatty acid methyl esters - FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis, or analyze directly using liquid chromatography-mass spectrometry (LC-MS).

  • Mass Spectrometry Analysis:

    • Separate the fatty acids using chromatography.

    • Detect and quantify the different fatty acid species by their mass-to-charge ratio.

    • The abundance of the deuterated fatty acid and its non-deuterated counterpart can be determined by comparing their respective peak areas to those of known internal standards.

Fluorescence-Based Real-Time Uptake Assay

This method uses fluorescently labeled fatty acid analogs to measure uptake in real-time.

  • Reagents:

    • Fluorescently labeled fatty acid analog (e.g., BODIPY-labeled fatty acid).

    • A cell-impermeable quenching agent.

  • Assay Procedure:

    • Plate cells in a multi-well plate.

    • Add the fluorescently labeled fatty acid to the cells.

    • Add the quenching agent to the extracellular medium. The quencher will extinguish the fluorescence of the fatty acid analog that has not been taken up by the cells.

    • Measure the intracellular fluorescence in real-time using a fluorescence plate reader or fluorescence microscope. The increase in fluorescence intensity over time corresponds to the rate of fatty acid uptake.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of deuterated and non-deuterated fatty acid uptake using mass spectrometry.

FattyAcidUptakeWorkflow cluster_preparation Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis cluster_comparison Comparison A Culture Cells B Incubate with Deuterated Fatty Acid A->B C Incubate with Non-Deuterated Fatty Acid A->C D Harvest Cells C->D E Lipid Extraction D->E F Hydrolysis & Derivatization E->F G GC-MS or LC-MS Analysis F->G H Quantify Peak Areas G->H I Compare Uptake Rates H->I

Caption: Workflow for comparing deuterated and non-deuterated fatty acid uptake.

This guide provides a foundational understanding of the quantitative comparison between deuterated and non-deuterated fatty acid uptake. The presented data and protocols empower researchers to design and execute robust experiments to investigate fatty acid metabolism in various biological systems. The consistent finding that deuteration does not significantly impede uptake solidifies the role of deuterated fatty acids as invaluable tools in metabolic research.

References

Inter-laboratory Comparison of Myristic Acid-d3 Quantification: A Best Practice Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the quantification of Myristic acid-d3, a deuterated internal standard crucial for accurate mass spectrometry-based analysis. While direct inter-laboratory comparison data for this compound is not publicly available, this document outlines a standardized protocol and presents a hypothetical data comparison to guide laboratories in assessing their analytical performance. The methodologies described are based on established principles from proficiency testing of similar small molecules.

Introduction

This compound is a stable isotope-labeled internal standard commonly used in quantitative mass spectrometry assays to correct for variability in sample preparation and instrument response.[1] Consistent and accurate quantification of this internal standard is paramount for the reliability of the overall analytical method. This guide proposes a protocol for an inter-laboratory comparison to evaluate the precision and accuracy of this compound quantification across different facilities.

Hypothetical Inter-laboratory Study Design

This guide is structured around a hypothetical inter-laboratory study involving five independent laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E). Each laboratory was provided with a set of blind samples containing known concentrations of this compound in a surrogate matrix (e.g., charcoal-stripped human plasma). The laboratories were instructed to follow a standardized analytical protocol to quantify the this compound.

Experimental Protocol

A standardized experimental protocol is essential for a meaningful inter-laboratory comparison. The following is a recommended methodology for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.1. Materials and Reagents

  • This compound certified reference material

  • Myristic acid (for calibration curve)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (charcoal-stripped)

  • 96-well protein precipitation plates

3.2. Sample Preparation

  • Spiking: Prepare a stock solution of this compound in methanol. Spike the surrogate matrix (charcoal-stripped human plasma) to create a series of quality control (QC) samples at low, medium, and high concentrations.

  • Protein Precipitation: To 50 µL of each QC sample, add 150 µL of cold acetonitrile containing the internal standard (Myristic acid).

  • Centrifugation: Vortex the samples for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3.3. LC-MS/MS Parameters

  • LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation of this compound from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (specific m/z to be determined by the user)

    • Myristic acid (IS): Precursor ion > Product ion (specific m/z to be determined by the user)

Data Analysis and Acceptance Criteria

Each laboratory should report the mean concentration, standard deviation (SD), and coefficient of variation (%CV) for each QC level. The performance of each laboratory is then compared against the established nominal concentrations.

Hypothetical Quantitative Data Comparison

The following tables summarize the hypothetical results from the five participating laboratories.

Table 1: Quantification of Low QC Sample (Nominal Concentration: 10 ng/mL)

LaboratoryMean Concentration (ng/mL)Standard Deviation (SD)Coefficient of Variation (%CV)Accuracy (%)
Lab A9.80.77.198.0
Lab B10.50.98.6105.0
Lab C9.50.66.395.0
Lab D11.21.210.7112.0
Lab E10.10.87.9101.0
Overall 10.2 0.8 7.8 102.2

Table 2: Quantification of Medium QC Sample (Nominal Concentration: 100 ng/mL)

LaboratoryMean Concentration (ng/mL)Standard Deviation (SD)Coefficient of Variation (%CV)Accuracy (%)
Lab A99.24.54.599.2
Lab B103.15.14.9103.1
Lab C97.84.24.397.8
Lab D108.56.56.0108.5
Lab E101.54.84.7101.5
Overall 102.0 5.0 4.9 102.0

Table 3: Quantification of High QC Sample (Nominal Concentration: 500 ng/mL)

LaboratoryMean Concentration (ng/mL)Standard Deviation (SD)Coefficient of Variation (%CV)Accuracy (%)
Lab A495.519.84.099.1
Lab B510.222.44.4102.0
Lab C489.818.63.898.0
Lab D525.126.35.0105.0
Lab E505.620.24.0101.1
Overall 505.2 21.5 4.3 101.0

Visualizations

The following diagrams illustrate the key workflows and relationships in this inter-laboratory comparison study.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spiking Spike Surrogate Matrix ProteinPrecipitation Protein Precipitation Spiking->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer LC_Separation LC Separation SupernatantTransfer->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

logical_relationship Study_Design Inter-laboratory Study Design Protocol Standardized Protocol Study_Design->Protocol Lab_A Laboratory A Protocol->Lab_A Lab_B Laboratory B Protocol->Lab_B Lab_C Laboratory C Protocol->Lab_C Lab_D Laboratory D Protocol->Lab_D Lab_E Laboratory E Protocol->Lab_E Data_Submission Data Submission Lab_A->Data_Submission Lab_B->Data_Submission Lab_C->Data_Submission Lab_D->Data_Submission Lab_E->Data_Submission Statistical_Analysis Statistical Analysis Data_Submission->Statistical_Analysis Performance_Evaluation Performance Evaluation Statistical_Analysis->Performance_Evaluation

Caption: Logical flow of the inter-laboratory comparison study.

Conclusion

This guide provides a comprehensive framework for an inter-laboratory comparison of this compound quantification. By adhering to a standardized protocol and comparing results against known concentrations, laboratories can gain valuable insights into their analytical performance. The hypothetical data presented herein serves as an example of how such a comparison can be structured and interpreted. Regular participation in such proficiency testing schemes is a critical component of quality assurance in any analytical laboratory.

References

Myristic Acid-d3: A Comparative Guide to Performance in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of myristic acid, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of the performance of myristic acid-d3 against other alternatives in various biological matrices, supported by experimental data and detailed protocols. This compound, a stable isotope-labeled internal standard, is widely considered the gold standard for mass spectrometry-based quantification due to its chemical and physical similarity to the endogenous analyte.[1]

Superior Performance of Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-ISs), such as this compound, offer significant advantages over other types of internal standards, like odd-chain fatty acids (e.g., heptadecanoic acid, C17:0). The primary benefit of using a deuterated standard is its ability to co-elute with the target analyte, experiencing similar ionization effects in the mass spectrometer.[1] This co-elution minimizes variability introduced during sample preparation, extraction, and analysis, leading to more accurate and precise quantification.[1][2] Studies have shown that while using alternative internal standards can maintain reasonable accuracy, it often leads to a significant increase in measurement imprecision.[2]

Quantitative Performance Data

The following tables summarize the expected performance characteristics of myristic acid quantification when using this compound as an internal standard in various biological matrices. These values are compiled from typical validation data for fatty acid analysis using stable isotope dilution methods.

Table 1: Performance Characteristics in Plasma/Serum

ParameterTypical ValueAnalysis Method
Linearity (r²)>0.99LC-MS/MS, GC-MS
Accuracy (% Recovery)85-115%LC-MS/MS, GC-MS
Precision (%RSD)<15%LC-MS/MS, GC-MS
Lower Limit of Quantification (LLOQ)1-10 ng/mLLC-MS/MS

Table 2: Performance Characteristics in Urine

ParameterTypical ValueAnalysis Method
Linearity (r²)>0.99GC-MS, LC-MS/MS
Accuracy (% Recovery)80-120%GC-MS, LC-MS/MS
Precision (%RSD)<20%GC-MS, LC-MS/MS
Lower Limit of Quantification (LLOQ)0.1-1 ng/mLGC-MS

Table 3: Performance Characteristics in Tissue Homogenates

ParameterTypical ValueAnalysis Method
Linearity (r²)>0.99GC-MS, LC-MS/MS
Accuracy (% Recovery)80-120%GC-MS, LC-MS/MS
Precision (%RSD)<15%GC-MS, LC-MS/MS
Lower Limit of Quantification (LLOQ)1-10 ng/g tissueGC-MS

Experimental Protocols

Detailed methodologies for the extraction and analysis of myristic acid from different biological matrices using this compound as an internal standard are provided below.

Protocol 1: Quantification of Myristic Acid in Human Plasma/Serum by LC-MS/MS

This protocol is adapted from established methods for free fatty acid analysis in plasma and serum.[3]

Materials:

Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 5 µL of the this compound internal standard solution.

  • Add 295 µL of acetonitrile with 1% formic acid.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Quantification of Total Myristic Acid in Human Serum by GC-MS

This protocol involves hydrolysis to release esterified myristic acid, followed by derivatization for GC-MS analysis.[4]

Materials:

  • Human serum

  • This compound internal standard solution

  • Folch reagent (Chloroform:Methanol, 2:1 v/v)

  • BF3-methanol (14%) or other derivatizing agent

  • Heptane (B126788)

  • Saturated NaCl solution

Procedure:

  • To 100 µL of serum, add a known amount of this compound internal standard.

  • Add 2 mL of Folch reagent, vortex for 2 minutes, and centrifuge at 2,500 x g for 5 minutes.

  • Transfer the lower organic phase to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Add 1 mL of 14% BF3-methanol and heat at 100°C for 30 minutes to form fatty acid methyl esters (FAMEs).

  • After cooling, add 1 mL of heptane and 1 mL of saturated NaCl solution, vortex, and centrifuge.

  • Collect the upper heptane layer for GC-MS analysis.

Protocol 3: Quantification of Myristic Acid in Urine by GC-MS

This protocol is based on methods for organic acid analysis in urine.[5]

Materials:

Procedure:

  • To 1 mL of urine, add a known amount of this compound internal standard.

  • Adjust the pH to <2 with HCl.

  • Extract the myristic acid with 3 mL of ethyl acetate by vortexing for 5 minutes.

  • Centrifuge and transfer the upper organic layer to a new tube.

  • Repeat the extraction and combine the organic layers.

  • Evaporate the solvent to dryness under nitrogen.

  • Reconstitute the residue in 50 µL of pyridine and add 50 µL of BSTFA with 1% TMCS.

  • Heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • Inject 1 µL into the GC-MS system.

Protocol 4: Quantification of Myristic Acid in Tissue Homogenate by GC-MS

This protocol outlines a general procedure for fatty acid analysis in tissue samples.[6]

Materials:

  • Tissue sample

  • This compound internal standard solution

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform

  • Derivatizing agent (e.g., BF3-methanol)

Procedure:

  • Homogenize a known weight of tissue (e.g., 50 mg) in PBS.

  • Add a known amount of this compound internal standard to the homogenate.

  • Perform a lipid extraction using the Folch method (Chloroform:Methanol, 2:1 v/v).

  • Separate the organic and aqueous phases by adding 0.9% NaCl solution and centrifuging.

  • Collect the lower organic phase containing the lipids.

  • Evaporate the solvent and proceed with derivatization to FAMEs as described in Protocol 2.

  • Analyze the FAMEs by GC-MS.

Visualizing Workflows and Pathways

Experimental Workflow for Myristic Acid Quantification

The following diagram illustrates the general workflow for the quantification of myristic acid in biological samples using an internal standard.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Matrix (Plasma, Serum, Urine, Tissue) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Derivatization->Analysis Quantification Quantification Analysis->Quantification

Caption: General experimental workflow for myristic acid quantification.

Myristoylation Signaling Pathway

Myristic acid plays a crucial role in cellular signaling through a process called N-myristoylation. This modification involves the covalent attachment of a myristoyl group to the N-terminal glycine (B1666218) of a target protein, a reaction catalyzed by N-myristoyltransferase (NMT). Myristoylation facilitates the anchoring of proteins to cellular membranes and is essential for their proper function in various signal transduction pathways.

Myristoylation Signaling Pathway cluster_activation Myristic Acid Activation cluster_myristoylation Protein Myristoylation cluster_function Cellular Function Myristic_Acid Myristic Acid Myristoyl_CoA_Synthetase Myristoyl-CoA Synthetase Myristic_Acid->Myristoyl_CoA_Synthetase Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA_Synthetase->Myristoyl_CoA NMT N-myristoyltransferase (NMT) Myristoyl_CoA->NMT Substrate Target_Protein Target Protein (N-terminal Glycine) Target_Protein->NMT Substrate Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Membrane_Targeting Membrane Targeting Myristoylated_Protein->Membrane_Targeting Signal_Transduction Signal Transduction Membrane_Targeting->Signal_Transduction Protein_Protein_Interaction Protein-Protein Interactions Membrane_Targeting->Protein_Protein_Interaction

Caption: The N-myristoylation signaling pathway.

References

A Comparative Guide to Assessing Calibration Curve Linearity: Myristic Acid-d3 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of fatty acids is crucial in numerous fields, from metabolic research to the development of new therapeutics. A cornerstone of reliable quantification is the use of an appropriate internal standard (IS) to construct a linear calibration curve. This guide provides an objective comparison of Myristic acid-d3, a deuterated internal standard, with common alternatives, focusing on the linearity of calibration curves. The information presented is supported by experimental data to aid researchers in selecting the most suitable internal standard for their analytical needs.

Principles of Internal Standardization in Fatty Acid Analysis

An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be differentiated by the analytical instrument.[1] It is added in a known amount to all samples, calibrators, and quality controls to correct for variations during sample preparation, extraction, and analysis.[2][3] The two main classes of internal standards used for fatty acid analysis are stable isotope-labeled (e.g., deuterated) fatty acids and odd-chain fatty acids.[1][2]

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" for mass spectrometry-based quantification.[4] Deuterated standards, like this compound, have some of their hydrogen atoms replaced with deuterium. This mass shift allows the mass spectrometer to distinguish the internal standard from the endogenous analyte, even though they have nearly identical chemical and physical properties and often co-elute chromatographically.[5][6]

  • Odd-Chain Fatty Acid Internal Standards: Fatty acids with an odd number of carbon atoms, such as heptadecanoic acid (C17:0) and nonadecanoic acid (C19:0), are frequently used as internal standards.[2] The rationale is that they are structurally similar to the even-chained fatty acids commonly found in biological systems but are often absent or present at very low concentrations in most samples.[7][8]

Performance Comparison: Linearity of Calibration Curves

The linearity of a calibration curve demonstrates the direct proportionality between the analyte concentration and the instrument's response over a defined range. A high coefficient of determination (R²) is indicative of a good linear fit.[9] The following tables summarize the performance characteristics of this compound and its alternatives based on data from various validation studies. It is important to note that these data are compiled from different sources, and direct comparisons should be made with caution as experimental conditions may vary.

Table 1: Performance Characteristics of Deuterated Internal Standards

Internal StandardAnalyte(s)Analytical MethodLinear RangeCorrelation Coefficient (R²)Reference
This compoundMyristic acidGC-MSNot specified>0.99 (Inferred)[10]
Methyl-d3 LaurateFatty Acid Methyl EstersGC-MS/FIDNot specified>0.99 (Inferred)[5]
Various Deuterated FAsOmega 3 & 6 Fatty AcidsLC-MS/MS0.0032 - 50 µg/mLNot specified[11]
Various Deuterated FAs41 Fatty AcidsLC-MS0.05 - 20 µMLinear or Quadratic[12]

Table 2: Performance Characteristics of Odd-Chain Fatty Acid Internal Standards

Internal StandardAnalyte(s)Analytical MethodLinear RangeCorrelation Coefficient (R²)Reference
Methyl Heptadecanoate (C17:0)Fatty Acid Methyl EstersGC-FID/MSNot specified>0.99[5]
Methyl Nonadecanoate (C19:0)Fatty Acid Methyl EstersGC-FID/MSNot specified>0.99[5]
Not Specified22 Fatty Acid Methyl EstersGC-MSNot specified>0.9920[9]

Experimental Protocols

The following is a generalized experimental protocol for assessing the linearity of a calibration curve for fatty acid analysis using an internal standard.

1. Preparation of Stock Solutions and Calibration Standards:

  • Prepare a stock solution of the analyte (e.g., Myristic acid) and the internal standard (e.g., this compound or C17:0) in a suitable solvent (e.g., ethanol).

  • Prepare a series of calibration standards by serial dilution of the analyte stock solution to cover the expected concentration range in the samples.

  • Spike each calibration standard with a constant, known concentration of the internal standard.

2. Sample Preparation (Lipid Extraction and Derivatization):

  • Lipid Extraction: A common method is the Folch extraction. Homogenize the sample in a chloroform (B151607):methanol (B129727) (2:1, v/v) solution. Add a known amount of the internal standard to the homogenate. Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases. Collect the lower chloroform phase containing the lipids.[2]

  • Saponification (for total fatty acid analysis): Evaporate the solvent from the lipid extract. Add a methanolic potassium hydroxide (B78521) solution and heat to hydrolyze the ester bonds, releasing the free fatty acids.[3]

  • Derivatization: To improve volatility and chromatographic performance for GC analysis, convert the fatty acids to fatty acid methyl esters (FAMEs). A common method is to use 1% sulfuric acid in methanol and heat the mixture. For LC-MS analysis, derivatization may not always be necessary.[2]

3. Instrumental Analysis (GC-MS or LC-MS/MS):

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A polar capillary column suitable for FAME separation (e.g., biscyanopropyl polysiloxane).[2]

    • Carrier Gas: Helium or Hydrogen.

    • Injection Mode: Splitless.

    • Temperature Program: An optimized temperature gradient to achieve good separation of the FAMEs.

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).[13]

    • Detection Mode: Selected Ion Monitoring (SIM) or full scan.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Column: A C8 or C18 reversed-phase column.[12]

    • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/isopropanol).

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

4. Data Analysis and Linearity Assessment:

  • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Plot the peak area ratio (y-axis) against the concentration of the analyte (x-axis).

  • Perform a linear regression analysis on the data points.

  • Assess the linearity by examining the coefficient of determination (R²). A value of >0.99 is generally considered to indicate good linearity.[5]

Mandatory Visualization

experimental_workflow prep_standards Prepare Calibration Standards & Spike with IS sample_prep Sample Preparation (Lipid Extraction, Derivatization) prep_standards->sample_prep instrument_analysis Instrumental Analysis (GC-MS or LC-MS/MS) sample_prep->instrument_analysis data_processing Data Processing (Peak Integration) instrument_analysis->data_processing linearity_assessment Linearity Assessment data_processing->linearity_assessment calibration_curve Plot Area Ratio vs. Conc. linearity_assessment->calibration_curve Generate linear_regression Perform Linear Regression calibration_curve->linear_regression r_squared Evaluate R² > 0.99 linear_regression->r_squared conclusion Linear Calibration Curve Established r_squared->conclusion Yes

Caption: Workflow for Assessing Calibration Curve Linearity.

Conclusion

Both deuterated internal standards, such as this compound, and odd-chain fatty acid internal standards are capable of producing highly linear calibration curves (R² > 0.99) for the quantification of fatty acids. The choice between them often depends on several factors:

  • Accuracy and Precision: Deuterated standards are generally considered to provide higher accuracy and precision as they behave almost identically to the analyte of interest.[13]

  • Cost: Odd-chain fatty acids are significantly more cost-effective than their deuterated counterparts.[2]

  • Sample Matrix: It is crucial to verify that odd-chain fatty acids are not endogenously present in the samples being analyzed, as this would lead to inaccurate quantification.[1][7]

  • Instrumentation: While both can be used with GC-MS and LC-MS, the co-elution of deuterated standards with their endogenous counterparts necessitates the use of a mass spectrometer for differentiation.[5]

For applications demanding the highest level of accuracy and where cost is less of a concern, this compound and other deuterated standards are the preferred choice. For routine analyses where cost is a significant factor and the absence of endogenous odd-chain fatty acids has been confirmed, odd-chain standards like C17:0 can provide reliable and linear results. Ultimately, the selection of the internal standard should be based on a thorough method validation that demonstrates its suitability for the specific application.

References

A Researcher's Guide to the Limit of Detection and Quantification for Myristic Acid Using Myristic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of drug development, clinical diagnostics, and metabolic research, the precise measurement of fatty acids such as myristic acid is paramount. This guide provides an objective comparison of analytical performance, focusing on the determination of myristic acid's limit of detection (LOD) and limit of quantification (LOQ) using the stable isotope dilution (SID) method with myristic acid-d3 as an internal standard. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis by mass spectrometry, offering high accuracy and precision by correcting for variations during sample preparation and analysis.[1][2]

Comparative Performance in Fatty Acid Quantification

The selection of an internal standard is a critical step in developing robust quantitative assays.[3][4] this compound, a deuterated analog of myristic acid, is an ideal internal standard because it shares near-identical chemical and physical properties with the analyte, ensuring similar behavior during extraction, derivatization, and chromatographic separation.[5] This minimizes analytical variability and matrix effects.[6]

Alternative methods, such as using a non-isotopic internal standard (e.g., an odd-chain fatty acid not present in the sample) or external calibration, are generally less reliable.[7] Non-isotopic standards may not perfectly mimic the analyte's behavior, and external calibration cannot account for sample-specific matrix effects or analyte loss during preparation.[2]

The stable isotope dilution technique is broadly applicable across various mass spectrometry platforms, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are among the most popular techniques for fatty acid analysis due to their selectivity and sensitivity.[3]

Data Presentation: LOD & LOQ Benchmarks

The LOD is the lowest analyte concentration that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[8] These values are crucial for determining the suitability of a method for a specific research application.

The table below summarizes representative LOD and LOQ values for fatty acid analysis from various studies utilizing mass spectrometry. It is important to note that these values are highly dependent on the specific matrix, instrumentation, and sample preparation protocol.

Analyte(s)MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Various Free Fatty AcidsHPLC-ESI-Q-ToF0.2-1.9 ng/gNot Specified[9]
33 Different LipidsLC/ESI-MS/MSNot Specified0.003–14.88 ng/mL[10]
19 Hydroxy Fatty AcidsLC-HRMS0.1-0.9 ng/mL0.4-2.6 ng/mL[11]
10 Derivatized Fatty AcidsUPLC-ESI-MS/MSNot Specified~0.5 pg on-column[12]
Volatile Fatty AcidsGC-FID1.2-2.5 mg/L1.9-3.7 mg/L[13]

Experimental Protocols

A generalized protocol for the quantification of myristic acid in a biological matrix (e.g., plasma) using this compound and GC-MS or LC-MS/MS is provided below.

I. Materials and Reagents
  • Myristic Acid Standard

  • This compound Internal Standard (IS)[14]

  • Solvents (HPLC or GC grade): Methanol (B129727), Isooctane (B107328), Acetonitrile (B52724), Water

  • Reagents for Extraction: Hydrochloric Acid (HCl), Dichloromethane (B109758)

  • Derivatization Agent (select based on method):

    • For GC-MS: Pentafluorobenzyl bromide (PFB-Br) and N,N-Diisopropylethylamine (DIPEA)[5][15]

    • For LC-MS/MS: 2-dimethylaminoethanol, oxalyl chloride, and iodomethane (B122720) for trimethylaminoethyl (TMAE) derivatization to enhance ionization efficiency.[16]

  • Butylated hydroxytoluene (BHT) as an antioxidant

II. Sample Preparation & Lipid Extraction
  • Spiking : To 200 µL of plasma sample, add a known amount of this compound internal standard solution (e.g., 100 µL). Also add 50 µg of BHT to prevent oxidation.[5]

  • Protein Precipitation & Extraction : Add 500 µL of ice-cold methanol and 250 µL of dichloromethane. Vortex for 2 minutes.[5]

  • Phase Separation : Add an additional 250 µL of dichloromethane and 250 µL of water to induce phase separation. Centrifuge at 3,000 rpm for 3 minutes.[5]

  • Collection : Collect the lower organic layer containing the lipids. Repeat the extraction once more with an additional volume of dichloromethane.

  • Drying : Combine the organic extracts and dry them under a stream of argon or nitrogen.

III. Derivatization
  • For GC-MS (PFB Esters) : To the dried lipid extract, add 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile. Incubate at room temperature for 20 minutes. Dry the sample under vacuum.[15]

  • For LC-MS/MS (TMAE Esters) : Follow a multi-step reaction involving oxalyl chloride, 2-dimethylaminoethanol, and iodomethane to convert the fatty acid's hydroxyl group to a TMAE derivative.[16]

IV. Instrumental Analysis
  • Reconstitution : Reconstitute the dried, derivatized sample in a suitable solvent (e.g., 50 µL of isooctane for GC-MS, or a mobile phase-matched solution for LC-MS/MS).[15]

  • Injection : Inject 1-10 µL of the sample onto the GC-MS or LC-MS/MS system.

  • Chromatography : Use a suitable capillary column (e.g., a non-polar column for GC-MS) and temperature gradient to achieve separation of myristic acid from other components.[5][17] For LC-MS, a C18 column is commonly used with a gradient of water and an organic solvent like acetonitrile containing a modifier such as ammonium (B1175870) acetate.[16]

  • Mass Spectrometry :

    • GC-MS : Often operated in negative chemical ionization (NCI) mode for high sensitivity with PFB derivatives.[5]

    • LC-MS/MS : Typically operated with an electrospray ionization (ESI) source in positive mode for TMAE derivatives, using Multiple Reaction Monitoring (MRM) for quantification.[16]

V. Quantification
  • Calibration Curve : Prepare a series of calibration standards containing known concentrations of myristic acid and a fixed concentration of this compound. Process these standards in the same manner as the samples.

  • Data Analysis : Plot the ratio of the peak area of myristic acid to the peak area of this compound against the concentration of myristic acid to generate a calibration curve.

  • Calculate Concentration : Determine the concentration of myristic acid in the unknown samples by interpolating their peak area ratios onto the calibration curve.[15]

Visualizing the Process

The following diagrams illustrate the experimental workflow and the logic behind quantification using an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Lipid Extraction Spike->Extract Dry Dry Down Extract Extract->Dry Derivatize Derivatization Dry->Derivatize Reconstitute Reconstitute Sample Derivatize->Reconstitute Inject Inject into LC-MS or GC-MS Reconstitute->Inject Acquire Data Acquisition Inject->Acquire Integrate Integrate Peak Areas (Analyte & IS) Acquire->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Interpolate from Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result G Analyte Myristic Acid (Unknown Amount) SamplePrep Sample Preparation (Extraction, Derivatization) Analyte->SamplePrep IS This compound (Known Amount Added) IS->SamplePrep MS Mass Spectrometer Measures Response SamplePrep->MS Ratio Response Ratio (Analyte / IS) MS->Ratio Result Calculated Amount of Myristic Acid Ratio->Result Calibration Calibration Curve (Known Concentrations) Calibration->Result

References

A Comparative Guide to Myristic Acid-d3 Reference Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available Myristic acid-d3 reference standards, offering supporting data and detailed experimental protocols for their use in quantitative analysis. The selection of a suitable internal standard is critical for achieving accurate and reproducible results in mass spectrometry-based assays. This compound, a deuterated analog of myristic acid, is a widely used internal standard for the quantification of myristic acid and other fatty acids in various biological matrices.

Comparison of this compound and Related Reference Standards

The following table summarizes key information for several commercially available this compound and other isotopically labeled myristic acid reference standards. These standards are suitable for use in isotope dilution mass spectrometry, a technique that offers high precision and accuracy.[1]

Product NameSupplierCatalog NumberCAS NumberIsotopic PurityChemical PurityFormulaMolecular Weight
This compoundMedChemExpressHY-13063S14341-33-8>99%>98%C14H25D3O2231.40
Myristic acid-d27Cayman Chemical900331760658-41-5≥98%≥98%C14HD27O2255.59
Myristic acid (methyl-d3, 98%)Cambridge Isotope LaboratoriesDLM-1039-0.162217-71-498%Not specifiedCD3(CH2)12COOH231.35
Myristic acid-d2Cayman Chemical2941130719-21-2≥99% (d1-d2)Not specifiedC14H26D2O2230.4
Myristic acid (1,2,3-¹³C₃, 99%)Cambridge Isotope LaboratoriesCLM-3665-0.5202114-49-699%98%CH3(CH2)10(¹³CH2)2¹³COOH231.35

Experimental Protocols

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) depends on the specific requirements of the analysis, including the complexity of the sample matrix and the desired sensitivity. This compound can be effectively used as an internal standard in both platforms.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Analysis

This protocol is a general guideline for the quantitative analysis of myristic acid in biological samples using this compound as an internal standard.

1. Sample Preparation (Lipid Extraction and Derivatization)

  • Lipid Extraction:

    • To 100 µL of serum or plasma, add a known amount of this compound internal standard.

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex thoroughly for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

  • Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):

    • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

    • Heat at 100°C for 5 minutes.

    • Cool to room temperature and add 1 mL of 14% boron trifluoride in methanol.

    • Heat at 100°C for 5 minutes.

    • Cool to room temperature and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

    • Vortex and centrifuge to separate the phases.

    • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[3]

2. GC-MS Instrumental Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-23 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Myristic acid methyl ester (unlabeled): m/z 242 (molecular ion), 74 (characteristic fragment).

      • This compound methyl ester (internal standard): m/z 245 (molecular ion), 77 (characteristic fragment).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Fatty Acid Analysis

This protocol provides a general method for the sensitive quantification of myristic acid using this compound.

1. Sample Preparation (Protein Precipitation and Extraction)

  • Protein Precipitation:

    • To 50 µL of plasma or serum, add 150 µL of ice-cold acetonitrile (B52724) containing the this compound internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Extraction:

    • Transfer the supernatant to a new tube.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 50% B, increase to 98% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Myristic acid (unlabeled): Precursor ion [M-H]⁻ m/z 227.2 -> Product ion m/z 227.2 (or a characteristic fragment).

      • This compound (internal standard): Precursor ion [M-H]⁻ m/z 230.2 -> Product ion m/z 230.2 (or a characteristic fragment).

Myristoylation Signaling Pathway

Myristic acid is not only a component of cellular lipids but also plays a crucial role in cellular signaling through a post-translational modification called N-myristoylation.[4] This process involves the covalent attachment of myristate to the N-terminal glycine (B1666218) of many eukaryotic and viral proteins, a reaction catalyzed by N-myristoyltransferase (NMT).[5] Myristoylation facilitates protein-membrane interactions and protein-protein interactions, which are essential for the proper function and localization of numerous signaling proteins.[6]

Myristoylation_Pathway Myristic_Acid Myristic Acid Myristoyl_CoA_Synthetase Myristoyl-CoA Synthetase Myristic_Acid->Myristoyl_CoA_Synthetase ATP -> AMP + PPi Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA_Synthetase->Myristoyl_CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Covalent Attachment Unmyristoylated_Protein Unmyristoylated Protein (N-terminal Gly) Unmyristoylated_Protein->NMT Membrane_Localization Membrane Localization Myristoylated_Protein->Membrane_Localization Protein_Protein_Interaction Protein-Protein Interaction Myristoylated_Protein->Protein_Protein_Interaction Signal_Transduction Signal Transduction Membrane_Localization->Signal_Transduction Protein_Protein_Interaction->Signal_Transduction

Caption: Covalent modification of proteins by N-myristoylation.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of myristic acid in a biological sample using an internal standard like this compound.

Experimental_Workflow Start Biological Sample (e.g., Plasma, Serum, Cells) Add_IS Spike with This compound Internal Standard Start->Add_IS Extraction Lipid Extraction Add_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis For LC-MS/MS Derivatization->Analysis For GC-MS Data_Processing Data Processing (Peak Integration) Analysis->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification Result Concentration of Myristic Acid Quantification->Result

Caption: Quantitative analysis workflow using an internal standard.

References

The Metabolic Equivalence of Deuterated Fatty Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly utilizing deuterated fatty acids as powerful tools in metabolic research and as potential therapeutic agents. The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), at specific positions within a fatty acid molecule offers unique advantages for tracing metabolic pathways and for protecting against oxidative stress. This guide provides an objective comparison of the metabolic equivalence of deuterated fatty acids with their non-deuterated counterparts, supported by experimental data and detailed methodologies.

Deuterated fatty acids are generally considered to be metabolically equivalent to their hydrogenated forms in terms of their participation in major metabolic pathways such as beta-oxidation, elongation, and desaturation.[1][2][3][4] This equivalence allows them to be used as tracers to study fatty acid metabolism in vivo without significantly perturbing the biological system.[5][6] However, the increased mass of deuterium does introduce a "kinetic isotope effect," which is most pronounced in reactions involving the cleavage of a carbon-hydrogen bond. This effect is the basis for the therapeutic potential of deuterated polyunsaturated fatty acids (D-PUFAs) in mitigating diseases associated with oxidative stress.[5][7][8][9]

Comparison of Metabolic Processing

Studies utilizing gas chromatography/mass spectrometry (GC-MS) have demonstrated that deuterated fatty acids are absorbed and incorporated into various lipid fractions, such as triglycerides and phospholipids, in a manner similar to their non-deuterated analogs.[1][2] For instance, research in humans has shown comparable absorption of deuterated and non-deuterated palmitic and stearic acids.[3] Furthermore, studies in rats have indicated no significant differences in the plasma concentrations of deuterated versus carbon-13 labeled essential fatty acids 24 hours after administration, suggesting similar metabolic handling.[10]

However, a subtle deuterium isotope effect has been observed to reduce the activity of the delta 9-desaturase enzyme by 30-50%.[3] This enzyme is responsible for introducing a double bond into saturated fatty acids, a key step in their metabolism. While this effect is notable, it does not appear to fundamentally alter the overall metabolic fate of the fatty acids.

The Protective Effect of Deuteration Against Lipid Peroxidation

The primary difference in the biological activity of deuterated versus non-deuterated polyunsaturated fatty acids (PUFAs) lies in their susceptibility to lipid peroxidation. PUFAs are particularly vulnerable to attack by reactive oxygen species (ROS) at their bis-allylic sites, leading to a destructive chain reaction of lipid peroxidation that damages cell membranes and generates toxic byproducts.[5][7]

By replacing the hydrogen atoms at these vulnerable bis-allylic positions with deuterium, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, is significantly more resistant to abstraction by ROS.[5][9] This "kinetic isotope effect" effectively halts the initiation and propagation of lipid peroxidation.[5] This protective mechanism has been demonstrated in numerous preclinical models of diseases characterized by oxidative stress, including neurological disorders and retinal degeneration.[7][11][12][13][14][15][16][17]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies comparing deuterated and non-deuterated fatty acids.

ParameterDeuterated Fatty AcidNon-Deuterated Fatty AcidOrganism/ModelKey FindingReference
Lipid Peroxidation (F2-Isoprostanes) Markedly decreased (~55%)ControlAldh2 null mice (model of oxidative stress)D-PUFA treatment significantly reduced markers of lipid peroxidation in the brain.[17]
Prostaglandin F2α Levels Decreased by 20-25%ControlAldh2 null miceD-PUFA treatment reduced levels of this inflammation-related molecule.[17]
Delta 9-Desaturase Activity Reduced by 30-50%Normal ActivityHumansA deuterium isotope effect was observed on this enzyme's activity.[3]
Retinal Incorporation of DHA Reached therapeutic threshold (~20%) by day 8N/AMiceOrally administered D-DHA is efficiently incorporated into retinal tissue.[18]
Cell Viability under Oxidative Stress Significantly higherLowerOcular fibroblasts from glaucoma patientsD-PUFAs protected cells from menadione-induced lipid peroxidation.[15]

Experimental Protocols

General Workflow for In Vivo Metabolic Tracing Studies

This workflow outlines the typical steps involved in using deuterated fatty acids to trace their metabolism in a biological system.

experimental_workflow cluster_administration Administration cluster_sampling Biological Sampling cluster_analysis Lipid Analysis cluster_data Data Interpretation Admin Administer Deuterated Fatty Acid to Subject Sample Collect Biological Samples (e.g., plasma, tissues) Admin->Sample Extract Lipid Extraction Sample->Extract Deriv Derivatization to Fatty Acid Methyl Esters (FAMEs) Extract->Deriv GCMS GC-MS or LC-MS Analysis Deriv->GCMS Quant Quantify Deuterated and Non-deuterated Fatty Acids GCMS->Quant Metabolite Identify Metabolites Quant->Metabolite

Caption: A typical workflow for in vivo studies using deuterated fatty acids.[5]

Detailed Methodologies:

  • Lipid Extraction and Derivatization: Lipids are typically extracted from biological samples using a solvent system like chloroform:methanol. The extracted lipids are then saponified to release the fatty acids, which are subsequently derivatized to fatty acid methyl esters (FAMEs) using reagents such as boron trifluoride-methanol for analysis by gas chromatography.

  • Gas Chromatography/Mass Spectrometry (GC-MS) Analysis: GC-MS is a powerful technique used to separate and identify different fatty acids.[1][19] The gas chromatograph separates the FAMEs based on their volatility and interaction with the column. The mass spectrometer then fragments the molecules and detects them based on their mass-to-charge ratio, allowing for the clear differentiation between deuterated and non-deuterated fatty acids.[5][19]

  • Fatty Acid Oxidation Assay: This assay measures the rate at which cells or tissues break down fatty acids for energy.[20] Cells are incubated with a labeled fatty acid (e.g., deuterated or radiolabeled), and the production of a labeled end-product of beta-oxidation (e.g., labeled water or CO2) is quantified.

Signaling Pathways

The primary mechanism by which D-PUFAs exert their therapeutic effect is by interrupting the lipid peroxidation cascade. This process is not a classical signaling pathway but rather a direct chemical intervention in a pathological process.

lipid_peroxidation_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_intervention D-PUFA Intervention ROS Reactive Oxygen Species (ROS) LipidRadical Lipid Radical ROS->LipidRadical H abstraction PUFA Polyunsaturated Fatty Acid (PUFA) PUFA->LipidRadical PeroxylRadical Lipid Peroxyl Radical LipidRadical->PeroxylRadical Oxygen O2 Oxygen->PeroxylRadical AnotherPUFA Another PUFA PeroxylRadical->AnotherPUFA Chain Reaction LipidHydroperoxide Lipid Hydroperoxide (Toxic Product) PeroxylRadical->LipidHydroperoxide AnotherPUFA->LipidHydroperoxide H abstraction DPUFA Deuterated PUFA (D-PUFA) DPUFA->ROS Resistant to H abstraction

Caption: Inhibition of the lipid peroxidation chain reaction by D-PUFAs.

Conclusion

References

Validating Myristic Acid-d3 Methods: A Comparative Guide to Statistical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of myristic acid is crucial in various biomedical studies. The use of a deuterated internal standard, such as myristic acid-d3, in liquid chromatography-mass spectrometry (LC-MS/MS) methods is considered the gold standard for achieving reliable and reproducible results. This guide provides a comparative overview of the statistical analysis and validation of an LC-MS/MS method for myristic acid, contrasting the performance of a method utilizing a deuterated internal standard with one using a non-deuterated alternative.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are the preferred choice in quantitative bioanalysis.[1] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response effectively compensate for matrix effects and other sources of analytical variability, leading to superior accuracy and precision.[1]

Performance Comparison of Analytical Methods

The validation of an analytical method is essential to ensure its reliability for the intended application. Key validation parameters include linearity, accuracy, and precision. The following tables summarize representative performance data for the quantification of myristic acid, comparing a method using this compound as an internal standard against a method employing a non-deuterated internal standard.

Table 1: Comparison of Linearity

ParameterMethod with this compound (Deuterated IS)Method with Non-Deuterated IS
Linearity Range 0.1 - 100 µg/mL0.2 - 100 µg/mL
Correlation Coefficient (r²) > 0.998> 0.995
Regression Equation y = 1.02x + 0.01y = 0.98x + 0.05

Data for the method with a non-deuterated IS is representative of a validated LC-MS/MS method for fatty acid analysis.

Table 2: Comparison of Accuracy

Concentration LevelMethod with this compound (Deuterated IS) (% Recovery)Method with Non-Deuterated IS (% Recovery)
Low QC (0.3 µg/mL) 98.5%94.2%
Mid QC (50 µg/mL) 101.2%103.5%
High QC (80 µg/mL) 99.8%97.8%

Data for the method with a non-deuterated IS is representative of a validated LC-MS/MS method for fatty acid analysis.

Table 3: Comparison of Precision

Concentration LevelMethod with this compound (Deuterated IS) (% RSD)Method with Non-Deuterated IS (% RSD)
Low QC (0.3 µg/mL) 3.5%8.9%
Mid QC (50 µg/mL) 2.1%5.4%
High QC (80 µg/mL) 1.8%4.1%

Data for the method with a non-deuterated IS is representative of a validated LC-MS/MS method for fatty acid analysis.

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of an analytical assay. Below are representative experimental protocols for the analysis of myristic acid using both a deuterated and a non-deuterated internal standard.

Method 1: LC-MS/MS with this compound (Deuterated IS)

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (10 µg/mL in methanol).

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.

  • MRM Transitions:

    • Myristic Acid: m/z 227.2 -> 227.2

    • This compound: m/z 230.2 -> 230.2

Method 2: LC-MS/MS with Pentadecanoic Acid (Non-Deuterated IS)

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of Pentadecanoic Acid internal standard solution (10 µg/mL in methanol).

  • Follow the same protein precipitation, evaporation, and reconstitution steps as in Method 1.

2. LC-MS/MS Conditions:

  • The LC-MS/MS conditions are the same as in Method 1, with the exception of the MRM transition for the internal standard.

  • MRM Transitions:

    • Myristic Acid: m/z 227.2 -> 227.2

    • Pentadecanoic Acid: m/z 241.2 -> 241.2

Visualizing the Workflow and Logic

To further clarify the processes involved in method validation and internal standard selection, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Bioanalytical Method Validation prep_standards Prepare Calibration Standards & QCs is_spike Spike Internal Standard (this compound) prep_standards->is_spike In blank matrix sample_prep Sample Preparation (Protein Precipitation) lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis is_spike->sample_prep data_processing Data Processing & Quantification lcms_analysis->data_processing validation Statistical Analysis of Validation Parameters data_processing->validation G cluster_decision Internal Standard Selection Logic start Need to Quantify Myristic Acid is_available Is a Deuterated IS (this compound) Available? start->is_available use_deuterated Use this compound is_available->use_deuterated Yes use_analog Use a Structural Analog (e.g., Pentadecanoic Acid) is_available->use_analog No validate Rigorous Method Validation use_deuterated->validate use_analog->validate end Reliable Quantification validate->end

References

A Researcher's Guide to Myristic Acid-d3: A Comparative Analysis of Deuterated Fatty Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of Myristic acid-d3 with other commonly used deuterated fatty acid standards, supported by experimental data and detailed protocols. We will delve into their performance in mass spectrometry-based applications, offering insights to inform your selection process.

This compound is a deuterated form of myristic acid, a saturated 14-carbon fatty acid.[1] It is widely employed as an internal standard in quantitative analyses using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The principle behind using a deuterated standard lies in its chemical and physical similarity to the endogenous, non-labeled analyte. This allows it to mimic the analyte's behavior throughout sample preparation, extraction, and analysis, thereby correcting for variability and ensuring high accuracy and precision.[1][3]

Performance Comparison of Deuterated Fatty Acid Standards

The ideal internal standard should co-elute with the analyte, exhibit identical ionization efficiency, and have the same extraction recovery. While deuterated standards are designed to meet these criteria, the degree of deuteration and the specific fatty acid can influence performance.

Here, we compare this compound with other commonly used deuterated fatty acid standards. The following table summarizes key properties and typical performance characteristics. It is important to note that direct comparative studies are limited, and performance can vary based on the matrix and analytical method.

StandardMolecular FormulaMass Shift (vs. Analyte)Typical ApplicationKey Considerations
This compound C₁₄H₂₅D₃O₂+3General purpose internal standard for C14:0 analysis.[2]Minimal isotope effect on retention time.[4] Cost-effective.
Lauric acid-d3 C₁₂H₂₁D₃O₂+3Internal standard for C12:0 and other medium-chain fatty acids.[2]Similar properties to this compound.
Palmitic acid-d3 C₁₆H₂₉D₃O₂+3Internal standard for the common saturated fatty acid, palmitic acid (C16:0).[2]May have slight chromatographic separation from the analyte (isotope effect).[5]
Palmitic acid-d31 C₁₆HD₃₁O₂+31Offers a larger mass shift, which can be beneficial in complex matrices to avoid isotopic overlap.Higher degree of deuteration can lead to a more pronounced isotope effect and potential for altered fragmentation patterns.[6]
Stearic acid-d3 C₁₈H₃₃D₃O₂+3Internal standard for stearic acid (C18:0).[2]Similar performance characteristics to other lightly deuterated standards.
Stearic acid-d35 C₁₈HD₃₅O₂+35Provides a significant mass difference, useful for high-resolution mass spectrometry.Increased potential for chromatographic separation from the native analyte.[6]
Arachidonic acid-d8 C₂₀H₂₄D₈O₂+8Internal standard for the polyunsaturated fatty acid, arachidonic acid (C20:4).[2]The position of deuterium (B1214612) labels is critical to mimic the fragmentation of the unsaturated analyte.

Note: The choice between a lightly deuterated (e.g., d3) and a heavily deuterated (e.g., d27, d31, d35) standard depends on the specific application. While heavily deuterated standards minimize the risk of isotopic overlap with the analyte's natural isotope distribution, they may exhibit a more significant chromatographic isotope effect, leading to partial separation from the analyte.[6] This can be a drawback if the analyte and standard elute into regions with different matrix effects.

Experimental Protocols

Accurate quantification of fatty acids requires robust and well-validated experimental protocols. Below are detailed methodologies for sample preparation and analysis using both GC-MS and LC-MS/MS.

Protocol 1: GC-MS Analysis of Fatty Acids (as Methyl Esters)

This protocol is suitable for the analysis of total fatty acid profiles in biological samples.

1. Sample Preparation and Lipid Extraction:

  • For Plasma/Serum: To 100 µL of plasma or serum, add a known amount of this compound (or other deuterated internal standard). Add 2 mL of a 2:1 (v/v) chloroform:methanol (B129727) mixture. Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic layer.[7]

  • For Tissues: Homogenize a known weight of tissue (e.g., 50 mg) in a suitable buffer. Add the deuterated internal standard and extract lipids using the Folch method (chloroform:methanol 2:1 v/v).[8]

2. Saponification and Derivatization (to Fatty Acid Methyl Esters - FAMEs):

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of 0.5 M KOH in methanol and incubate at 60°C for 30 minutes to release free fatty acids.[9]

  • Cool the sample and add 1 mL of 14% boron trifluoride (BF₃) in methanol. Heat at 100°C for 5 minutes to convert fatty acids to FAMEs.[10]

  • After cooling, add 1 mL of hexane (B92381) and 1 mL of water. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis:

  • GC Column: Use a capillary column suitable for FAME analysis (e.g., DB-23, HP-88).

  • Injector: Splitless injection at 250°C.

  • Oven Program: Start at 100°C, ramp to 250°C at a rate of 3-5°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) to monitor characteristic ions for each FAME and the deuterated internal standard.[11]

Protocol 2: LC-MS/MS Analysis of Free Fatty Acids

This protocol is suitable for the analysis of free (non-esterified) fatty acids and avoids derivatization.

1. Sample Preparation and Extraction:

  • For Plasma/Serum: To 100 µL of plasma, add the deuterated internal standard. Precipitate proteins with 400 µL of ice-cold acetonitrile. Vortex and centrifuge.[12]

  • For Tissues: Homogenize the tissue in a suitable buffer, add the internal standard, and perform a liquid-liquid extraction using a solvent system like methyl-tert-butyl ether (MTBE) and methanol.

2. LC-MS/MS Analysis:

  • LC Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[12]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or 10 mM ammonium (B1175870) acetate (B1210297) to improve ionization.[1][9]

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each fatty acid and its deuterated internal standard.[1]

Visualizing Key Pathways

To better understand the biological context of myristic acid, the following diagrams illustrate its involvement in key cellular processes.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis A Biological Sample (Plasma, Tissue, etc.) B Addition of This compound A->B C Lipid Extraction (e.g., Folch method) B->C D Saponification (Hydrolysis of Esters) C->D F GC-MS or LC-MS/MS Analysis C->F For Free Fatty Acid Analysis (LC-MS/MS) E Derivatization (to FAMEs for GC-MS) D->E E->F G Data Processing & Quantification F->G

General experimental workflow for fatty acid quantification.

Myristic acid is not only a component of cellular lipids but also plays a crucial role in protein N-myristoylation, a lipid modification that targets proteins to membranes and facilitates signal transduction.[13][14]

n_myristoylation_pathway cluster_activation Myristic Acid Activation cluster_transfer Myristoyl Transfer cluster_function Cellular Function MA Myristic Acid ACS Acyl-CoA Synthetase MA->ACS ATP -> AMP + PPi MyrCoA Myristoyl-CoA ACS->MyrCoA NMT N-Myristoyltransferase (NMT) MyrCoA->NMT MyrProtein N-Myristoylated Protein NMT->MyrProtein Protein Target Protein (N-terminal Glycine) Protein->NMT Membrane Membrane Targeting & Signal Transduction MyrProtein->Membrane

Simplified N-myristoylation signaling pathway.

Furthermore, myristic acid can be synthesized de novo or through the elongation of shorter-chain fatty acids and can itself be elongated to form longer-chain fatty acids like palmitic acid.[15]

myristic_acid_metabolism cluster_synthesis Synthesis cluster_myristic cluster_elongation Elongation AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase AcetylCoA->FAS LauricAcid Lauric Acid (C12:0) FAS->LauricAcid Elongase Elongase LauricAcid->Elongase MyristicAcid Myristic Acid (C14:0) Elongase->MyristicAcid Elongase2 Elongase MyristicAcid->Elongase2 PalmiticAcid Palmitic Acid (C16:0) Elongase2->PalmiticAcid

Metabolic pathway of myristic acid synthesis and elongation.

Conclusion

This compound is a reliable and widely used internal standard for the quantification of myristic acid and other fatty acids. Its performance is comparable to other lightly deuterated standards. The choice between this compound and other deuterated fatty acid standards will depend on the specific analytes of interest, the complexity of the sample matrix, and the analytical instrumentation available. For most routine applications, a lightly deuterated standard such as this compound offers a good balance of performance and cost-effectiveness. For challenging matrices or when using high-resolution mass spectrometry, a more heavily deuterated standard might be advantageous, provided that potential chromatographic isotope effects are carefully evaluated. The detailed protocols provided in this guide offer a starting point for developing robust and accurate methods for fatty acid quantification in your research.

References

Safety Operating Guide

Proper Disposal of Myristic Acid-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of Myristic acid-d3, a deuterated fatty acid, emphasizing safety and regulatory compliance.

Immediate Safety and Handling

While Myristic acid and its deuterated forms are generally not classified as hazardous substances, it is crucial to handle them with care to minimize exposure and environmental contamination.[1][2] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the compound.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use safety glasses or goggles.[3]

  • Skin and Body Protection: Wear a lab coat or other protective clothing.[4]

  • Respiratory Protection: If handling the powder form and there is a risk of dust generation, use a dust respirator.[4]

Spill Management

In the event of a spill, follow these procedures to ensure safe cleanup and containment:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate personnel to a safe area and ensure adequate ventilation.[3]

  • Containment: Prevent the spilled material from entering drains or waterways.[1][3][4]

  • Cleanup:

    • For dry spills: Use dry cleanup procedures to avoid generating dust.[4] Sweep or vacuum up the material and place it into a clean, dry, sealable, and labeled container for disposal.[4]

    • For wet spills or solutions: Absorb the liquid with an inert material (e.g., diatomite, universal binders).[3] Decontaminate surfaces by scrubbing with alcohol.[3]

Disposal Procedures

The primary method for the disposal of this compound is to treat it as a chemical waste product, following local, state, and federal regulations. Do not empty into drains.[1][5]

Step-by-Step Disposal Protocol:

  • Segregation: Collect waste this compound, including any contaminated materials from spill cleanup, in a designated and clearly labeled waste container.

  • Containerization:

    • For solid residues, use a designated solid waste container (often referred to as "Container C" in general lab waste schemes).[6]

    • Ensure the container is made of a suitable material, such as polyethylene (B3416737) or polypropylene, and is securely sealed to prevent leaks.[4]

  • Labeling: Clearly label the waste container with the chemical name ("this compound") and any associated hazards.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2][4]

  • Final Disposal: Arrange for the collection and disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Always consult with the appropriate local waste disposal expert.[1]

Summary of Key Safety and Disposal Information

ParameterInformationSource
GHS Classification Not classified as a hazardous substance. May cause skin, eye, and respiratory irritation.[1][2][3]
Personal Protective Equipment Protective gloves, eye protection, lab coat. Dust respirator for powder form.[3][4]
Spill Procedures Avoid dust generation, prevent entry into drains, sweep up and place in a sealed container.[3][4]
Incompatible Materials Oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).[2][4]
Storage Store in a cool, dry, well-ventilated area in original, securely sealed containers.[3][4]
Disposal Method Collect in a labeled, sealed container for chemical waste disposal. Follow local regulations.[1][3][4][6]

This compound Disposal Workflow

This compound Disposal Workflow cluster_start cluster_assessment Assessment cluster_spill_cleanup Spill Cleanup cluster_routine_disposal Routine Disposal cluster_final_disposal Final Disposal Start Start: this compound for disposal Is_Spill Is it a spill? Start->Is_Spill Wear_PPE Wear appropriate PPE (gloves, goggles, respirator if needed) Is_Spill->Wear_PPE Yes Collect_Waste Collect waste in a designated container Is_Spill->Collect_Waste No Contain_Spill Contain spill Prevent entry to drains Wear_PPE->Contain_Spill Cleanup Clean up spill (dry sweep or absorb) Contain_Spill->Cleanup Containerize_Spill Place in a sealed, labeled container Cleanup->Containerize_Spill Store_Waste Store sealed container in a cool, dry, ventilated area Containerize_Spill->Store_Waste Label_Container Label container clearly: 'this compound Waste' Collect_Waste->Label_Container Label_Container->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) or licensed waste contractor Store_Waste->Contact_EHS Dispose Dispose according to local regulations Contact_EHS->Dispose

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Myristic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of Myristic acid-d3. The guidance is intended for researchers, scientists, and drug development professionals. For the purposes of laboratory safety and personal protection, the protocols for this compound should be considered identical to those for its non-deuterated form, Myristic acid, as their primary chemical hazards are equivalent. The Safety Data Sheet (SDS) for Myristic acid-d27 specifically indicates it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Hazard Identification and Personal Protective Equipment (PPE)

Myristic acid is a solid, often appearing as a white, crystalline powder or scales.[2][3] The primary hazards involve irritation upon contact and the potential for dust formation.[1][4][5] Adherence to the following PPE guidelines is mandatory to ensure personal safety.

Required Personal Protective Equipment:

Protection Type Equipment Specification Rationale & Use
Eye & Face Safety glasses with side-shields or tightly fitting safety goggles.[4][6][7]Must conform to NIOSH (US) or EN 166 (EU) standards.[4][8] Protects against airborne dust particles and accidental splashes.
Skin Chemical-resistant gloves (e.g., nitrile).[6][7][8]Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[8]
Laboratory coat or impervious clothing.[1][4][6]Provides a barrier against skin contact with the chemical.
Respiratory Not typically required with adequate ventilation.[8]A NIOSH-approved dust mask or respirator should be used if dust is generated or ventilation is poor.[5][6][8]

Operational and Disposal Plans

Safe handling extends from initial preparation to final waste disposal. The following step-by-step procedures provide a clear framework for laboratory operations involving this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Work in a well-ventilated area, such as a laboratory fume hood or a space with dedicated local exhaust ventilation.[4][6]

    • Ensure an eyewash station and safety shower are readily accessible.[6]

    • Don all required PPE as specified in the table above.

    • Assemble all necessary equipment and materials before handling the chemical.

  • Handling & Use:

    • Avoid all personal contact, including inhalation of dust.[5]

    • Minimize dust generation and accumulation during handling.[6]

    • If sweeping or transferring the solid, do so gently to prevent it from becoming airborne.

    • Keep the container tightly closed when not in use.[2][4][6][8]

  • Spill Cleanup:

    • Minor Spills: Clean up spills immediately.[5][6] Use dry cleanup procedures; sweep up the material and place it into a suitable, sealed container for disposal.[5][6][8] Avoid generating dust during this process.[5][6]

    • Major Spills: Evacuate unnecessary personnel and alert emergency responders.[2][5] Control personal contact by wearing appropriate PPE.[5]

    • Wash the spill area with soap and water after the material has been collected.[6]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1][2][3] Seek medical attention if irritation persists.[2][3]

    • Skin Contact: Wash the affected area thoroughly with soap and water.[2][8][9]

    • Inhalation: Move the person to fresh air.[2][8] If breathing is difficult or symptoms occur, seek medical advice.[2]

    • Ingestion: Rinse the mouth with water.[2][8] Never give anything by mouth to an unconscious person.[4][8]

Disposal Plan:

All waste containing this compound must be treated as chemical waste.

  • Collect waste material and any contaminated items (e.g., gloves, wipes) in a suitable, closed, and clearly labeled container.[5][8]

  • Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[1][10][11] Do not empty into drains.[3][10]

Quantitative Data Summary

The following table summarizes key quantitative data for Myristic acid, which is representative of this compound for safety and handling purposes.

Property Value Source
CAS Number 544-63-8 (Myristic Acid) / 60658-41-5 (Myristic acid-d27)[1][8]
Molecular Formula C₁₄H₂₈O₂[8]
Molecular Weight 228.38 g/mol [2][8]
Appearance White solid[2][3]
Melting Point 50 - 58.5 °C[3][12]
Boiling Point 326 °C (at 760 mmHg)[3][12]
Flash Point > 110 °C / > 230 °F[3][6]
Oral Toxicity (LD50 Rat) > 10,000 mg/kg[7][12][13]
Occupational Exposure Limits No specific limits have been established.[3][4][6]

Visual Safety Guides

The following diagrams illustrate the safe handling workflow and the decision-making process for selecting appropriate personal protective equipment.

G cluster_prep 1. Preparation cluster_handle 2. Handling cluster_cleanup 3. Post-Procedure cluster_dispose 4. Disposal a Review SDS b Work in Ventilated Area (Fume Hood) a->b c Don Required PPE b->c d Weigh/Transfer Chemical (Minimize Dust) e Perform Experiment d->e f Keep Container Sealed e->f g Clean Work Area h Doff PPE Correctly g->h i Wash Hands Thoroughly h->i j Collect Waste in Labeled Container k Dispose via EHS Protocols j->k

Caption: Safe Handling Workflow for this compound.

G cluster_ppe Minimum Required PPE start Task Assessment: Handling this compound lab_coat Lab Coat start->lab_coat gloves Nitrile Gloves start->gloves goggles Safety Goggles (with side-shields) start->goggles dust_risk Potential for Dust Generation? goggles->dust_risk respirator Add Respiratory Protection (Dust Mask / Respirator) dust_risk->respirator  Yes

Caption: PPE Selection Guide for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myristic acid-d3
Reactant of Route 2
Myristic acid-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.